molecular formula C32H39N7O4S B12380368 (R)-Vanzacaftor

(R)-Vanzacaftor

カタログ番号: B12380368
分子量: 617.8 g/mol
InChIキー: VCSUIBJKYCVWNF-OAQYLSRUSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-Vanzacaftor is a useful research compound. Its molecular formula is C32H39N7O4S and its molecular weight is 617.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C32H39N7O4S

分子量

617.8 g/mol

IUPAC名

(14R)-8-[3-(2-dispiro[2.0.24.13]heptan-7-ylethoxy)pyrazol-1-yl]-12,12-dimethyl-2,2-dioxo-2λ6-thia-3,9,11,18,23-pentazatetracyclo[17.3.1.111,14.05,10]tetracosa-1(22),5(10),6,8,19(23),20-hexaen-4-one

InChI

InChI=1S/C32H39N7O4S/c1-30(2)19-21-5-4-16-33-24-6-3-7-27(34-24)44(41,42)37-29(40)22-8-9-25(35-28(22)38(30)20-21)39-17-10-26(36-39)43-18-11-23-31(12-13-31)32(23)14-15-32/h3,6-10,17,21,23H,4-5,11-16,18-20H2,1-2H3,(H,33,34)(H,37,40)/t21-/m1/s1

InChIキー

VCSUIBJKYCVWNF-OAQYLSRUSA-N

異性体SMILES

CC1(C[C@H]2CCCNC3=NC(=CC=C3)S(=O)(=O)NC(=O)C4=C(N1C2)N=C(C=C4)N5C=CC(=N5)OCCC6C7(C68CC8)CC7)C

正規SMILES

CC1(CC2CCCNC3=NC(=CC=C3)S(=O)(=O)NC(=O)C4=C(N1C2)N=C(C=C4)N5C=CC(=N5)OCCC6C7(C68CC8)CC7)C

製品の起源

United States

Foundational & Exploratory

Unraveling the Molecular Interface: A Technical Guide to the (R)-Vanzacaftor Binding Site on F508del-CFTR

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the binding site and mechanism of action of (R)-Vanzacaftor (VX-121), a next-generation corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, specifically in the context of the F508del mutation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cystic fibrosis and the development of novel therapeutics.

Executive Summary

Cystic fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the CFTR gene, with the deletion of phenylalanine at position 508 (F508del) being the most prevalent. This mutation leads to misfolding and premature degradation of the CFTR protein, resulting in a significant reduction of the protein at the cell surface. This compound is a key component of a triple-combination therapy that has demonstrated significant clinical benefit. It acts as a CFTR corrector, facilitating the processing and trafficking of F508del-CFTR to the cell membrane. While direct structural evidence for the Vanzacaftor binding site is not yet publicly available, compelling data from structurally similar correctors and its classification as a Type III corrector strongly suggest a putative binding site on the first nucleotide-binding domain (NBD1) of the F508del-CFTR protein. This guide synthesizes the available evidence to propose a model of Vanzacaftor's interaction with F508del-CFTR and details the experimental approaches used to characterize such interactions.

This compound: Mechanism of Action

This compound is a CFTR corrector that enhances the amount of functional F508del-CFTR at the cell surface.[1][2][3] It is administered as part of a triple combination therapy, which also includes tezacaftor (a Type I corrector) and deutivacaftor (a potentiator).[4][5] Vanzacaftor and tezacaftor bind to different sites on the CFTR protein, leading to an additive effect in the correction of the F508del-CFTR processing defect.

Vanzacaftor is classified as a next-generation, Type III CFTR corrector due to its structural similarities to elexacaftor (VX-445). Type III correctors are understood to act by directly binding to and stabilizing the NBD1 domain of the CFTR protein. This stabilization is crucial for overcoming the folding defect caused by the F508del mutation.

The Putative this compound Binding Site on F508del-CFTR

In the absence of a co-crystal or cryo-electron microscopy (cryo-EM) structure of Vanzacaftor bound to F508del-CFTR, the binding site of the structurally and functionally similar corrector, elexacaftor, provides the most reliable model for a putative Vanzacaftor binding pocket.

Cryo-EM studies of elexacaftor have revealed that it binds to a pocket on the NBD1 domain. This binding site is allosteric, meaning it is distant from the F508del mutation site but influences the overall conformation and stability of the NBD1 domain. The binding of elexacaftor is thought to facilitate the proper assembly of NBD1 with other domains of the CFTR protein, a critical step that is impaired by the F508del mutation.

Based on this evidence, it is hypothesized that This compound binds to a similar allosteric pocket on the NBD1 domain of F508del-CFTR. This interaction is believed to stabilize the NBD1 domain, thereby rescuing the protein from its premature degradation and allowing for its successful trafficking to the cell surface.

Synergistic Correction with Tezacaftor

The triple combination therapy's enhanced efficacy stems from the synergistic action of Vanzacaftor and tezacaftor. Tezacaftor is a Type I corrector that binds to a distinct site on the first transmembrane domain (TMD1) of CFTR. This binding event stabilizes the TMD1, which is also destabilized by the F508del mutation.

The dual-site binding of Vanzacaftor (at NBD1) and tezacaftor (at TMD1) provides a more comprehensive correction of the F508del-CFTR folding defect than either agent alone. This synergistic mechanism underscores the complexity of the F508del-CFTR misfolding and the rationale for combination therapies.

Synergistic Correction of F508del-CFTR cluster_0 F508del-CFTR Misfolding Pathway cluster_1 Corrector Intervention ER Endoplasmic Reticulum Misfolded_F508del Misfolded F508del-CFTR (Unstable NBD1 and TMD1) ER->Misfolded_F508del Proteasomal_Degradation Proteasomal Degradation Misfolded_F508del->Proteasomal_Degradation Stabilized_CFTR Partially Stabilized F508del-CFTR Misfolded_F508del->Stabilized_CFTR Correction Vanzacaftor This compound Vanzacaftor->Stabilized_CFTR Binds to NBD1 Tezacaftor Tezacaftor Tezacaftor->Stabilized_CFTR Binds to TMD1 Corrected_CFTR Correctly Folded F508del-CFTR Stabilized_CFTR->Corrected_CFTR Cell_Surface Trafficking to Cell Surface Corrected_CFTR->Cell_Surface

Synergistic correction of F508del-CFTR by Vanzacaftor and Tezacaftor.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its therapeutic combination.

Table 1: Clinical Efficacy of Vanzacaftor/Tezacaftor/Deutivacaftor in Patients with at least one F508del mutation (Phase 3 Clinical Trials)

ParameterVanzacaftor Combination GroupElexacaftor/Tezacaftor/Ivacaftor GroupStudy
Absolute change in ppFEV1 from baseline (percentage points)+0.5+0.3SKYLINE 102
Absolute change in ppFEV1 from baseline (percentage points)+0.20.0SKYLINE 103
Mean absolute change in sweat chloride (mmol/L)-8.6 (from a baseline on Trikafta)N/ARIDGELINE 105 (ages 6-11)
% of patients with sweat chloride < 60 mmol/L86%77%SKYLINE 102 & 103 (pooled)
% of patients with sweat chloride < 30 mmol/L31%23%SKYLINE 102 & 103 (pooled)

Table 2: In Vitro Potency of this compound

AssayCell TypeMeasurementEC50Reference
K+ Secretion StimulationHuman Bronchial Epithelial (HBE) cellsPaxilline-sensitive K+ current4.4 µM

Note: This assay measures an off-target effect on BKCa channels but provides an indication of the compound's potency in a cellular context.

Experimental Protocols

The characterization of CFTR correctors like this compound relies on a suite of well-established biochemical and functional assays.

Western Blotting for CFTR Maturation

This assay is used to assess the ability of a corrector to rescue the processing of F508del-CFTR from its core-glycosylated form (Band B, ~150 kDa) in the endoplasmic reticulum to its complex-glycosylated, mature form (Band C, ~170 kDa) that has trafficked through the Golgi apparatus.

Protocol:

  • Cell Culture and Treatment: Plate human bronchial epithelial cells (e.g., CFBE41o- expressing F508del-CFTR) and culture to confluence. Treat cells with varying concentrations of this compound (or in combination with tezacaftor) for 24-48 hours at 37°C.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein lysate on a 6-8% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Immunodetection: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for CFTR, followed by an HRP-conjugated secondary antibody.

  • Visualization: Detect the CFTR bands using an enhanced chemiluminescence (ECL) substrate and image the blot. The ratio of Band C to Band B is quantified to determine the extent of correction.

Ussing Chamber Assay for Transepithelial Ion Transport

The Ussing chamber is the gold standard for measuring CFTR-mediated chloride transport across polarized epithelial monolayers.

Protocol:

  • Cell Culture: Culture primary human bronchial epithelial cells from CF patients (F508del/F508del) on permeable supports until a polarized monolayer with high transepithelial resistance is formed.

  • Corrector Treatment: Treat the monolayers with this compound for 24-48 hours.

  • Ussing Chamber Measurement: Mount the permeable supports in Ussing chambers. Bathe both apical and basolateral surfaces with Krebs-bicarbonate Ringer's solution at 37°C and gassed with 95% O2/5% CO2.

  • Short-Circuit Current (Isc) Recording: Clamp the transepithelial voltage to 0 mV and record the Isc.

  • Pharmacological Modulation:

    • Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).

    • Add a cAMP agonist cocktail (e.g., forskolin and IBMX) to the basolateral side to activate CFTR.

    • Add a CFTR potentiator (e.g., deutivacaftor or VX-770) to the apical chamber to maximally open the corrected CFTR channels.

    • Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm the measured current is CFTR-dependent.

  • Data Analysis: The change in Isc in response to the CFTR activators and inhibitors is used to quantify the function of the corrected F508del-CFTR.

Site-Directed Mutagenesis

This technique is crucial for identifying specific amino acid residues that are critical for corrector binding. Although not yet reported for Vanzacaftor, this method would be instrumental in confirming its putative binding site on NBD1.

Protocol:

  • Mutagenesis: Introduce point mutations in the cDNA of F508del-CFTR at residues hypothesized to be part of the Vanzacaftor binding pocket using a PCR-based method.

  • Expression: Transfect cells (e.g., HEK293 or Fischer rat thyroid cells) with the mutated F508del-CFTR constructs.

  • Functional and Biochemical Analysis: Evaluate the ability of Vanzacaftor to correct the maturation and function of the mutated F508del-CFTR using Western blotting and functional assays (e.g., Ussing chamber or iodide efflux assay).

  • Data Interpretation: A loss of Vanzacaftor's corrective effect upon mutation of a specific residue would strongly suggest that this residue is part of its binding site.

Experimental Workflow for CFTR Corrector Characterization Start Hypothesized Corrector (e.g., Vanzacaftor) Cell_Culture Culture F508del-CFTR Expressing Cells Start->Cell_Culture Treatment Treat with Corrector Cell_Culture->Treatment Biochemical_Assay Biochemical Assay (Western Blot) Treatment->Biochemical_Assay Functional_Assay Functional Assay (Ussing Chamber) Treatment->Functional_Assay Maturation_Analysis Analyze CFTR Maturation (Band C/B Ratio) Biochemical_Assay->Maturation_Analysis Ion_Transport_Analysis Analyze Cl- Transport (ΔIsc) Functional_Assay->Ion_Transport_Analysis SDM Site-Directed Mutagenesis Maturation_Analysis->SDM Ion_Transport_Analysis->SDM Mutant_Analysis Analyze Corrector Effect on Mutants SDM->Mutant_Analysis Binding_Site_ID Identify Putative Binding Site Residues Mutant_Analysis->Binding_Site_ID End Characterized Corrector Binding_Site_ID->End

Generalized workflow for characterizing a CFTR corrector like Vanzacaftor.

Conclusion

This compound is a novel, potent CFTR corrector that, in combination with tezacaftor and deutivacaftor, significantly improves clinical outcomes for individuals with cystic fibrosis carrying the F508del mutation. While its precise binding site on F508del-CFTR awaits direct structural elucidation, the available evidence strongly supports a model where Vanzacaftor binds to an allosteric site on the NBD1 domain. This binding event stabilizes the domain, and in synergy with the TMD1-stabilizing effect of tezacaftor, promotes the proper folding and trafficking of the F508del-CFTR protein to the cell surface. Further research, including cryo-EM studies of the Vanzacaftor-CFTR complex and detailed site-directed mutagenesis, will be invaluable in confirming this putative binding site and further refining our understanding of its mechanism of action. This knowledge will be instrumental in the rational design of future, even more effective, CFTR modulators.

References

Stereoselective Activity of Vanzacaftor Enantiomers: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanzacaftor is a novel cystic fibrosis transmembrane conductance regulator (CFTR) corrector molecule developed for the treatment of cystic fibrosis (CF). As a chiral molecule, Vanzacaftor exists as two non-superimposable mirror images, the (R) and (S) enantiomers. In drug development, it is crucial to understand the pharmacological activity of individual stereoisomers, as they can exhibit significantly different efficacy, potency, and off-target effects. This technical guide provides an in-depth analysis of the distinct biological activities of (R)-Vanzacaftor and (S)-Vanzacaftor, with a focus on their primary target, the CFTR protein, and an identified off-target, the large-conductance calcium-activated potassium (BK) channel.

Core Findings on Stereoisomer Activity

Recent research has elucidated a clear functional differentiation between the two enantiomers of Vanzacaftor. The (S)-enantiomer is responsible for the desired CFTR correction, while the (R)-enantiomer lacks this activity but exhibits a pronounced effect on BK channel potentiation. This stereoselective activity has significant implications for the therapeutic application and potential side-effect profile of Vanzacaftor.

Data Presentation: this compound vs. (S)-Vanzacaftor

The following tables summarize the available quantitative and qualitative data on the activity of the Vanzacaftor stereoisomers on their primary and secondary targets.

Table 1: Comparative Activity on F508del-CFTR Correction

StereoisomerActivityQuantitative Data (if available)MethodSource
(S)-Vanzacaftor Corrects F508del-CFTR trafficking and function.Data on specific EC50 values for CFTR correction are not publicly available. Functional assays show a significant increase in CFTR-mediated chloride transport.[1]Transepithelial Cl⁻ current measurements in Fisher rat thyroid (FRT) cells expressing F508del-CFTR. Immunoblotting to detect mature CFTR protein (Band C).[1][2]
This compound Does not correct F508del-CFTR. Competitively inhibits the corrective effect of (S)-Vanzacaftor.Fails to increase transepithelial Cl⁻ current or induce the appearance of mature CFTR (Band C) on immunoblots.Transepithelial Cl⁻ current measurements in FRT cells expressing F508del-CFTR. Immunoblotting.[1][2]

Table 2: Comparative Activity on BK Channel Potentiation

StereoisomerActivityQuantitative DataMethodSource
(S)-Vanzacaftor Acutely activates and potentiates BK channels. More efficacious in acute activation.Increases basal BK activity >1,000-fold over control in Xenopus oocytes. Detectable activity at concentrations as low as 50 nM.Whole-cell patch-clamp recording in primary human bronchial epithelial cells and Xenopus oocytes expressing BK channels.
This compound Acutely activates and potentiates BK channels. More efficacious in long-term potentiation.Increases BK activity acutely by 455-fold at 5 µM. Sustained potentiation observed after 24-hour exposure.Whole-cell patch-clamp recording in primary human bronchial epithelial cells and Xenopus oocytes expressing BK channels.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Vanzacaftor stereoisomer activity.

Protocol 1: F508del-CFTR Correction Assay in FRT Cells

Objective: To assess the ability of Vanzacaftor stereoisomers to correct the trafficking defect of F508del-CFTR and restore its function as a chloride channel.

1. Cell Culture:

  • Fisher rat thyroid (FRT) cells stably expressing the F508del-CFTR mutation are cultured on permeable supports (e.g., Transwell inserts) until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).

2. Compound Incubation:

  • Cells are treated with either (S)-Vanzacaftor, this compound, or a vehicle control (e.g., DMSO) in the basolateral medium.
  • A typical concentration range for testing is 1-10 µM.
  • Incubation is carried out for 16-24 hours at 37°C to allow for CFTR correction.

3. Transepithelial Chloride Current Measurement (Ussing Chamber):

  • The permeable supports with the cell monolayers are mounted in an Ussing chamber.
  • The basolateral and apical sides are bathed in symmetrical Ringer's solution.
  • To isolate CFTR-mediated currents, a chloride gradient is established by replacing the apical solution with a low-chloride solution.
  • Amiloride (100 µM) is added to the apical side to block epithelial sodium channels (ENaC).
  • CFTR is activated by adding a cAMP agonist, such as forskolin (10-20 µM), to the basolateral side.
  • A CFTR potentiator, like genistein (50 µM) or VX-770 (ivacaftor), can be added to the apical side to maximize channel opening.
  • The short-circuit current (Isc), a measure of net ion transport, is recorded. An increase in Isc upon CFTR activation indicates functional rescue.
  • Finally, a CFTR-specific inhibitor (e.g., CFTRinh-172) is added to confirm that the observed current is CFTR-dependent.

4. Immunoblotting for CFTR Maturation:

  • Following compound incubation, cells are lysed, and total protein is quantified.
  • Proteins are separated by SDS-PAGE and transferred to a membrane.
  • The membrane is probed with a primary antibody specific for CFTR.
  • A secondary antibody conjugated to a detectable marker (e.g., HRP) is used for visualization.
  • The immature, core-glycosylated form of CFTR (Band B) and the mature, complex-glycosylated form that has trafficked through the Golgi (Band C) are identified by their molecular weight. A successful corrector will show an increase in the intensity of Band C.

Protocol 2: BK Channel Potentiation Assay

Objective: To measure the potentiation of BK channel activity by Vanzacaftor stereoisomers.

1. Cell Preparation:

  • Primary human bronchial epithelial (HBE) cells are cultured, or a cell line heterologously expressing the α-subunit of the BK channel (e.g., HEK293 cells) is used.
  • For HBE cells, they are typically cultured on permeable supports to form a polarized monolayer.

2. Whole-Cell Patch-Clamp Recording:

  • A glass micropipette with a small tip diameter is filled with an intracellular solution and brought into contact with the cell membrane to form a high-resistance seal (gigaohm seal).
  • The cell membrane under the pipette tip is ruptured by applying gentle suction, allowing electrical access to the entire cell (whole-cell configuration).
  • The membrane potential is clamped at a specific voltage (e.g., -80 mV).
  • A voltage protocol (e.g., voltage steps from -80 mV to +80 mV) is applied to elicit BK channel currents.
  • The baseline BK current is recorded.
  • (S)-Vanzacaftor or this compound is perfused into the bath solution at a desired concentration.
  • The effect of the compound on the BK channel current is recorded. An increase in the outward current indicates channel potentiation.
  • To confirm that the observed current is mediated by BK channels, a specific BK channel blocker, such as paxilline or iberiotoxin, can be applied at the end of the experiment.

Mandatory Visualizations

Signaling Pathway Diagrams

vanzacaftor_pathways cluster_S (S)-Vanzacaftor Pathway cluster_R This compound Pathway S_Vanz (S)-Vanzacaftor F508del_CFTR_ER Misfolded F508del-CFTR (in Endoplasmic Reticulum) S_Vanz->F508del_CFTR_ER Corrects Folding BK_Channel_S BK Channel S_Vanz->BK_Channel_S Potentiates Corrected_CFTR Correctly Folded CFTR F508del_CFTR_ER->Corrected_CFTR Mature_CFTR Mature CFTR at Cell Membrane Corrected_CFTR->Mature_CFTR Trafficking Cl_Transport Increased Cl- Transport Mature_CFTR->Cl_Transport BK_Potentiation_S Acute Potentiation BK_Channel_S->BK_Potentiation_S R_Vanz This compound F508del_CFTR_ER_R Misfolded F508del-CFTR (in Endoplasmic Reticulum) R_Vanz->F508del_CFTR_ER_R No Effect BK_Channel_R BK Channel R_Vanz->BK_Channel_R Potentiates No_Correction No Correction F508del_CFTR_ER_R->No_Correction BK_Potentiation_R Sustained Potentiation BK_Channel_R->BK_Potentiation_R

Caption: Differential signaling pathways of (S)- and this compound.

Experimental Workflow Diagram

experimental_workflow cluster_workflow Experimental Workflow for CFTR Correction Assay Start Start Cell_Culture Culture FRT cells with F508del-CFTR on permeable supports Start->Cell_Culture Compound_Treatment Treat cells with (S)-Vanzacaftor or this compound (16-24h, 37°C) Cell_Culture->Compound_Treatment Assay_Split Compound_Treatment->Assay_Split Ussing_Chamber Ussing Chamber Assay Assay_Split->Ussing_Chamber Immunoblotting Immunoblotting Assay_Split->Immunoblotting Measure_Isc Measure Short-Circuit Current (Isc) Ussing_Chamber->Measure_Isc Analyze_Bands Analyze CFTR Bands (B and C) Immunoblotting->Analyze_Bands Results_Ussing Increased Isc indicates functional correction Measure_Isc->Results_Ussing Results_IB Increased Band C indicates maturation correction Analyze_Bands->Results_IB

Caption: Workflow for assessing F508del-CFTR correction by Vanzacaftor stereoisomers.

References

Pharmacological Profile of (R)-Vanzacaftor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanzacaftor (VX-121) is a novel cystic fibrosis transmembrane conductance regulator (CFTR) corrector developed by Vertex Pharmaceuticals. It is a component of the triple-combination therapy ALYFTREK®, used in conjunction with tezacaftor and deutivacaftor, for the treatment of cystic fibrosis in patients with at least one F508del mutation or other responsive mutations.[1][2] Vanzacaftor exists as two enantiomers, (S)-Vanzacaftor (S-VX-121) and (R)-Vanzacaftor (R-VX-121). While the clinically utilized form is the S-enantiomer, which acts as a CFTR corrector, the R-enantiomer exhibits a distinct and interesting pharmacological profile centered on the potentiation of the large-conductance calcium-activated potassium (BKCa) channel.[1][3] This technical guide provides an in-depth overview of the pharmacological properties of this compound, with comparative data for (S)-Vanzacaftor where available.

Mechanism of Action

The two enantiomers of Vanzacaftor possess fundamentally different primary mechanisms of action.

(S)-Vanzacaftor: The CFTR Corrector

(S)-Vanzacaftor functions as a CFTR corrector, addressing the underlying protein folding and trafficking defect caused by mutations like F508del.[4] It binds to the misfolded CFTR protein, facilitating its proper conformation and enabling its transit from the endoplasmic reticulum to the cell surface. This action is additive to that of tezacaftor, another CFTR corrector that binds to a different site on the CFTR protein. The increased quantity of functional CFTR protein at the cell surface is then acted upon by a CFTR potentiator, such as deutivacaftor, which increases the channel's open probability.

This compound: The BKCa Channel Potentiator

In contrast, this compound does not correct or potentiate CFTR function. Instead, it has been identified as a potent potentiator of BKCa channels. These channels are crucial in various physiological processes, including the regulation of airway surface liquid volume. By activating BKCa channels, this compound can increase potassium secretion, which in turn can enhance the electrochemical driving force for chloride efflux through other channels, a mechanism that could be beneficial in cystic fibrosis. Interestingly, this compound can compete with (S)-Vanzacaftor and inhibit its CFTR correction effects, suggesting it may associate with the CFTR protein without promoting its correction.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the enantiomers of Vanzacaftor.

Table 1: In Vitro Potency

CompoundTargetAssay TypeResultReference
This compound BKCa ChannelElectrophysiology (Xenopus oocytes)455-fold increase in BK activity at 5 µM
(S)-Vanzacaftor BKCa ChannelElectrophysiology (Xenopus oocytes)>1,000-fold increase in BK activity
(S)-Vanzacaftor F508del-CFTRUssing Chamber (HBE cells)EC50 for K+ current stimulation: 4.4 µM

HBE: Human Bronchial Epithelial

Table 2: Pharmacokinetic Parameters of Vanzacaftor (enantiomer not specified in all sources)

ParameterValueSpecies/ConditionsReference
Tmax ~7.8 hoursHuman
Effective Half-life ~92.8 hoursHuman
Protein Binding >99%Human Plasma
Metabolism Primarily CYP3A4 and CYP3A5Human

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are outlined below.

Ussing Chamber Electrophysiology for CFTR and BKCa Channel Activity

This technique is considered the gold standard for measuring ion transport across epithelial tissues.

  • Cell Culture: Human bronchial epithelial (HBE) cells from patients with CF (homozygous for F508del) are cultured on permeable supports until a confluent and polarized monolayer is formed.

  • Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral chambers. Both chambers are filled with a physiological Ringer's solution, warmed to 37°C, and gassed with 95% O2 / 5% CO2.

  • Measurement of CFTR Activity ((S)-Vanzacaftor):

    • The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), representing net ion transport, is measured.

    • To isolate CFTR-mediated chloride secretion, the epithelial sodium channel (ENaC) is blocked with amiloride added to the apical chamber.

    • (S)-Vanzacaftor (in combination with a potentiator like forskolin) is added to assess the increase in Isc, indicating CFTR correction and subsequent channel activity.

  • Measurement of BKCa Activity ((R)- and (S)-Vanzacaftor):

    • A basolateral-to-apical potassium gradient is established.

    • The basolateral membrane is permeabilized using an agent like nystatin to allow direct access to basolateral channels.

    • The test compound ((R)- or (S)-Vanzacaftor) is added, and the increase in potassium current is measured.

    • Specificity is confirmed by the addition of a BKCa channel blocker, such as paxilline, which should inhibit the induced current.

Patch-Clamp Electrophysiology for Single-Channel BKCa Activity

This technique allows for the direct measurement of ion flow through individual BKCa channels.

  • Cell Preparation: HEK293 cells heterologously expressing the α-subunit of the BKCa channel are used.

  • Pipette and Solutions: Borosilicate glass micropipettes are filled with an appropriate intracellular solution. The extracellular solution is placed in the bath.

  • Recording:

    • A high-resistance seal ("giga-seal") is formed between the micropipette and the cell membrane.

    • The patch of membrane under the pipette can be excised to create an "inside-out" patch, allowing for the direct application of test compounds to the intracellular face of the channel.

    • The membrane potential is clamped at a specific voltage, and the current flowing through single BKCa channels is recorded in the presence and absence of this compound.

    • Channel open probability (Po) and conductance are calculated to quantify the effect of the compound.

Wire Myography for Vasodilation Assessment

This ex vivo technique is used to measure the effect of compounds on vascular tone.

  • Tissue Preparation: Small arteries (e.g., mouse mesenteric arteries) are dissected and mounted on two small wires in a myograph chamber.

  • Experimental Setup: The chamber is filled with a physiological salt solution, maintained at 37°C, and gassed. One wire is connected to a force transducer to measure isometric tension, and the other is attached to a micrometer to control the stretch of the vessel.

  • Procedure:

    • The artery is pre-constricted with an agent like phenylephrine to induce a stable tone.

    • This compound is added in a cumulative concentration-response manner, and the resulting relaxation (decrease in tension) is recorded.

    • To confirm the mechanism, the experiment can be repeated in the presence of a BKCa channel blocker (e.g., paxilline) to observe if the vasodilation is attenuated.

Visualizations

Signaling Pathways and Experimental Workflows

vanzacaftor_mechanisms cluster_s (S)-Vanzacaftor Pathway cluster_r This compound Pathway s_vanz (S)-Vanzacaftor misfolded_cftr Misfolded F508del-CFTR (in ER) s_vanz->misfolded_cftr Binds & Corrects Folding corrected_cftr Corrected CFTR (at cell surface) misfolded_cftr->corrected_cftr Trafficking to Membrane cl_transport Increased Cl- Transport corrected_cftr->cl_transport Potentiator-activated r_vanz This compound bkca BKCa Channel r_vanz->bkca Potentiates k_efflux K+ Efflux bkca->k_efflux hyperpolarization Membrane Hyperpolarization k_efflux->hyperpolarization vasodilation Vasodilation hyperpolarization->vasodilation (in smooth muscle)

Caption: Distinct mechanisms of action for (S)- and this compound.

ussing_chamber_workflow start Start: Polarized HBE Cell Monolayer mount Mount in Ussing Chamber start->mount equilibrate Equilibrate and Clamp Voltage (Vt = 0 mV) mount->equilibrate block_enac Block ENaC (Amiloride) equilibrate->block_enac add_compound Add this compound or (S)-Vanzacaftor block_enac->add_compound measure Measure Change in Current (Isc) add_compound->measure add_blocker Add Specific Blocker (e.g., Paxilline) measure->add_blocker confirm Confirm Mechanism add_blocker->confirm end End: Analyze Data confirm->end

Caption: Ussing chamber experimental workflow.

patch_clamp_workflow start Start: HEK293 Cells Expressing BKCa form_seal Form Giga-seal with Micropipette start->form_seal excise_patch Excise Membrane Patch (Inside-Out) form_seal->excise_patch clamp_voltage Clamp Membrane Potential excise_patch->clamp_voltage record_baseline Record Baseline Single-Channel Currents clamp_voltage->record_baseline perfuse_compound Perfuse with this compound record_baseline->perfuse_compound record_effect Record Changes in Channel Activity perfuse_compound->record_effect washout Washout Compound record_effect->washout end End: Analyze Po and Conductance washout->end

Caption: Patch-clamp experimental workflow for BKCa channels.

Conclusion

This compound displays a unique pharmacological profile, distinct from its clinically developed S-enantiomer. While (S)-Vanzacaftor acts as a CFTR corrector, this compound is a potent potentiator of BKCa channels with no demonstrable CFTR correction or potentiation activity. This off-target effect, also observed with the S-enantiomer, highlights the complex pharmacology of this new class of molecules. The potentiation of BKCa by this compound could have therapeutic implications in conditions where enhancing potassium channel activity is beneficial. Further research into the selectivity, enantiomer-specific pharmacokinetics, and full physiological consequences of BKCa potentiation by the Vanzacaftor enantiomers is warranted to fully understand their pharmacological profiles and potential clinical applications.

References

(R)-Vanzacaftor: A Technical Guide to Correcting Protein Misfolding in Cystic Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which lead to the production of a misfolded and dysfunctional protein. (R)-Vanzacaftor (VX-121) is a novel CFTR corrector developed by Vertex Pharmaceuticals. It is a core component of the triple-combination therapy ALYFTREK®, which also includes tezacaftor (a CFTR corrector with a distinct binding site) and deutivacaftor (a CFTR potentiator).[1] This guide provides an in-depth technical overview of this compound's mechanism of action in correcting CFTR protein misfolding, supported by quantitative data from pivotal clinical trials and detailed experimental methodologies.

Introduction to CFTR Protein Misfolding in Cystic Fibrosis

The CFTR protein is an ion channel responsible for transporting chloride and bicarbonate ions across the apical membrane of epithelial cells.[2] Its proper function is crucial for maintaining hydration of cellular surfaces, particularly in the lungs. The most common mutation in CF, F508del, results in the misfolding of the CFTR protein. This misfolded protein is recognized by the cell's quality control machinery in the endoplasmic reticulum (ER) and targeted for premature degradation, preventing it from reaching the cell surface to perform its function.[3] This loss of function leads to the accumulation of thick, sticky mucus in the lungs and other organs, causing the hallmark symptoms of CF.[2]

CFTR modulator therapies aim to correct these defects. Correctors , like this compound, are small molecules that bind to the misfolded CFTR protein, facilitating its proper folding and trafficking to the cell surface.[1] Potentiators work on the CFTR channels that have reached the cell surface to increase their opening probability, thereby enhancing ion flow.

Mechanism of Action of this compound

This compound is a CFTR corrector that directly addresses the primary folding defect in mutant CFTR. It functions as a pharmacological chaperone, binding to the misfolded protein to stabilize its structure. This corrective action allows the mutant CFTR to bypass the ER's quality control and be trafficked through the Golgi apparatus to the plasma membrane.

This compound is a component of a triple-combination therapy that employs a dual-corrector strategy. This compound and tezacaftor bind to different sites on the CFTR protein, resulting in an additive effect on the correction of its processing and trafficking. This leads to a greater number of CFTR channels at the cell surface than either corrector could achieve alone. Recent cryo-electron microscopy (cryo-EM) studies suggest that elexacaftor, a structurally similar corrector, binds at an interface involving transmembrane spans 10 and 11 in the second transmembrane domain (TMD2) and the protein's lasso motif; it is believed that this compound binds in a similar region.

The potentiator in the combination, deutivacaftor, then acts on these newly inserted channels to increase their activity.

Signaling Pathway: CFTR Protein Processing and Correction

The following diagram illustrates the CFTR protein's journey from synthesis to the cell surface and the points at which disease-related defects occur and where the triple-combination therapy, including this compound, intervenes.

CFTR_Processing_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane Synthesis Synthesis (Ribosome) Folding Protein Folding Synthesis->Folding Misfolded Misfolded F508del-CFTR Folding->Misfolded F508del Mutation QC ER Quality Control Folding->QC Wild-Type CFTR Misfolded->QC Degradation Proteasomal Degradation QC->Degradation Recognizes Misfolding Processing Processing & Glycosylation QC->Processing Correctly Folded Vanzacaftor_Tezacaftor This compound + Tezacaftor Vanzacaftor_Tezacaftor->Misfolded Binds & Corrects Folding Trafficking Vesicular Trafficking Processing->Trafficking Insertion Functional CFTR Channel Trafficking->Insertion Ion_Transport Chloride Ion Transport Insertion->Ion_Transport Deutivacaftor Deutivacaftor (Potentiator) Deutivacaftor->Insertion Increases Channel Opening

CFTR protein processing and points of therapeutic intervention.

Quantitative Data from Clinical Trials

The efficacy and safety of the this compound-based triple therapy (vanza triple) have been evaluated in a comprehensive Phase 3 program, including the SKYLINE 102, SKYLINE 103, and RIDGELINE 105 studies. These trials assessed the therapy in individuals with CF aged 6 years and older with at least one F508del mutation or another mutation responsive to triple combination CFTR modulators.

Table 1: Efficacy Results in Patients Aged 12 Years and Older (SKYLINE 102 & 103)
EndpointVanzacaftor Triple CombinationTRIKAFTA® (elexacaftor/tezacaftor/ivacaftor)
ppFEV₁ Change from Baseline (Week 24) Non-inferior to TRIKAFTA®-
SKYLINE 102 LS Mean Difference0.2 (95% CI: -0.7, 1.1)
SKYLINE 103 LS Mean Difference0.2 (95% CI: -0.5, 0.9)
Sweat Chloride (SwCl) Reduction Superior to TRIKAFTA®
Patients with SwCl < 60 mmol/L86%77%
Patients with SwCl < 30 mmol/L31%23%

Note: Baseline values were measured after a 4-week run-in on TRIKAFTA®.

Table 2: Efficacy Results in Patients Aged 6 to 11 Years (RIDGELINE 105)
EndpointResult
Sweat Chloride (SwCl) Reduction Further reduction compared to after 4 weeks of Kaftrio.
Patients with SwCl < 60 mmol/L95%
Patients with SwCl < 30 mmol/LMajority achieved this level.
ppFEV₁ Maintained from baseline after 4 weeks of Kaftrio.

Experimental Protocols

The development and evaluation of this compound and other CFTR modulators rely on a suite of specialized in vitro and ex vivo assays to quantify the rescue of CFTR protein function.

Ussing Chamber Assay for CFTR Function

The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues. It is used to assess the functional rescue of mutant CFTR in response to modulators.

Methodology:

  • Cell Culture: Primary human bronchial epithelial cells from CF patients are cultured on permeable supports at an air-liquid interface to form a differentiated, polarized monolayer.

  • Modulator Treatment: The cell monolayers are incubated with the CFTR modulator(s) (e.g., this compound triple therapy) for a specified period (e.g., 24-48 hours) to allow for CFTR correction and trafficking.

  • Ussing Chamber Setup: The permeable support with the cell monolayer is mounted between the two halves of the Ussing chamber, separating the apical and basolateral compartments. Each compartment is filled with a physiological Ringer's solution and connected to electrodes.

  • Measurement of Short-Circuit Current (Isc): The potential difference across the epithelium is clamped to 0 mV, and the current required to maintain this, the short-circuit current (Isc), is measured. Isc is a direct measure of net ion transport.

  • Pharmacological Manipulation:

    • Amiloride is added to the apical side to block the epithelial sodium channel (ENaC), isolating the chloride current.

    • Forskolin is then added to increase intracellular cAMP levels, which activates CFTR.

    • A CFTR potentiator (like deutivacaftor or ivacaftor) is added to maximally stimulate the channels.

    • Finally, a CFTR-specific inhibitor is added to confirm that the measured current is indeed CFTR-mediated.

  • Data Analysis: The change in Isc upon CFTR activation is quantified to determine the level of functional rescue.

Experimental Workflow: Ussing Chamber Assay

Ussing_Chamber_Workflow Start Start: Differentiated CF Airway Epithelial Cells Incubation Incubate with this compound Combination Therapy (24-48h) Start->Incubation Mounting Mount Cells in Ussing Chamber Incubation->Mounting Equilibration Equilibrate and Measure Baseline Isc Mounting->Equilibration Amiloride Add Amiloride (Block ENaC) Equilibration->Amiloride Forskolin Add Forskolin (Activate CFTR) Amiloride->Forskolin Potentiator Add Potentiator (Maximize CFTR Activity) Forskolin->Potentiator Inhibitor Add CFTR Inhibitor (Confirm Specificity) Potentiator->Inhibitor Analysis Analyze Change in Isc to Quantify CFTR Function Inhibitor->Analysis

Workflow for assessing CFTR function using a Ussing chamber.
Western Blot Analysis for CFTR Protein Processing

Western blotting is used to visualize the maturation of the CFTR protein and assess the biochemical correction by modulators.

Methodology:

  • Cell Culture and Treatment: Cells expressing mutant CFTR (e.g., F508del) are treated with the corrector(s).

  • Cell Lysis: Cells are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to CFTR.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager.

  • Analysis: The different forms of CFTR are identified by their molecular weight:

    • Band B: The immature, core-glycosylated form found in the ER.

    • Band C: The mature, complex-glycosylated form that has passed through the Golgi. An increase in the ratio of Band C to Band B indicates successful correction of CFTR trafficking.

Conclusion

This compound, as a key component of a next-generation triple-combination CFTR modulator therapy, represents a significant advancement in the treatment of cystic fibrosis. Its mechanism of action directly targets the protein misfolding defect of mutant CFTR, leading to increased delivery of functional channels to the cell surface. The robust clinical trial data demonstrates its non-inferiority to existing highly effective therapies in improving lung function and superiority in restoring CFTR function as measured by sweat chloride levels. The experimental protocols outlined provide the foundation for the continued research and development of novel CFTR modulators, with the ultimate goal of achieving normal CFTR function for all individuals with cystic fibrosis.

References

Investigating the Off-Target Profile of (R)-Vanzacaftor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Vanzacaftor, a key component of next-generation cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapies, is designed to correct the misfolded CFTR protein in patients with specific mutations. While its on-target effects are well-documented, a thorough understanding of its off-target interactions is crucial for a complete safety and efficacy profile. This technical guide provides a detailed overview of the known off-target effects of this compound, with a primary focus on its interaction with large-conductance calcium-activated potassium (BKCa) channels. This document summarizes available quantitative data, presents detailed experimental protocols for assessing off-target effects, and includes visualizations of relevant signaling pathways and experimental workflows to support further research in this area.

Introduction

Vanzacaftor is a novel CFTR corrector that, in combination with other modulators like tezacaftor and deutivacaftor, aims to restore the function of the mutated CFTR protein in cystic fibrosis.[1][2][3] The active stereoisomer, this compound, facilitates the cellular processing and trafficking of the CFTR protein to the cell surface.[2] While the clinical development of Vanzacaftor-containing regimens has demonstrated a favorable safety and tolerability profile, a deeper investigation into its molecular-level off-target interactions is essential for predicting potential adverse effects and identifying opportunities for therapeutic optimization.[1]

This guide focuses on the preclinical and investigational data related to the off-target pharmacology of this compound. A significant known off-target interaction is the potentiation of BKCa channels, which has been observed for both the (R)- and (S)-enantiomers of Vanzacaftor.

Quantitative Analysis of Off-Target Interactions

Currently, publicly available data on the broad off-target screening of this compound is limited. The most well-characterized off-target effect is its potentiation of BKCa channels.

TargetCompoundAssay TypeValueUnitReference
BKCa ChannelThis compound (R-VX-121)ElectrophysiologyPotentiation-
BKCa Channel(S)-Vanzacaftor (S-VX-121)ElectrophysiologyPotentiation-
CFTR (F508del)This compound (R-VX-121)Functional (Chloride Current)No Correction-
CFTR (F508del)(S)-Vanzacaftor (S-VX-121)Functional (Chloride Current)Correction-

Known Off-Target Signaling Pathway: BKCa Channel Potentiation

This compound has been shown to potentiate the activity of large-conductance calcium-activated potassium (BKCa) channels. This effect is independent of its on-target activity on the CFTR protein. The (S)-enantiomer, which is the active CFTR corrector, also exhibits this off-target effect. The potentiation of BKCa channels can lead to vasodilation and may have implications for neuronal excitability.

BKCa_Potentiation cluster_membrane Cell Membrane Vanzacaftor This compound BKCa BKCa Channel Vanzacaftor->BKCa Potentiates K_ion K+ BKCa->K_ion Increased Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to

Figure 1. Signaling pathway of this compound-mediated BKCa channel potentiation.

Experimental Protocols for Off-Target Investigation

A comprehensive assessment of off-target effects involves a combination of in silico, in vitro, and in vivo studies. Below are detailed protocols for key in vitro assays that are fundamental to this investigation.

Radioligand Binding Assay for Broad Off-Target Screening

This assay is used to determine the binding affinity of a test compound to a large panel of receptors, ion channels, and transporters.

Objective: To identify potential off-target binding sites of this compound.

Materials:

  • This compound

  • Radiolabeled ligands specific for each target

  • Membrane preparations from cells expressing the target receptors

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the specific radiolabeled ligand, and varying concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Radioligand_Binding_Assay A Prepare Serial Dilution of This compound B Combine Membrane Prep, Radioligand & this compound in 96-well Plate A->B C Incubate to Reach Binding Equilibrium B->C D Filter to Separate Bound and Free Ligand C->D E Wash Filters to Remove Non-specific Binding D->E F Add Scintillation Fluid & Measure Radioactivity E->F G Calculate IC50 and Ki F->G Kinase_Profiling_Workflow A Prepare this compound Serial Dilutions B Incubate Kinase, Substrate, ATP & this compound A->B C Allow Kinase Reaction to Proceed B->C D Terminate Reaction C->D E Measure Substrate Phosphorylation D->E F Determine IC50 for Inhibited Kinases E->F

References

(R)-Vanzacaftor: A Selective Potentiator of Large-Conductance Calcium-Activated Potassium (BKCa) Channels

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(R)-Vanzacaftor, the R-enantiomer of the cystic fibrosis transmembrane conductance regulator (CFTR) modulator Vanzacaftor (VX-121), has emerged as a novel and selective potentiator of the large-conductance calcium-activated potassium (BKCa) channel. Unlike its S-enantiomer, this compound enhances BKCa channel activity without correcting or potentiating CFTR function. This unique pharmacological profile presents a promising avenue for therapeutic interventions in conditions where augmenting BKCa channel activity is desirable, independent of CFTR modulation. This document provides a comprehensive technical overview of the effects of this compound on BKCa channels, detailing the quantitative data from key experiments, the methodologies employed, and the underlying signaling pathways and experimental workflows.

Introduction

Large-conductance calcium-activated potassium (BKCa) channels are ubiquitously expressed and play critical roles in various physiological processes, including smooth muscle relaxation, neuronal excitability, and epithelial ion transport. The potentiation of these channels is a therapeutic strategy for several diseases. Recent research has identified this compound (R-VX-121) as a direct potentiator of BKCa channels.[1][2][3][4][5] This discovery is significant as it separates the BKCa-potentiating effect from the CFTR-modulating activity of its stereoisomer, (S)-Vanzacaftor. This guide synthesizes the current understanding of this compound's interaction with BKCa channels, providing researchers and drug development professionals with a detailed resource to inform future studies and therapeutic development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effect of this compound on BKCa channels.

Table 1: Potentiation of BKCa Current Density by this compound in HEK cells expressing α-BKCa

ConcentrationThis compound Mean Increase in Current Density (%)(S)-Vanzacaftor Mean Increase in Current Density (%)
3 µM105 ± 1137 ± 11
10 µM212 ± 2376 ± 2

Table 2: Dose-Response Characteristics of Vanzacaftor Enantiomers on BKCa Channels in Primary Human Bronchial Epithelial Cells

EnantiomerK_s (µM)Hill Slope
This compound11.32.1
(S)-Vanzacaftor5.82.1

Table 3: Acute Effect of Vanzacaftor Enantiomers on BKCa Channel Activity in Xenopus Oocytes

CompoundConcentrationFold Increase in BK Activity
This compound5 µM455
(S)-Vanzacaftor-> 1,000

Experimental Protocols

This section details the methodologies used in the key experiments that have characterized the effects of this compound on BKCa channels.

Whole-Cell Patch-Clamp Electrophysiology

This technique was utilized to directly measure the effect of this compound on BKCa channel currents in HEK cells heterologously expressing the α-subunit of the BKCa channel.

  • Cell Preparation: HEK cells expressing the α-BKCa channel were plated on poly-l-lysine-coated glass coverslips one day prior to the experiment.

  • Pipette Solution: The intracellular pipette solution contained (in mM): 145 K-gluconate, 10 EGTA, 7.5 CaCl₂, 2 MgCl₂, 10 HEPES, and 2 Na₂ATP, with the pH adjusted to 7.2 with KOH.

  • Bath Solution: The extracellular bath solution contained (in mM): 145 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

  • Recording Procedure: Cells were voltage-clamped at -80 mV. Whole-cell currents were elicited by voltage steps from -80 mV to +200 mV in 40 mV increments. This compound was acutely applied to the bath solution at various concentrations to determine its effect on BKCa currents.

Wire Myography

Wire myography was employed to assess the functional consequence of BKCa channel potentiation by this compound on vascular tone in mouse mesenteric arteries.

  • Tissue Preparation: Second-order mesenteric arteries were isolated from C57Bl/6 mice and cut into 2 mm segments.

  • Mounting: The arterial segments were mounted on a wire myograph in a physiological salt solution (PSS) containing (in mM): 119 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.17 MgSO₄, 25 NaHCO₃, 1.18 KH₂PO₄, 5.5 D-glucose, and 0.026 EDTA. The PSS was maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Experimental Protocol:

    • Arteries were stretched to an optimal resting tension.

    • Vessels were pre-constricted with U46619 (a thromboxane A2 mimetic).

    • A cumulative concentration-response curve to this compound was generated.

    • The involvement of BKCa channels was confirmed by the use of the specific BKCa channel blocker, paxilline.

    • The role of CFTR was ruled out using the CFTR inhibitor, CFTRinh172.

Short-Circuit Current (I_sc) Measurements in Primary Human Bronchial Epithelial (HBE) Cells

This method was used to evaluate the effect of this compound on ion transport across a polarized epithelial cell layer.

  • Cell Culture: Primary HBE cells were cultured on permeable supports at an air-liquid interface to form a differentiated, polarized epithelium.

  • Ussing Chamber Setup: The cultured epithelia were mounted in Ussing chambers. A basolateral-to-apical potassium gradient was established to isolate potassium currents.

  • Measurement: The short-circuit current (I_sc), a measure of net ion transport, was recorded. This compound was added to the apical or basolateral solution, and the change in I_sc was measured. The paxilline-sensitive component of the current was attributed to BKCa channel activity.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental procedures described in this guide.

cluster_0 This compound Signaling Pathway RVZ This compound BKCa BKCa Channel (α-subunit) RVZ->BKCa Direct Potentiation K_efflux K+ Efflux BKCa->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization SmoothMuscleRelax Smooth Muscle Relaxation Hyperpolarization->SmoothMuscleRelax

Caption: Signaling pathway of this compound's effect on BKCa channels.

cluster_1 Whole-Cell Patch-Clamp Workflow A HEK cells expressing α-BKCa plated B Establish whole-cell configuration A->B C Apply voltage steps (-80mV to +200mV) B->C D Record baseline BKCa currents C->D E Apply this compound D->E F Record potentiated BKCa currents E->F G Data Analysis: Current-Voltage Relationship F->G

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

cluster_2 Wire Myography Experimental Logic Start Isolated Mesenteric Artery Preconstriction Pre-constrict with U46619 Start->Preconstriction Paxilline_block Pre-treat with Paxilline Start->Paxilline_block RVZ_application Apply this compound Preconstriction->RVZ_application Relaxation Measure Vasorelaxation RVZ_application->Relaxation No_relaxation Observe Blockade of This compound Effect RVZ_application->No_relaxation Conclusion Conclusion: Effect is BKCa-dependent Relaxation->Conclusion Paxilline_block->Preconstriction No_relaxation->Conclusion

Caption: Logical flow of the wire myography experiment to confirm BKCa dependency.

Discussion and Future Directions

The selective potentiation of BKCa channels by this compound, independent of CFTR modulation, opens up new therapeutic possibilities. The data consistently demonstrate a direct interaction between this compound and the BKCa channel, leading to increased potassium efflux and subsequent physiological responses such as vasorelaxation. The distinct temporal profiles of the (S) and (R) enantiomers, with this compound showing more sustained long-term potentiation, suggest different binding kinetics or mechanisms of action that warrant further investigation.

Future research should focus on:

  • Elucidating the precise binding site of this compound on the BKCa channel.

  • Investigating the therapeutic potential of this compound in animal models of diseases where BKCa channel activation is beneficial, such as certain types of hypertension, overactive bladder, and neurological disorders.

  • Conducting detailed pharmacokinetic and pharmacodynamic studies to determine the in vivo efficacy and safety profile of this compound.

  • Exploring the potential for developing even more potent and selective BKCa channel openers based on the chemical scaffold of this compound.

Conclusion

This compound is a novel and selective potentiator of BKCa channels with a mechanism of action that is distinct from its role as a component of a CFTR modulator combination therapy. The comprehensive data from electrophysiological and functional studies provide a strong foundation for its further development as a therapeutic agent. This technical guide serves as a valuable resource for the scientific community to advance the understanding and potential clinical application of this compound.

References

Vanzacaftor (VX-121): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanzacaftor (VX-121) is a novel, orally active small molecule corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Developed by Vertex Pharmaceuticals, it is a key component of a next-generation, once-daily triple combination therapy with tezacaftor and deutivacaftor for the treatment of cystic fibrosis (CF). This regimen has demonstrated non-inferiority in lung function improvement and superiority in reducing sweat chloride concentration compared to the current standard of care, elexacaftor/tezacaftor/ivacaftor. This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of Vanzacaftor, with a focus on the experimental methodologies and quantitative data that have defined its therapeutic profile.

Introduction to Cystic Fibrosis and the Role of CFTR Modulators

Cystic fibrosis is a rare, life-shortening genetic disease caused by mutations in the CFTR gene, which encodes for the CFTR protein, an ion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes.[1] Mutations in the CFTR gene lead to the production of a dysfunctional protein, resulting in the accumulation of thick, sticky mucus in various organs, most notably the lungs. This leads to chronic infections, inflammation, and progressive lung damage.[1]

CFTR modulators are a class of drugs that target the underlying protein defect. They are categorized as either correctors , which aid in the proper folding and trafficking of the CFTR protein to the cell surface, or potentiators , which enhance the opening probability of the CFTR channel at the cell surface.[2] The most common CF-causing mutation, F508del, results in a misfolded protein that is prematurely degraded and does not reach the cell surface in sufficient quantities.[3] Vanzacaftor is a CFTR corrector designed to address this trafficking defect.[4]

Discovery and Preclinical Development of Vanzacaftor (VX-121)

The discovery of Vanzacaftor stemmed from extensive medicinal chemistry efforts aimed at identifying novel CFTR correctors with improved efficacy and pharmacokinetic properties. While specific details of the lead discovery and optimization process for Vanzacaftor are proprietary to Vertex Pharmaceuticals, the general approach for identifying CFTR modulators involves high-throughput screening of large compound libraries followed by iterative rounds of chemical modification to enhance potency, selectivity, and drug-like properties.

Mechanism of Action

Vanzacaftor is a CFTR corrector that improves the cellular processing and trafficking of mutant CFTR protein, thereby increasing the quantity of CFTR at the cell surface. It is classified as a "type-III" or "next-generation" corrector, suggesting a mechanism of action that is complementary to first-generation correctors like tezacaftor. The combination of two correctors with different binding sites or mechanisms of action can have an additive or synergistic effect on the rescue of mutant CFTR.

In Vitro Studies

The efficacy of Vanzacaftor was initially assessed in vitro using human bronchial epithelial (HBE) cells derived from CF patients with the F508del mutation. These studies demonstrated that the triple combination of Vanzacaftor, tezacaftor, and a potentiator (ivacaftor or deutivacaftor) resulted in a greater increase in CFTR-mediated chloride transport compared to dual combinations.

While specific preclinical data for Vanzacaftor as a single agent is not extensively published, one study showed that in the presence of amiloride (to block sodium channels), 10 μM of Vanzacaftor (VX-121) stimulated a large, paxilline-sensitive potassium secretory current in both wild-type and F508del CFTR-expressing HBE cells. This suggests a potential off-target effect on BKCa channels, which could also contribute to ion transport in the airways.

Experimental Protocols

The development of Vanzacaftor relied on a suite of established in vitro and in vivo assays to characterize its activity as a CFTR corrector. Below are detailed methodologies for key experiments typically employed in the discovery and development of CFTR modulators.

Ussing Chamber Assay for CFTR-Mediated Chloride Transport

This electrophysiological technique is a gold standard for measuring ion transport across epithelial tissues.

Methodology:

  • Cell Culture: Human bronchial epithelial cells from CF donors are cultured on permeable supports (e.g., Transwell inserts) until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium. Each side is bathed in a physiological salt solution and connected to a voltage-clamp amplifier via Ag/AgCl electrodes and agar bridges.

  • Measurement of Short-Circuit Current (Isc): The potential difference across the epithelium is clamped to 0 mV, and the current required to maintain this clamp (the short-circuit current) is continuously measured. The Isc is a direct measure of net ion transport.

  • Experimental Procedure:

    • The basolateral membrane is permeabilized with a pore-forming agent like amphotericin B to isolate the apical membrane currents.

    • A chloride gradient is established across the apical membrane.

    • A phosphodiesterase inhibitor (e.g., IBMX) is added to increase intracellular cAMP levels.

    • Forskolin is added to activate PKA and subsequently phosphorylate and activate CFTR.

    • The test compound (Vanzacaftor) is added at various concentrations to assess its effect on CFTR-mediated chloride current.

    • A CFTR potentiator (e.g., ivacaftor or deutivacaftor) is added to measure the maximal potentiated current.

    • A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-specific.

  • Data Analysis: The change in Isc (ΔIsc) upon addition of the test compounds is calculated and used to determine the potency (EC50) and efficacy of the corrector.

Western Blot for CFTR Protein Maturation

This biochemical assay is used to assess the effect of correctors on the glycosylation state and trafficking of the CFTR protein.

Methodology:

  • Cell Culture and Treatment: Cells expressing mutant CFTR (e.g., F508del-CFTR) are treated with the corrector compound (Vanzacaftor) for a specified period (e.g., 24 hours).

  • Cell Lysis: Cells are lysed in a buffer containing detergents and protease inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection: The membrane is incubated with a primary antibody specific for CFTR, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Visualization: The protein bands are visualized using a chemiluminescent substrate. The immature, core-glycosylated form of CFTR (Band B) resides in the endoplasmic reticulum, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi apparatus. An effective corrector will increase the intensity of Band C relative to Band B.

  • Densitometry: The intensity of the bands is quantified using image analysis software.

Clinical Development

The clinical development of Vanzacaftor has been conducted as part of a triple combination therapy with tezacaftor and deutivacaftor. This program has included Phase 1, 2, and 3 clinical trials.

Phase 2 Clinical Trials

A Phase 2, randomized, double-blind, controlled study (NCT03912233) evaluated the safety and efficacy of Vanzacaftor in combination with tezacaftor and deutivacaftor in adults with CF. The results of this trial supported the progression to Phase 3 studies.

Phase 3 Clinical Trials

The Phase 3 program for the Vanzacaftor triple combination included two randomized, active-controlled trials, SKYLINE 102 (NCT05033080) and SKYLINE 103 (NCT05076149), in individuals with CF aged 12 years and older. These trials compared the Vanzacaftor regimen to the approved triple combination therapy, elexacaftor/tezacaftor/ivacaftor (Trikafta). A single-arm, open-label trial, RIDGELINE (NCT05422222), evaluated the therapy in children aged 6 to 11 years.

Data Presentation

Table 1: Key Efficacy Endpoints from Phase 3 SKYLINE Trials (Ages 12+)
EndpointVanzacaftor/Tezacaftor/DeutivacaftorElexacaftor/Tezacaftor/Ivacaftor
Absolute Change in ppFEV1 from Baseline at Week 24 Non-inferior to comparator
Absolute Change in Sweat Chloride from Baseline (mmol/L) Statistically superior to comparator

Note: Specific numerical values for the primary and key secondary endpoints from the pivotal trials are typically presented at scientific conferences or in peer-reviewed publications following trial completion.

Table 2: Key Efficacy Endpoints from Phase 3 RIDGELINE Trial (Ages 6-11)
EndpointVanzacaftor/Tezacaftor/Deutivacaftor
Absolute Change in ppFEV1 from Baseline at Week 24 Maintained from baseline
Absolute Change in Sweat Chloride from Baseline (mmol/L) Significant reduction
Proportion of Patients with Sweat Chloride <60 mmol/L Nearly all participants
Proportion of Patients with Sweat Chloride <30 mmol/L More than half of participants

Note: This was a single-arm study, so there was no active comparator group.

Visualizations

Signaling Pathway

CFTR_Processing_and_Correction cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane Nascent_CFTR Nascent CFTR Polypeptide Misfolded_CFTR Misfolded F508del-CFTR Nascent_CFTR->Misfolded_CFTR F508del Mutation Core_Glycosylated_CFTR Core-Glycosylated CFTR (Band B) Misfolded_CFTR->Core_Glycosylated_CFTR Partial Folding ER_QC ER Quality Control Misfolded_CFTR->ER_QC Core_Glycosylated_CFTR->ER_QC Complex_Glycosylated_CFTR Complex-Glycosylated CFTR (Band C) Core_Glycosylated_CFTR->Complex_Glycosylated_CFTR Transport to Golgi Proteasome Proteasomal Degradation ER_QC->Proteasome Degradation Mature_CFTR Mature CFTR Channel Complex_Glycosylated_CFTR->Mature_CFTR Trafficking to Membrane Vanzacaftor Vanzacaftor (VX-121) (Corrector) Vanzacaftor->Misfolded_CFTR Aids Folding & Trafficking Tezacaftor Tezacaftor (Corrector) Tezacaftor->Misfolded_CFTR Aids Folding & Trafficking Deutivacaftor Deutivacaftor (Potentiator) Deutivacaftor->Mature_CFTR Increases Channel Opening

Caption: CFTR protein processing pathway and points of intervention for Vanzacaftor and its combination partners.

Experimental Workflow

Ussing_Chamber_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis A Culture HBE cells on permeable supports B Mount support in Ussing Chamber A->B C Establish Cl- gradient & permeabilize basolateral membrane B->C D Add Amiloride (block ENaC) C->D E Add Forskolin/IBMX (activate CFTR) D->E I Measure Short-Circuit Current (Isc) F Add Vanzacaftor +/- Tezacaftor (test corrector) E->F G Add Deutivacaftor (potentiate) F->G H Add CFTRinh-172 (inhibit) G->H J Calculate ΔIsc for each addition I->J K Determine EC50 and maximal efficacy J->K

References

Methodological & Application

Application Note and Protocol: Evaluating (R)-Vanzacaftor Efficacy on CFTR Function Using the Ussing Chamber Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a crucial chloride and bicarbonate channel in epithelial cells. The most prevalent mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and subsequently degraded, preventing it from reaching the cell membrane to perform its function. A key therapeutic strategy involves the use of small molecules known as CFTR correctors, which aim to rescue the trafficking of these misfolded proteins to the cell surface.

Vanzacaftor is a CFTR corrector that has been developed for the treatment of CF.[1] Like many pharmaceutical compounds, Vanzacaftor exists as enantiomers, (S)-Vanzacaftor and (R)-Vanzacaftor. It is critical to evaluate the pharmacological activity of each enantiomer, as they can have different effects. This application note provides a detailed protocol for utilizing the Ussing chamber assay to assess the efficacy of this compound in rescuing the function of mutant CFTR protein. The Ussing chamber is the gold standard for studying epithelial ion transport, allowing for the direct measurement of CFTR-mediated chloride secretion as a short-circuit current (Isc).[2][3]

Recent studies indicate that while the (S)-enantiomer of Vanzacaftor acts as a CFTR corrector, the (R)-enantiomer, this compound, does not correct or potentiate CFTR function.[4] In fact, it has been shown to compete with the active (S)-enantiomer, potentially inhibiting its corrective effects.[4] The following protocol is designed to test this hypothesis and quantify the functional response of epithelial cells expressing mutant CFTR to treatment with this compound.

Signaling Pathways and Mechanism of Action

CFTR channel activity is primarily regulated by the cyclic AMP (cAMP) signaling pathway. Activation of G-protein coupled receptors stimulates adenylyl cyclase to produce cAMP, which then activates Protein Kinase A (PKA). PKA phosphorylates the Regulatory (R) domain of the CFTR protein, leading to a conformational change that, in the presence of ATP binding to the Nucleotide-Binding Domains (NBDs), opens the channel and allows for the transport of chloride ions. CFTR correctors like (S)-Vanzacaftor are designed to aid in the proper folding and trafficking of mutant CFTR protein to the cell membrane, where it can then be activated by this pathway. This assay will determine if this compound has a similar corrective effect.

CFTR_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPCR GPCR Agonist->GPCR binds AC Adenylyl Cyclase GPCR->AC activates ATP_cAMP ATP -> cAMP AC->ATP_cAMP CFTR_channel CFTR Channel (mutant, misfolded) ER Endoplasmic Reticulum CFTR_channel->ER retention & degradation CFTR_trafficked CFTR Channel (corrected, at membrane) Cl_ion Cl- CFTR_trafficked->Cl_ion transport PKA_inactive Inactive PKA PKA_active Active PKA PKA_inactive->PKA_active cAMP R_domain R-Domain Phosphorylation PKA_active->R_domain R_domain->CFTR_trafficked enables opening NBD_ATP ATP Binding to NBDs NBD_ATP->CFTR_trafficked enables opening Vanzacaftor This compound Vanzacaftor->CFTR_channel fails to correct trafficking ER->CFTR_channel synthesis

Figure 1: CFTR activation pathway and the hypothesized lack of effect of this compound.

Experimental Protocols

This protocol is intended for use with polarized epithelial cell monolayers (e.g., human bronchial epithelial cells, CFBE41o- cells) expressing F508del-CFTR, grown on permeable supports.

Materials and Reagents
  • Cell Culture:

    • Epithelial cells expressing F508del-CFTR (e.g., CFBE41o- F508del)

    • Permeable supports (e.g., Transwell®)

    • Appropriate cell culture medium and supplements

    • Incubator (37°C, 5% CO₂)

  • Ussing Chamber System:

    • Ussing chamber apparatus

    • Voltage-clamp amplifier

    • Data acquisition system

    • Water-jacketed reservoirs and heating circulator

    • Ag/AgCl electrodes and 3M KCl agar bridges

  • Solutions and Compounds:

    • Ringer's Solution (see Table 1 for composition)

    • This compound (stock solution in DMSO)

    • Vehicle control (DMSO)

    • Amiloride (ENaC inhibitor)

    • Forskolin (CFTR activator)

    • CFTRinh-172 (CFTR-specific inhibitor)

    • Gas mixture (95% O₂ / 5% CO₂)

ReagentConcentration
NaCl120 mM
NaHCO₃25 mM
KH₂PO₄3.3 mM
K₂HPO₄0.8 mM
MgCl₂1.2 mM
CaCl₂1.2 mM
Glucose10 mM
Table 1: Composition of Ringer's Solution. The solution should be freshly prepared and continuously bubbled with 95% O₂ / 5% CO₂ to maintain a pH of approximately 7.4.
Methodology

Part 1: Cell Culture and Treatment with this compound

  • Cell Seeding: Seed epithelial cells expressing F508del-CFTR onto permeable supports at a high density.

  • Culture: Culture the cells for a sufficient period to allow for polarization and the formation of a confluent monolayer with high transepithelial electrical resistance (TEER).

  • Treatment: Once confluent, treat the cell monolayers by adding this compound to the cell culture medium at the desired concentration (e.g., 1-10 µM). Include a vehicle control group treated with an equivalent concentration of DMSO.

  • Incubation: Incubate the cells with this compound or vehicle for 24-48 hours at 37°C to allow sufficient time for any potential correction and trafficking of the CFTR protein to the cell membrane.

Part 2: Ussing Chamber Assay

  • System Preparation:

    • Turn on the heating circulator for the Ussing chamber water jackets and allow the system to equilibrate to 37°C.

    • Prepare fresh Ringer's solution and continuously bubble it with 95% O₂ / 5% CO₂.

    • Calibrate the voltage-clamp amplifier and data acquisition system.

  • Mounting the Epithelium:

    • Carefully excise the permeable support membrane with the cell monolayer.

    • Mount the membrane between the two halves of the Ussing chamber, ensuring a tight seal.

    • Fill both the apical and basolateral chambers with equal volumes of pre-warmed and gassed Ringer's solution.

  • Equilibration and Baseline Measurement:

    • Allow the system to equilibrate for 15-30 minutes until a stable baseline short-circuit current (Isc) is achieved.

  • Pharmacological Additions:

    • Amiloride: Add amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC), thus isolating the chloride current. Wait for the Isc to stabilize at a new, lower baseline.

    • Forskolin: Add forskolin (e.g., 10 µM) to both chambers to raise intracellular cAMP levels and activate any CFTR channels present at the cell surface. An increase in Isc indicates CFTR-mediated chloride secretion.

    • CFTRinh-172: Add the CFTR-specific inhibitor, CFTRinh-172 (e.g., 10 µM), to the apical chamber. The subsequent decrease in Isc confirms that the forskolin-stimulated current was indeed mediated by CFTR.

  • Data Recording: Continuously record the Isc throughout the experiment.

Ussing_Chamber_Workflow cluster_prep Preparation cluster_assay Ussing Chamber Assay cluster_analysis Data Analysis Culture Culture F508del cells on permeable supports Treat Treat with this compound or Vehicle (24-48h) Culture->Treat Mount Mount cells in Ussing Chamber Treat->Mount Equilibrate Equilibrate and record baseline Isc Mount->Equilibrate Add_Amiloride Add Amiloride (block ENaC) Equilibrate->Add_Amiloride Add_Forskolin Add Forskolin (activate CFTR) Add_Amiloride->Add_Forskolin Add_Inhibitor Add CFTRinh-172 (inhibit CFTR) Add_Forskolin->Add_Inhibitor Record Record Isc trace Add_Inhibitor->Record Calculate Calculate ΔIsc for each addition Record->Calculate Compare Compare Vehicle vs. This compound Calculate->Compare

Figure 2: Experimental workflow for the Ussing chamber assay.

Data Presentation and Analysis

The primary endpoint of this assay is the change in short-circuit current (ΔIsc) in response to forskolin and CFTRinh-172. Data should be presented as both representative Isc traces and summarized in a table for clear comparison between treatment groups.

Expected Results

Based on available literature, it is expected that cells treated with this compound will show no significant increase in the forskolin-stimulated Isc compared to the vehicle-treated control group. This would indicate that this compound is ineffective at correcting the F508del-CFTR trafficking defect.

Treatment GroupBaseline Isc (µA/cm²)ΔIsc Amiloride (µA/cm²)ΔIsc Forskolin (µA/cm²)ΔIsc CFTRinh-172 (µA/cm²)
Vehicle (DMSO)25.5 ± 2.1-15.2 ± 1.81.5 ± 0.5-1.2 ± 0.4
This compound (10 µM)26.1 ± 2.5-16.0 ± 2.01.8 ± 0.6-1.5 ± 0.5
Positive Control24.9 ± 2.3-14.8 ± 1.915.7 ± 2.5-14.9 ± 2.2
Table 2: Illustrative quantitative data summary from Ussing chamber experiments. Values are presented as mean ± SEM. The "Positive Control" (e.g., cells treated with an effective corrector like (S)-Vanzacaftor or Tezacaftor/Elexacaftor) is included for comparative purposes to demonstrate a successful rescue of CFTR function.
Data Analysis
  • Calculate the change in short-circuit current (ΔIsc) for each pharmacological addition by subtracting the stable baseline before the addition from the stable peak or trough after the addition.

  • The key metric for corrector efficacy is the ΔIsc in response to forskolin and its subsequent inhibition by CFTRinh-172.

  • Perform statistical analysis (e.g., t-test or ANOVA) to compare the ΔIsc values between the vehicle-treated and this compound-treated groups. A lack of a statistically significant difference in the forskolin-stimulated current between the two groups would confirm the inefficacy of this compound as a CFTR corrector.

Conclusion

The Ussing chamber assay is a powerful and essential tool for the functional evaluation of CFTR modulators. This protocol provides a detailed framework for assessing the efficacy of this compound. The expected outcome, based on current research, is that this compound will not rescue F508del-CFTR function, highlighting the stereospecificity of CFTR corrector activity. Such findings are crucial for the drug development process, ensuring that only the most effective and active enantiomers are advanced into further preclinical and clinical development. This assay can be adapted to test other potential CFTR modulators and to further probe the structure-activity relationships of these therapeutic compounds.

References

Application Notes and Protocols for Cell-Based Assays in the Evaluation of (R)-Vanzacaftor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the preclinical evaluation of (R)-Vanzacaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) corrector. The protocols described herein are established cell-based assays designed to assess the efficacy of this compound in restoring the function of mutant CFTR protein, particularly in the context of the common F508del mutation.

Introduction to this compound

This compound is a CFTR corrector that aids in the proper folding and trafficking of the defective CFTR protein to the cell surface.[1][2] It is a component of a triple-combination therapy, which also includes tezacaftor, another corrector with a distinct binding site, and deutivacaftor, a potentiator that enhances the channel's opening probability.[2][3] This combination therapy works synergistically to restore CFTR function, which is crucial for regulating ion and water transport across cell membranes.[4] Dysfunctional CFTR protein leads to the accumulation of thick, sticky mucus, characteristic of cystic fibrosis (CF). The primary indication for this combination therapy is the treatment of CF in individuals with at least one F508del mutation in the CFTR gene, the most common mutation in CF.

Key Cell-Based Assays for this compound Evaluation

Several in vitro assays are instrumental in characterizing the efficacy of CFTR modulators like this compound. These assays provide quantitative data on the restoration of CFTR function in relevant cellular models. The most commonly employed assays include:

  • Ussing Chamber Assay: Considered the gold standard for measuring ion transport across epithelial monolayers, this assay directly quantifies CFTR-mediated chloride secretion.

  • Forskolin-Induced Swelling (FIS) Assay: A higher-throughput functional assay that measures CFTR-dependent fluid transport in 3D cell culture models like intestinal organoids.

  • Membrane Potential Assay: A fluorescence-based high-throughput screening method to assess changes in cell membrane potential upon CFTR activation.

Ussing Chamber Assay

The Ussing chamber is an ex vivo tool used to measure the electrophysiological properties of epithelial tissues, providing a direct functional readout of CFTR corrector efficacy.

Experimental Workflow

Ussing_Chamber_Workflow cluster_prep Cell Preparation cluster_assay Ussing Chamber Assay cluster_analysis Data Analysis cell_culture Culture CFBE41o- cells on permeable supports corrector_incubation Incubate with this compound (24-48h) cell_culture->corrector_incubation mount Mount monolayer in Ussing chamber corrector_incubation->mount equilibrate Equilibrate and measure baseline Isc mount->equilibrate amiloride Add Amiloride (apical) equilibrate->amiloride forskolin Add Forskolin + IBMX (apical & basolateral) amiloride->forskolin cftr_inhibitor Add CFTRinh-172 (apical) forskolin->cftr_inhibitor measure_isc Measure changes in Short-Circuit Current (Isc) cftr_inhibitor->measure_isc quantify Quantify CFTR-mediated Cl- secretion measure_isc->quantify

Caption: Ussing Chamber Experimental Workflow.
Protocol

Cell Culture and Treatment:

  • Seed human bronchial epithelial cells homozygous for the F508del mutation (CFBE41o-) on permeable filter supports (e.g., Transwell®).

  • Culture the cells for 7-14 days post-confluence to allow for the formation of a polarized monolayer with high transepithelial electrical resistance (TEER > 300 Ω·cm²).

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

  • Incubate the cell monolayers with varying concentrations of this compound for 24-48 hours at 37°C. A vehicle control (DMSO) must be included.

Ussing Chamber Measurement:

  • Prepare Ringer's solution and continuously gas with 95% O2 / 5% CO2.

  • Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.

  • Fill both chambers with pre-warmed, gassed Ringer's solution.

  • Equilibrate the system for 15-30 minutes and measure the baseline short-circuit current (Isc).

  • Add amiloride (100 µM) to the apical chamber to block the epithelial sodium channel (ENaC).

  • Once the current stabilizes, add forskolin (10 µM) and IBMX (100 µM) to both chambers to stimulate CFTR-mediated chloride secretion.

  • After the Isc peaks, add a CFTR-specific inhibitor, such as CFTRinh-172 (10 µM), to the apical chamber to confirm that the current is CFTR-dependent.

Data Presentation
Treatment GroupBaseline Isc (µA/cm²)Forskolin-Stimulated ΔIsc (µA/cm²)CFTRinh-172-Inhibited ΔIsc (µA/cm²)
Vehicle (DMSO)ValueValueValue
This compound [X µM]ValueValueValue
This compound [Y µM]ValueValueValue
Positive ControlValueValueValue

Forskolin-Induced Swelling (FIS) Assay

The FIS assay is a robust method to assess CFTR function in a 3D culture system, such as patient-derived intestinal organoids. Forskolin activates adenylyl cyclase, increasing intracellular cAMP and activating CFTR, leading to chloride and fluid secretion into the organoid lumen, causing it to swell.

Experimental Workflow

FIS_Workflow cluster_prep Organoid Preparation cluster_assay Swelling Assay cluster_analysis Data Analysis seed_organoids Seed intestinal organoids in Matrigel corrector_incubation Incubate with this compound (24h) seed_organoids->corrector_incubation stain Stain with Calcein Green corrector_incubation->stain add_forskolin Add Forskolin-containing medium stain->add_forskolin live_imaging Confocal live-cell imaging (0-6h) add_forskolin->live_imaging image_analysis Automated image analysis live_imaging->image_analysis quantify_swelling Quantify increase in organoid area image_analysis->quantify_swelling calculate_auc Calculate Area Under the Curve (AUC) quantify_swelling->calculate_auc

Caption: Forskolin-Induced Swelling Assay Workflow.
Protocol

  • Seed 30-80 patient-derived intestinal organoids in a basement membrane matrix (e.g., Matrigel) in a 96-well plate.

  • Incubate the organoids with this compound for 24 hours prior to the assay.

  • On the day of the assay, stain the organoids with a live-cell dye (e.g., Calcein Green).

  • Replace the medium with a solution containing forskolin (10 µM) to induce swelling.

  • Perform live-cell imaging using a confocal microscope at 37°C, capturing images at time 0 and regular intervals for up to 6 hours.

  • Quantify the change in the cross-sectional area of the organoids over time using automated image analysis software. The area under the curve (AUC) is calculated as a measure of CFTR activity.

Data Presentation
Treatment GroupMean Organoid Area at T=0 (µm²)Mean Organoid Area at T=6h (µm²)Area Under the Curve (AUC)
Vehicle (DMSO)ValueValueValue
This compound [X µM]ValueValueValue
This compound [Y µM]ValueValueValue
Positive ControlValueValueValue

Membrane Potential Assay

This fluorescence-based assay provides a high-throughput method to measure CFTR-dependent changes in membrane potential. Activation of CFTR leads to an efflux of anions, causing membrane depolarization that is detected by a voltage-sensitive fluorescent dye.

Signaling Pathway

Membrane_Potential_Pathway forskolin Forskolin ac Adenylyl Cyclase forskolin->ac camp ↑ cAMP ac->camp pka Protein Kinase A camp->pka cftr CFTR Channel pka->cftr Phosphorylation cl_efflux Cl- Efflux cftr->cl_efflux depolarization Membrane Depolarization cl_efflux->depolarization fluorescence ↑ Fluorescence depolarization->fluorescence

Caption: CFTR Activation and Membrane Potential Change.
Protocol

  • Seed CFBE41o- cells in a 96- or 384-well plate and incubate with this compound for 24-48 hours.

  • Remove the culture medium and load the cells with a fluorescent membrane potential dye for 30-60 minutes at 37°C.

  • Measure baseline fluorescence using a fluorescence plate reader.

  • Add a stimulus solution containing forskolin to activate CFTR.

  • Immediately begin kinetic fluorescence readings to measure the change in membrane potential.

  • After the signal stabilizes, add a CFTR inhibitor to confirm the specificity of the response.

Data Presentation
Treatment GroupBaseline Fluorescence (RFU)Peak Fluorescence Change (ΔRFU)Rate of Depolarization (RFU/s)
Vehicle (DMSO)ValueValueValue
This compound [X µM]ValueValueValue
This compound [Y µM]ValueValueValue
Positive ControlValueValueValue

Conclusion

The described cell-based assays provide a comprehensive platform for the preclinical evaluation of this compound and other CFTR modulators. The Ussing chamber assay offers detailed electrophysiological data, the FIS assay allows for higher-throughput functional screening in a more physiologically relevant 3D model, and the membrane potential assay is suitable for large-scale screening campaigns. The selection of the appropriate assay will depend on the specific research question and the stage of drug development. The use of patient-derived cells in these assays is becoming increasingly important for personalized medicine approaches in cystic fibrosis.

References

(R)-Vanzacaftor's Novel Application in Primary Human Bronchial Epithelial Cells: A Focus on BKCa Channel Potentiation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Recent investigations into the enantiomers of the cystic fibrosis transmembrane conductance regulator (CFTR) modulator Vanzacaftor have unveiled a novel and distinct mechanism of action for its (R)-enantiomer, (R)-Vanzacaftor (also known as R-VX-121), in primary human bronchial epithelial (HBE) cells. Contrary to its S-enantiomer, which functions as a CFTR corrector, this compound does not exhibit CFTR correction or potentiation activity. Instead, it has been identified as a potent potentiator of the large-conductance calcium-activated potassium (BKCa) channels. This discovery opens new avenues for therapeutic strategies targeting BKCa channels in airway diseases. These application notes provide a comprehensive overview of the use of this compound in HBE cells, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound's primary activity in HBE cells is the potentiation of BKCa channels. These channels are crucial in regulating ion transport and airway surface liquid homeostasis. By potentiating BKCa channels, this compound can modulate cellular function independently of CFTR, suggesting its potential utility in conditions where enhancing potassium channel activity is beneficial. Notably, studies have shown that while the S-enantiomer (S-VX-121 or Vanzacaftor) corrects the folding and trafficking of mutant CFTR, this compound not only lacks this capability but can also compete with and inhibit the CFTR correction effect of its S-enantiomer[1].

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies of this compound in cellular models, including primary HBE cells.

ParameterCell TypeValueReference
Inhibition of S-VX-121 Mediated CFTR Correction (IC50) F508del CFTR expressing FRT cells3.5 µM[1]
Potentiation of K+ Current (IK) Affinity Primary Human Bronchial Epithelial (HBE) cells11 µM[1]
Potentiation of α-BKCa Affinity HEK cells expressing α-BKCa2.8 µM[1]
Acute BK Channel Activity Increase Xenopus oocytes expressing BK channels455-fold at 5 µM[2]
Long-term BK Channel Potentiation CFTR Minimal Function (CFTRMF) HBE cellsMost efficacious potentiator after 24-hour exposure

Signaling Pathway

The proposed signaling pathway for this compound in primary human bronchial epithelial cells involves the direct potentiation of the BKCa channel. This leads to an increased potassium efflux, which can hyperpolarize the cell membrane and indirectly affect other ion transport processes.

R_Vanzacaftor_Signaling_Pathway cluster_cell Primary Human Bronchial Epithelial Cell RVZ This compound BKCa BKCa Channel RVZ->BKCa Potentiates K_ion K+ BKCa->K_ion Increased Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization

Caption: this compound signaling pathway in HBE cells.

Experimental Workflows and Protocols

Experimental Workflow: Assessing this compound Activity in HBE Cells

The following diagram outlines the typical experimental workflow to characterize the effects of this compound on primary human bronchial epithelial cells.

Experimental_Workflow cluster_prep Cell Culture and Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Culture Culture Primary HBE Cells on permeable supports Ussing Ussing Chamber Assay (Transepithelial Current) Culture->Ussing Patch Whole-Cell Patch-Clamp (BKCa Channel Activity) Culture->Patch DoseResponse Dose-Response Analysis (EC50/IC50 determination) Ussing->DoseResponse Patch->DoseResponse Stats Statistical Analysis DoseResponse->Stats

Caption: Experimental workflow for this compound studies.

Protocol 1: Measurement of Transepithelial Ion Current in HBE Cells using Ussing Chamber

This protocol is designed to measure the effect of this compound on transepithelial chloride (Cl-) and potassium (K+) currents in polarized primary HBE cells.

Materials:

  • Primary HBE cells cultured on permeable supports (e.g., Transwell®)

  • Ussing chamber system

  • Voltage-clamp amplifier

  • Ringer's solution (apical and basolateral)

  • This compound stock solution

  • Forskolin, VX-770 (for CFTR studies)

  • ATP (for stimulating intracellular calcium)

  • CFTRinh-172 (CFTR inhibitor)

  • Amiloride (ENaC inhibitor)

  • Paxilline (BKCa channel blocker)

Procedure:

  • Cell Preparation: Culture primary HBE cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Ussing Chamber Setup: Mount the permeable support in the Ussing chamber, separating the apical and basolateral compartments.

  • Equilibration: Equilibrate the cells in pre-warmed (37°C) and gassed (95% O2 / 5% CO2) Ringer's solution for 20-30 minutes.

  • Baseline Measurement: Measure the baseline short-circuit current (Isc).

  • ENaC Inhibition: Add amiloride to the apical solution to block the epithelial sodium channel (ENaC) and isolate other ion transport pathways.

  • CFTR Inhibition (for BKCa studies): To specifically study BKCa channels without interference from CFTR, add CFTRinh-172 to the apical solution.

  • BKCa Potentiation Assessment:

    • To assess BKCa activity, permeabilize the basolateral membrane and establish a basolateral-to-apical potassium gradient.

    • Add this compound to the basolateral solution in a cumulative, dose-dependent manner.

    • To increase intracellular calcium and activate BKCa channels, stimulate the cells with ATP.

    • Record the change in Isc.

  • CFTR Activity Assessment (Control):

    • To confirm the lack of CFTR potentiation, stimulate the cells with forskolin to activate CFTR.

    • Add this compound and observe for any change in the forskolin-stimulated Isc.

    • VX-770 can be used as a positive control for CFTR potentiation.

  • BKCa Channel Blockade: To confirm the observed current is mediated by BKCa channels, add the specific blocker paxilline to the apical solution and observe the inhibition of the this compound-induced current.

  • Data Analysis: Analyze the changes in Isc to determine the dose-response relationship and calculate the EC50 for BKCa potentiation.

Protocol 2: Whole-Cell Patch-Clamp Recording of BKCa Channels in HBE Cells

This protocol allows for the direct measurement of BKCa channel activity at the single-cell level.

Materials:

  • Primary HBE cells cultured on glass coverslips

  • Patch-clamp rig (microscope, micromanipulator, amplifier)

  • Borosilicate glass capillaries for patch pipettes

  • Pipette puller and microforge

  • Extracellular solution (containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)

  • Intracellular solution (pipette solution, containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 0.1 EGTA, and varying concentrations of free Ca2+ to activate BKCa channels, pH 7.2)

  • This compound stock solution

  • Data acquisition and analysis software

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to create patch pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Cell Preparation: Place a coverslip with adherent HBE cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Seal Formation: Approach a single HBE cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.

  • Voltage-Clamp Recordings:

    • Clamp the cell membrane potential at a holding potential of -60 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) to elicit outward potassium currents.

  • This compound Application: Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

  • Data Acquisition: Record the BKCa currents before and after the application of this compound. The potentiation will be observed as an increase in the amplitude of the outward currents at each voltage step.

  • Data Analysis:

    • Construct current-voltage (I-V) relationships to visualize the effect of this compound on BKCa channel activity.

    • Analyze the data to determine the fold-increase in current and the dose-dependency of the potentiation.

Conclusion

The discovery of this compound as a BKCa channel potentiator in primary human bronchial epithelial cells provides a valuable new tool for studying the role of these channels in airway physiology and disease. The protocols and data presented here offer a foundation for researchers to further explore the therapeutic potential of targeting BKCa channels in respiratory disorders. This distinct mechanism of action, separate from CFTR modulation, highlights the importance of stereochemistry in drug development and opens up new possibilities for CFTR-independent therapeutic strategies.

References

Synthesis of (R)-Vanzacaftor: A Detailed Protocol for Laboratory Application

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development professionals, this document provides a comprehensive guide to the laboratory synthesis of (R)-Vanzacaftor, a novel corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protocol is based on publicly available data and is intended for research purposes only.

Introduction

This compound (VX-121) is a key component of next-generation CFTR modulator therapies. It acts as a CFTR corrector, facilitating the proper folding and trafficking of mutant CFTR protein to the cell surface, thereby increasing the number of functional chloride channels.[1][2] This mechanism is particularly relevant for individuals with cystic fibrosis (CF) harboring the F508del mutation, the most common genetic cause of the disease.[3][4][5] Vanzacaftor is often used in combination with other CFTR modulators, such as tezacaftor and deutivacaftor, to achieve a synergistic effect in restoring ion transport. This application note details a plausible laboratory-scale synthesis of this compound, providing researchers with the necessary information to produce this compound for investigational use.

Reaction Scheme

The synthesis of this compound can be accomplished in a two-step sequence starting from the advanced intermediate (14S)-8-[3-(2-{dispiro[2.0.2.1]heptan-7-yl}ethoxy)-1H-pyrazol-1-yl]-20-hydroxy-12,12-dimethyl-2λ6-thia-3,9,11,18,23-pentaazatetracyclo[17.3.1.111,14.05,10]tetracosa-1(23),5,7,9,19,21-hexaene-2,2,4-trione. The first step involves the tosylation of the hydroxyl group, followed by a nickel-catalyzed reduction of the resulting tosylate.

Quantitative Data Summary

StepReactant/ProductMolecular FormulaMolecular Weight ( g/mol )Mass (mg)Moles (mmol)Yield (%)
1 Starting Material: (14S)-8-[3-(2-{dispiro[2.0.2.1]heptan-7-yl}ethoxy)-1H-pyrazol-1-yl]-20-hydroxy-12,12-dimethyl-2λ6-thia-3,9,11,18,23-pentaazatetracyclo[17.3.1.111,14.05,10]tetracosa-1(23),5,7,9,19,21-hexaene-2,2,4-trioneC32H39N7O5S633.771500.2367-
Reagent: 4-Methylbenzenesulfonyl chlorideC7H7ClO2S190.65580.3042-
Reagent: TriethylamineC6H15N101.19-0.5740 (80 µL)-
Reagent: N,N-Dimethylpyridin-4-amineC7H10N2122.17100.08185-
Product: (14S)-8-[3-(2-{Dispiro[2.0.2.1]heptan-7-yl}ethoxy)-1H-pyrazol-1-yl]-12,12-dimethyl-2,2,4-trioxo-2λ6-thia-3,9,11,18,23-pentaazatetracyclo[17.3.1.111,14.05,10]tetracosa-1(23),5,7,9,19,21-hexaen-20-yl 4-methylbenzene-1-sulfonateC39H45N7O7S2787.951200.152351
2 Starting Material: Tosylate Intermediate from Step 1C39H45N7O7S2787.951200.1523-
Reagent: Dichloronickel;triphenylphosphaneC36H30Cl2NiP2654.18300.04586-
Reagent: TricyclohexylphosphaneC18H33P280.43340.1212-
Reagent: Sodium borohydride-d4 (used for deuterated analog, NaBH4 for non-deuterated)NaBD441.86872.079-
Product: this compound (deuterated analog)C32H38DN7O4S618.78350.056637

Note: The synthesis described in the source is for a deuterated analog of Vanzacaftor. For the synthesis of non-deuterated this compound, sodium borohydride (NaBH4) would be used in place of sodium borodeuteride (NaBD4), and the final product would have a molecular weight of 617.77 g/mol .

Experimental Protocols

Step 1: Synthesis of (14S)-8-[3-(2-{Dispiro[2.0.2.1]heptan-7-yl}ethoxy)-1H-pyrazol-1-yl]-12,12-dimethyl-2,2,4-trioxo-2λ6-thia-3,9,11,18,23-pentaazatetracyclo[17.3.1.111,14.05,10]tetracosa-1(23),5,7,9,19,21-hexaen-20-yl 4-methylbenzene-1-sulfonate
  • To a stirred solution of (14S)-8-[3-(2-{dispiro[2.0.2.1]heptan-7-yl}ethoxy)-1H-pyrazol-1-yl]-20-hydroxy-12,12-dimethyl-2λ6-thia-3,9,11,18,23-pentaazatetracyclo[17.3.1.111,14.05,10]tetracosa-1(23),5,7,9,19,21-hexaene-2,2,4-trione (150 mg, 0.2367 mmol) in anhydrous dichloromethane (3.0 mL) is added 4-methylbenzenesulfonyl chloride (58 mg, 0.3042 mmol), triethylamine (80 μL, 0.5740 mmol), and a catalytic amount of N,N-dimethylpyridin-4-amine (10 mg, 0.08185 mmol).

  • The reaction mixture is stirred at room temperature overnight.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude brown residue is purified by silica gel column chromatography using a shallow gradient of 100% hexanes to 100% ethyl acetate to afford the title compound as a white solid (120 mg, 51% yield).

  • Characterization: ESI-MS m/z calculated for C39H45N7O7S2: 787.28217, found 788.42 (M+1)+.

Step 2: Synthesis of this compound
  • A solution of (14S)-8-[3-(2-{dispiro[2.0.2.1]heptan-7-yl}ethoxy)-1H-pyrazol-1-yl]-12,12-dimethyl-2,2,4-trioxo-2λ6-thia-3,9,11,18,23-pentaazatetracyclo[17.3.1.111,14.05,10]tetracosa-1(23),5,7,9,19,21-hexaen-20-yl 4-methylbenzene-1-sulfonate (120 mg, 0.1523 mmol) in dry N,N-dimethylformamide (1 mL) is purged with nitrogen for 5 minutes.

  • To the solution, dichloronickel;triphenylphosphane (30 mg, 0.04586 mmol) and tricyclohexylphosphane (34 mg, 0.1212 mmol) are added.

  • The resulting green solution is stirred for 5 minutes under a nitrogen atmosphere.

  • Sodium borohydride (NaBH4) is added in one portion. The mixture turns dark reddish-brown and is stirred at room temperature for 1 hour.

  • The reaction mixture is diluted with water and extracted with ethyl acetate.

  • The organic layer is dried over magnesium sulfate, filtered, and concentrated.

  • The crude residue is dissolved in dimethyl sulfoxide, filtered, and purified by reverse-phase HPLC-MS to afford this compound as a white solid.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of Vanzacaftor as a CFTR corrector and the general experimental workflow for its synthesis.

vanzacaftor_moa cluster_prevention Vanzacaftor Intervention cluster_trafficking Cellular Trafficking misfolded_protein Misfolded CFTR Protein (e.g., F508del) vanzacaftor Vanzacaftor misfolded_protein->vanzacaftor Binds to corrected_folding Corrected CFTR Folding vanzacaftor->corrected_folding Promotes er Endoplasmic Reticulum (ER) corrected_folding->er Enters trafficking pathway golgi Golgi Apparatus er->golgi Trafficking cell_membrane Cell Membrane golgi->cell_membrane Insertion functional_channel Functional CFTR Channel

Caption: Mechanism of action of Vanzacaftor as a CFTR protein corrector.

vanzacaftor_synthesis_workflow start Starting Material: Hydroxy Intermediate step1 Step 1: Tosylation - 4-Methylbenzenesulfonyl chloride - Triethylamine, DMAP - Dichloromethane, RT start->step1 intermediate Tosylate Intermediate step1->intermediate step2 Step 2: Reduction - NiCl2(PPh3)2, PCy3 - NaBH4 - DMF, RT intermediate->step2 crude_product Crude this compound step2->crude_product purification Purification - Reverse-phase HPLC-MS crude_product->purification final_product Final Product: This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: (R)-Vanzacaftor in Organoid Models of Cystic Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, leading to defective protein function and severe multi-organ disease. The development of CFTR modulators has revolutionized CF treatment. (R)-Vanzacaftor (VX-561), the (R)-enantiomer of elexacaftor (VX-445), is a next-generation CFTR corrector. In combination with a second corrector, tezacaftor (VX-661), and a potentiator, ivacaftor (VX-770), this therapeutic strategy (referred to as ETI) has shown significant efficacy in restoring CFTR function.

Patient-derived organoids, particularly from intestinal and nasal epithelia, have emerged as a powerful preclinical model to study CFTR function and predict patient-specific responses to modulator therapies.[1][2] These three-dimensional in vitro models recapitulate the in vivo physiology of the epithelium and allow for functional assessment of CFTR activity through assays such as the forskolin-induced swelling (FIS) assay.[3][4] In this assay, activation of functional CFTR channels by forskolin leads to ion and fluid secretion into the organoid lumen, causing a measurable increase in organoid size. The degree of swelling serves as a quantitative measure of CFTR function.[3]

These application notes provide a detailed overview and protocols for the use of (R)-vanzacator (as part of the ETI combination) in organoid models of cystic fibrosis.

Data Presentation: Efficacy of Elexacaftor/Tezacaftor/Ivacaftor (ETI) in Intestinal Organoids

The following tables summarize quantitative data from studies assessing the in vitro response of patient-derived intestinal organoids to the triple combination therapy of elexacaftor (the racemate of which includes (R)-vanzacator), tezacaftor, and ivacaftor (ETI). The data is presented as the Area Under the Curve (AUC) from forskolin-induced swelling (FIS) assays, a measure of CFTR-dependent fluid secretion and thus, CFTR function.

Table 1: Forskolin-Induced Swelling (AUC) in Organoids from a Patient with A559T/A559T CFTR Genotype

Treatment GroupForskolin Concentration (µM)Mean AUC ± SD
Vehicle (DMSO)0.8126 ± 42
VX-809 (Lumacaftor)0.8146 ± 33
VX-661 (Tezacaftor)0.8166 ± 47
VX-770 (Ivacaftor)0.8162 ± 38
VX-661 + VX-445 (Tezacaftor + Elexacaftor)0.02 - 0.128431 ± 194

Table 2: Forskolin-Induced Swelling (AUC) in Organoids from a Patient with K163E CFTR Mutation

Treatment GroupForskolin Concentration (µM)Acute AdditiveMean AUC ± SEM
DMSO0.32None~50
VX-661 (Tezacaftor)0.32None~100
VX-445 (Elexacaftor)0.32None~450
VX-661 + VX-4450.32None~550
DMSO0.32VX-770 (Ivacaftor)~75
VX-661 (Tezacaftor)0.32VX-770 (Ivacaftor)~200
VX-445 (Elexacaftor)0.32VX-770 (Ivacaftor)~500
VX-661 + VX-4450.32VX-770 (Ivacaftor)~600

Experimental Protocols

Protocol 1: Generation and Culture of Human Intestinal Organoids from Rectal Biopsies

This protocol is adapted from established methods for generating long-term cultures of human intestinal epithelial organoids.

1. Crypt Isolation from Rectal Biopsies: a. Obtain rectal biopsies in a collection tube with ice-cold medium. b. Wash the biopsies multiple times with cold PBS. c. Incubate the biopsies in a chelating agent (e.g., 2 mM EDTA) for 30-60 minutes on ice to release the crypts from the surrounding tissue. d. Vigorously shake the tube to further release the crypts. e. Collect the crypt-containing supernatant and centrifuge to pellet the crypts.

2. Organoid Seeding and Culture: a. Resuspend the isolated crypts in a basement membrane matrix (e.g., Matrigel). b. Plate droplets of the crypt-matrix suspension into a pre-warmed 24-well plate. c. Allow the matrix to polymerize at 37°C for 10-15 minutes. d. Add complete organoid growth medium containing essential growth factors (e.g., Wnt, R-spondin, Noggin, EGF). e. Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.

3. Organoid Passaging: a. Mechanically disrupt the organoids into smaller fragments every 7-10 days. b. Re-plate the fragments in fresh basement membrane matrix and culture medium.

Protocol 2: Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

This protocol details the functional assessment of CFTR in response to (R)-vanzacator (as part of the ETI combination).

1. Organoid Plating for FIS Assay: a. Harvest mature organoids and mechanically disrupt them. b. Seed 30-80 organoid fragments per well in a 96-well plate with basement membrane matrix. c. Culture for 24 hours in complete organoid growth medium.

2. CFTR Modulator Treatment: a. Pre-incubate the organoids with the CFTR correctors, elexacaftor (VX-445, the racemate of which includes (R)-vanzacator) and tezacaftor (VX-661), for 18-24 hours. A typical concentration is 3 µM for each compound. Include a vehicle control (e.g., DMSO).

3. FIS Assay Execution: a. On the day of the assay, add the CFTR potentiator, ivacaftor (VX-770, typically at 3 µM), to the appropriate wells. b. Stain the organoids with a live-cell fluorescent dye (e.g., Calcein Green) for visualization. c. Place the 96-well plate in a pre-warmed (37°C) confocal microscope equipped for live-cell imaging. d. Add forskolin to stimulate CFTR-mediated fluid secretion. A dose-response curve can be generated using a range of forskolin concentrations (e.g., 0.02 µM to 5 µM). e. Acquire images of the organoids every 10-15 minutes for a total of 60-120 minutes.

4. Data Analysis: a. Use image analysis software to measure the total area of the organoids at each time point. b. Normalize the organoid area at each time point to the area at time zero (before forskolin addition). c. Calculate the Area Under the Curve (AUC) for the normalized swelling over the entire time course. d. Compare the AUC values between different treatment conditions to quantify the effect of the CFTR modulators.

Visualizations

Experimental Workflow for this compound Testing in Organoids

G cluster_0 Organoid Generation cluster_1 CFTR Modulator Treatment cluster_2 Forskolin-Induced Swelling (FIS) Assay biopsy Rectal Biopsy Collection crypt_isolation Crypt Isolation biopsy->crypt_isolation seeding Seeding in Basement Membrane Matrix crypt_isolation->seeding culture Organoid Culture seeding->culture plating Plate Organoids for Assay culture->plating corrector_incubation Overnight Incubation with This compound (Elexacaftor) + Tezacaftor plating->corrector_incubation potentiator_addition Acute Addition of Ivacaftor corrector_incubation->potentiator_addition forskolin_stimulation Forskolin Stimulation potentiator_addition->forskolin_stimulation imaging Live-Cell Imaging forskolin_stimulation->imaging analysis Image & Data Analysis (AUC Calculation) imaging->analysis G cluster_0 Cell Membrane CFTR Mutant CFTR (in ER/Golgi) Corrected_CFTR Corrected CFTR (at membrane) CFTR->Corrected_CFTR Correctors This compound (Elexacaftor) + Tezacaftor Correctors->CFTR Trafficking Correction Activated_CFTR Activated CFTR Channel Corrected_CFTR->Activated_CFTR Potentiator Ivacaftor Potentiator->Corrected_CFTR Potentiation (Increased Gating) Forskolin Forskolin AC Adenylate Cyclase Forskolin->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->Corrected_CFTR Phosphorylation Swelling Ion & Water Efflux (Organoid Swelling) Activated_CFTR->Swelling

References

Revolutionizing Cystic Fibrosis Drug Discovery: High-Throughput Screening Assays for Novel CFTR Correctors

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The most common mutation, ΔF508, leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, resulting in a loss of chloride ion transport at the cell surface. CFTR correctors are a class of small molecules that aim to rescue the trafficking of misfolded CFTR to the plasma membrane, restoring its function. High-throughput screening (HTS) has been instrumental in the discovery of these life-changing therapeutics. This document provides detailed application notes and protocols for key HTS assays used to identify and characterize novel CFTR correctors.

I. Overview of High-Throughput Screening (HTS) Assays for CFTR Correctors

The discovery of CFTR correctors relies on robust and scalable assays that can assess either the restoration of CFTR protein trafficking and processing (biochemical assays) or the recovery of its ion channel function (functional assays). A tiered screening approach is often employed, starting with a primary HTS of large compound libraries using a high-throughput, cell-based functional assay. Hits from the primary screen are then validated and characterized in secondary assays, including biochemical assays and lower-throughput, but more physiologically relevant, functional assays.

Key Assay Categories:

  • Functional Assays: These assays measure the activity of the CFTR channel at the cell surface. They are well-suited for HTS due to their sensitivity and scalability.

  • Biochemical Assays: These assays directly assess the maturation and cellular localization of the CFTR protein. They are crucial for confirming the mechanism of action of corrector compounds.

II. Experimental Protocols

A. Primary Functional HTS: Halide-Sensitive YFP Quenching Assay

This is the most widely used primary HTS assay for CFTR correctors. It relies on a genetically encoded, halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L) expressed in cells stably expressing the mutant CFTR protein (e.g., ΔF508-CFTR). The influx of iodide (I⁻) through functional CFTR channels at the cell surface quenches the YFP fluorescence. Corrector compounds that rescue CFTR trafficking will lead to an increased rate of I⁻ influx and, consequently, a faster quenching of YFP fluorescence.

Materials:

  • Fischer Rat Thyroid (FRT) or Human Embryonic Kidney (HEK293) cells stably co-expressing ΔF508-CFTR and halide-sensitive YFP.

  • Assay buffer (e.g., PBS supplemented with 1 mM MgCl₂, 2 mM CaCl₂, 10 mM glucose, 10 mM HEPES, pH 7.4).

  • Iodide buffer (Assay buffer with 137 mM NaI replacing 137 mM NaCl).

  • Forskolin and Genistein (or other CFTR potentiators).

  • Test compounds and control correctors (e.g., VX-809).

  • 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated liquid handling.

Protocol:

  • Cell Plating: Seed the engineered cells into 384-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate for 24-48 hours at 37°C and 5% CO₂.

  • Compound Treatment: Add test compounds and controls (e.g., 10 µM VX-809 as a positive control, DMSO as a negative control) to the cells. Incubate for 16-24 hours at 37°C to allow for CFTR correction.

  • Assay Preparation: Wash the cell plates with assay buffer to remove the compound-containing medium.

  • CFTR Activation: Add a solution of forskolin (e.g., 20 µM) and genistein (e.g., 50 µM) in assay buffer to each well to activate the CFTR channel.

  • Fluorescence Reading: Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for YFP.

  • Iodide Addition and Quenching: After establishing a stable baseline fluorescence reading, inject the iodide buffer into each well.

  • Data Acquisition: Continuously record the YFP fluorescence for 10-20 seconds after iodide addition. The rate of fluorescence decay is proportional to the CFTR-mediated iodide influx.

B. Secondary Functional Assay: Ussing Chamber Electrophysiology

The Ussing chamber is a gold-standard technique for measuring ion transport across epithelial monolayers. It provides a quantitative measure of CFTR-dependent chloride secretion and is used to confirm the activity of hits from primary screens.

Materials:

  • Primary human bronchial epithelial (HBE) cells from CF patients cultured on permeable supports (e.g., Transwell®).

  • Ussing chamber system.

  • Ringer's solution.

  • Pharmacological agents: Amiloride, Forskolin, Genistein (or VX-770), and a CFTR inhibitor (e.g., CFTRinh-172).

  • Test compounds and controls.

Protocol:

  • Cell Culture and Treatment: Culture primary HBE cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed. Treat the cells with corrector compounds for 24-48 hours.

  • Ussing Chamber Setup: Mount the permeable supports in the Ussing chamber, separating the apical and basolateral compartments.

  • Short-Circuit Current (Isc) Measurement: Bathe both sides of the monolayer with Ringer's solution and measure the baseline short-circuit current (Isc).

  • Pharmacological Profiling:

    • Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).

    • Add forskolin and a potentiator (genistein or VX-770) to stimulate CFTR-mediated chloride secretion.

    • Add a CFTR-specific inhibitor to confirm that the observed current is CFTR-dependent.

  • Data Analysis: The magnitude of the forskolin-stimulated and CFTRinh-172-inhibited Isc is a direct measure of corrected CFTR function.

C. Biochemical Assay: Western Blotting for CFTR Glycosylation

This assay directly assesses the maturation of the CFTR protein. Immature, core-glycosylated CFTR (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) is found at the plasma membrane.[1] Correctors promote the conversion of Band B to Band C.[2]

Materials:

  • Cells expressing ΔF508-CFTR.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary anti-CFTR antibody.

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) detection reagents.

  • Imaging system.

Protocol:

  • Cell Treatment and Lysis: Treat cells with corrector compounds for 24 hours, then lyse the cells.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for CFTR.

    • Incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL detection system. An increase in the intensity of Band C relative to Band B indicates successful correction of CFTR trafficking.

III. Data Presentation

Quantitative data from HTS and subsequent validation assays are crucial for comparing the efficacy of different corrector compounds. The following tables provide a structured summary of representative data for well-characterized CFTR correctors.

Table 1: Functional Rescue of ΔF508-CFTR by Corrector Compounds

CompoundAssay TypeCell ModelEfficacy MetricValueReference
VX-809 (Lumacaftor) YFP QuenchingFRT% of Wild-Type CFTR function~15%[3]
Ussing ChamberPrimary HBE% of Wild-Type CFTR function~14%[3]
Ussing ChamberPrimary HBEFold increase vs. DMSO~6-fold[1]
Tezacaftor (VX-661) Ussing ChamberF508del/F508del HBEChange in ppFEV₁+4.0 percentage points
Elexacaftor (VX-445) Ussing ChamberF508del/Min Function HBEChange in ppFEV₁+13.8 percentage points

Table 2: Biochemical Correction of ΔF508-CFTR

CompoundAssay TypeCell ModelEfficacy MetricValueReference
VX-809 (Lumacaftor) Western BlotFRTBand C / (Band B + Band C)Significant increase
Western BlotPrimary HBEProcessing efficiency~35%

IV. Mandatory Visualizations

Diagrams illustrating key cellular pathways and experimental workflows provide a clear conceptual framework for understanding the process of CFTR corrector screening.

CFTR_Processing_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane Ribosome Ribosome Nascent_CFTR Nascent CFTR Polypeptide Ribosome->Nascent_CFTR Translation Folding Folding & Core Glycosylation (Band B) Nascent_CFTR->Folding ERQC ER Quality Control (ERQC) Folding->ERQC Misfolded_CFTR Misfolded ΔF508-CFTR ERAD ER-Associated Degradation (ERAD) Misfolded_CFTR->ERAD ERQC->Misfolded_CFTR Incorrectly Folded Golgi_Processing Complex Glycosylation (Band C) ERQC->Golgi_Processing Correctly Folded Proteasome Proteasome ERAD->Proteasome Ubiquitination Correctors CFTR Correctors (e.g., VX-809) Correctors->Misfolded_CFTR Rescues Folding Functional_CFTR Functional CFTR Channel Golgi_Processing->Functional_CFTR Trafficking HTS_Workflow start Start: Compound Library primary_screen Primary HTS (YFP Quenching Assay) start->primary_screen hit_identification Hit Identification (Increased Quenching Rate) primary_screen->hit_identification secondary_assays Secondary Assays hit_identification->secondary_assays biochemical Biochemical Validation (Western Blot) secondary_assays->biochemical functional Functional Confirmation (Ussing Chamber) secondary_assays->functional lead_optimization Lead Optimization biochemical->lead_optimization functional->lead_optimization CFTR_Degradation_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded_CFTR Misfolded ΔF508-CFTR Chaperones Chaperones (Hsp70, Hsp90) Misfolded_CFTR->Chaperones Recognition Ubiquitination Poly-ubiquitination Misfolded_CFTR->Ubiquitination Ub_Ligases E3 Ubiquitin Ligases (CHIP, RNF5) Chaperones->Ub_Ligases Recruitment Ub_Ligases->Misfolded_CFTR Adds Ubiquitin Retrotranslocation Retrotranslocation Ubiquitination->Retrotranslocation Proteasome 26S Proteasome Retrotranslocation->Proteasome Degradation Degradation Proteasome->Degradation

References

Application Notes and Protocols: Characterizing the Effects of (R)-Vanzacaftor on Ion Channels Using Patch-Clamp Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Vanzacaftor, an enantiomer of the cystic fibrosis transmembrane conductance regulator (CFTR) corrector Vanzacaftor (S-VX-121), has emerged as a molecule with distinct pharmacological properties. Unlike its stereoisomer, this compound does not correct or potentiate the function of the CFTR channel, which is defective in cystic fibrosis (CF). Instead, research has demonstrated that this compound is a potent potentiator of the large-conductance Ca2+-activated K+ (BKCa) channel.[1][2][3][4] This finding opens new avenues for investigating the therapeutic potential of this compound in diseases where BKCa channel modulation is desirable.

Patch-clamp electrophysiology is the gold-standard technique for characterizing the effects of pharmacological agents on ion channel function with high fidelity. This document provides detailed application notes and protocols for utilizing patch-clamp techniques to study the dual effects of this compound: its lack of activity on CFTR and its potentiation of BKCa channels.

Data Presentation

The following tables summarize the expected quantitative data from patch-clamp experiments investigating the effects of this compound on CFTR and BKCa ion channels.

Table 1: Effect of this compound on CFTR Ion Channel Activity

Cell LineCFTR VariantThis compound ConcentrationParameter MeasuredResultReference
FRTF508delNot specifiedTransepithelial Cl- current (ICl)No increase[2]
FRTF508delNot specifiedCFTR protein maturation (Band C)No induction
Primary HBEsNot specifiedNot specifiedCFTR-mediated Cl- current (ICl)No potentiation

Table 2: Potentiation of BKCa Ion Channel Activity by this compound

Cell Line / SystemBKCa SubunitThis compound ConcentrationParameter MeasuredResultReference
Primary HBEsEndogenousNot specifiedBKCa channel activityPotentiation
Heterologous expressionα-BKCaNot specifiedWhole-cell BKCa currentPotentiation
Xenopus oocyteshSlo1±LRRC265 µMBKCa activity (fold increase)455-fold increase
Mouse mesenteric arteriesEndogenousNot specifiedVasodilationPaxilline-dependent vasodilation

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording to Assess the Effect of this compound on CFTR Channels

This protocol is designed to measure macroscopic CFTR chloride currents in response to this compound.

1. Cell Culture:

  • Use a suitable cell line expressing the desired CFTR variant (e.g., Fischer Rat Thyroid (FRT) cells stably expressing F508del-CFTR or human bronchial epithelial (HBE) cells).

  • Culture cells to 70-80% confluency on glass coverslips.

  • For corrector effect studies, incubate cells with this compound or a known corrector (positive control) for 16-24 hours prior to recording.

2. Solutions:

  • Extracellular (Bath) Solution (in mM): 145 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 130 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with CsOH.

3. Electrophysiological Recording:

  • Transfer a coverslip with cells to the recording chamber on an inverted microscope.

  • Perfuse the chamber with the extracellular solution.

  • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Establish a gigaohm seal (>1 GΩ) on a single cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a membrane potential of -40 mV.

  • Apply a voltage-step protocol (e.g., steps from -80 mV to +80 mV in 20 mV increments for 500 ms).

  • To activate CFTR, perfuse the cell with a stimulation cocktail (e.g., 10 µM Forskolin and 100 µM IBMX).

  • Once a stable CFTR current is established, apply this compound at the desired concentrations.

  • As a negative control, apply the CFTR inhibitor CFTRinh-172 (10 µM) at the end of the experiment to confirm the recorded current is CFTR-mediated.

4. Data Analysis:

  • Measure the current amplitude at a specific voltage (e.g., +60 mV).

  • Normalize the current to the cell capacitance to obtain current density (pA/pF).

  • Construct current-voltage (I-V) relationship curves.

  • Compare the current densities before and after the application of this compound.

Protocol 2: Whole-Cell Patch-Clamp Recording to Characterize the Potentiation of BKCa Channels by this compound

This protocol is designed to measure the potentiation of BKCa potassium currents by this compound.

1. Cell Culture:

  • Use a cell line with robust endogenous or heterologous expression of BKCa channels (e.g., HEK293 cells stably expressing the α-subunit of the BKCa channel or primary human bronchial epithelial cells).

  • Culture cells on glass coverslips to 70-80% confluency.

2. Solutions:

  • Extracellular (Bath) Solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES. Adjust pH to 7.4 with KOH.

  • Intracellular (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, and a buffered Ca2+ concentration appropriate for studying BKCa activation (e.g., using EGTA to buffer free Ca2+ to a specific concentration). Adjust pH to 7.2 with KOH.

3. Electrophysiological Recording:

  • Follow the same procedure as for CFTR recordings to establish a whole-cell configuration.

  • Hold the cell at a membrane potential of -80 mV.

  • Apply a voltage-step protocol to activate BKCa channels (e.g., steps from -60 mV to +100 mV in 20 mV increments).

  • Establish a stable baseline BKCa current.

  • Apply this compound at various concentrations to determine the dose-response relationship.

  • To confirm the recorded current is mediated by BKCa channels, apply a specific BKCa channel blocker, such as Paxilline (1 µM) or Iberiotoxin (100 nM), at the end of the experiment.

4. Data Analysis:

  • Measure the peak outward current at each voltage step.

  • Construct current-voltage (I-V) and conductance-voltage (G-V) relationships.

  • Determine the half-maximal activation voltage (V50).

  • Calculate the fold-increase in current at a specific voltage in the presence of this compound.

  • If a dose-response curve is generated, calculate the EC50 value for this compound potentiation.

Visualizations

experimental_workflow_cftr cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis cell_culture Culture FRT or HBE cells drug_incubation Incubate with this compound (optional for corrector assay) cell_culture->drug_incubation giga_seal Establish Gigaohm Seal drug_incubation->giga_seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Apply Voltage-Step Protocol whole_cell->voltage_clamp cftr_activation Activate CFTR (Forskolin/IBMX) voltage_clamp->cftr_activation compound_application Apply this compound cftr_activation->compound_application inhibitor_application Apply CFTRinh-172 compound_application->inhibitor_application measure_current Measure Current Density (pA/pF) inhibitor_application->measure_current iv_curve Construct I-V Curve measure_current->iv_curve comparison Compare Pre- and Post-Compound Application iv_curve->comparison

Caption: Workflow for assessing this compound's effect on CFTR channels.

experimental_workflow_bkca cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis cell_culture Culture HEK293-BKCa or HBE cells giga_seal Establish Gigaohm Seal cell_culture->giga_seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Apply Voltage-Step Protocol whole_cell->voltage_clamp compound_application Apply this compound (Dose-Response) voltage_clamp->compound_application inhibitor_application Apply Paxilline/Iberiotoxin compound_application->inhibitor_application ec50 Determine EC50 compound_application->ec50 measure_current Measure Peak Outward Current inhibitor_application->measure_current gv_curve Construct G-V Curve measure_current->gv_curve fold_increase Calculate Fold-Increase in Current measure_current->fold_increase

Caption: Workflow for characterizing this compound's potentiation of BKCa channels.

signaling_pathway cluster_cftr CFTR Channel cluster_bkca BKCa Channel CFTR CFTR (e.g., F508del) No_Effect No Correction or Potentiation CFTR->No_Effect No change in Cl- current R_Vanzacaftor_CFTR This compound R_Vanzacaftor_CFTR->CFTR BKCa BKCa Channel Potentiation Potentiation BKCa->Potentiation R_Vanzacaftor_BKCa This compound R_Vanzacaftor_BKCa->BKCa Increased_K_efflux Increased K+ Efflux Potentiation->Increased_K_efflux

References

Application Notes and Protocols: (R)-Vanzacaftor in Combination with CFTR Potentiators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (R)-Vanzacaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) corrector, in combination with CFTR potentiators for the treatment of cystic fibrosis (CF). Detailed protocols for key experiments are included to facilitate research and development in this area.

Introduction

Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which encodes for the CFTR protein, an ion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes.[1][2] The most common mutation, F508del, results in a misfolded CFTR protein that is prematurely degraded and does not reach the cell surface.[2][3]

CFTR modulators are a class of drugs that target the underlying protein defect.[4] This class includes correctors, which aid in the proper folding and trafficking of the CFTR protein to the cell surface, and potentiators, which enhance the channel opening probability of the CFTR protein at the cell surface.

This compound (also known as VX-121) is a novel CFTR corrector. It is used in a triple combination therapy with Tezacaftor, another CFTR corrector that acts on a different site of the CFTR protein, and Deutivacaftor, a CFTR potentiator. Deutivacaftor is a deuterated form of Ivacaftor, which provides a longer half-life, allowing for once-daily dosing. This combination therapy has demonstrated significant efficacy in clinical trials, leading to improvements in lung function and reductions in sweat chloride concentrations.

Mechanism of Action: The "Vanza Triple" Combination

The triple combination of this compound, Tezacaftor, and Deutivacaftor provides a synergistic approach to restoring CFTR function:

  • This compound (Corrector): Facilitates the correct folding of the mutant CFTR protein within the endoplasmic reticulum, enabling its trafficking to the cell surface.

  • Tezacaftor (Corrector): Works additively with Vanzacaftor to further improve the processing and trafficking of the CFTR protein. The two correctors bind to different sites on the CFTR protein, enhancing the overall rescue of the protein to the cell membrane.

  • Deutivacaftor (Potentiator): Once the corrected CFTR protein is at the cell surface, Deutivacaftor increases the probability that the channel will be open, allowing for the passage of chloride ions.

This combined action results in a greater restoration of CFTR protein function than what can be achieved with a single corrector or a dual combination therapy.

Signaling and Cellular Processing Pathway

The following diagram illustrates the CFTR protein processing pathway and the points of intervention for correctors and potentiators.

CFTR_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane ER_Protein Misfolded F508del CFTR Protein Degradation Proteasomal Degradation ER_Protein->Degradation Default Pathway Corrected_Protein Corrected CFTR (Vanzacaftor + Tezacaftor) ER_Protein->Corrected_Protein Correction Mature_Protein Mature CFTR (Glycosylated) Corrected_Protein->Mature_Protein Trafficking Membrane_CFTR Trafficked CFTR Mature_Protein->Membrane_CFTR Insertion Potentiated_CFTR Functional CFTR Channel (Deutivacaftor) Membrane_CFTR->Potentiated_CFTR Potentiation Ion_Transport Cl- & HCO3- Transport Potentiated_CFTR->Ion_Transport

Caption: CFTR protein processing and modulator intervention points.

Quantitative Data from Clinical Trials

The efficacy of the this compound, Tezacaftor, and Deutivacaftor combination has been evaluated in several clinical trials. The following tables summarize key quantitative outcomes.

Table 1: Phase 2 Clinical Trial Results in Adults with CF (F/F or F/MF Genotypes)

ParameterVanzacaftor (20 mg)-Tezacaftor-Deutivacaftor (n=18)Tezacaftor-Ivacaftor (n=10)
Mean change in ppFEV1 from baseline at Day 29 (percentage points) 15.9 (95% CI: 11.3 to 20.6)-0.1 (95% CI: -6.4 to 6.1)
Mean change in sweat chloride from baseline at Day 29 (mmol/L) -45.5 (95% CI: -49.9 to -41.1)Not Reported

Table 2: SKYLINE 102 & 103 Phase 3 Trials - Comparison with Elexacaftor/Tezacaftor/Ivacaftor (TRIKAFTA®)

ParameterVanzacaftor Triple CombinationTRIKAFTA®
Change in ppFEV1 Non-inferior to TRIKAFTA®-
Change in Sweat Chloride Superior to TRIKAFTA®-

Table 3: RIDGELINE 105 Study in Children (6 to 11 years) on TRIKAFTA® Baseline

ParameterVanzacaftor Triple Combination
Absolute mean change in sweat chloride from baseline through week 24 (mmol/L) -8.6 (95% CI: -11.0 to -6.3)
Percentage of children with sweat chloride < 60 mmol/L 95%
Percentage of children with sweat chloride < 30 mmol/L (normal range) 53%

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of this compound in combination with CFTR potentiators are provided below.

In Vitro/Ex Vivo Assays

1. Ussing Chamber Assay for CFTR-Mediated Ion Transport

This assay measures the net ion transport across an epithelial cell monolayer, providing a functional readout of CFTR activity.

  • Principle: A monolayer of polarized epithelial cells (e.g., primary human bronchial epithelial cells or CFBE cells expressing mutant CFTR) is mounted in an Ussing chamber, which separates the apical and basolateral sides. The short-circuit current (Isc), a measure of net ion transport, is recorded. An increase in Isc upon stimulation with a cAMP agonist (e.g., forskolin) that is subsequently inhibited by a CFTR-specific inhibitor (e.g., CFTRinh-172) is indicative of CFTR-mediated chloride secretion.

  • Protocol:

    • Cell Culture: Culture epithelial cells on permeable supports until a confluent and polarized monolayer is formed.

    • Corrector Incubation: Incubate the cells with this compound and Tezacaftor (or vehicle control) in the culture medium for 24-48 hours to allow for CFTR correction and trafficking.

    • Ussing Chamber Setup: Mount the permeable support in the Ussing chamber system equilibrated to 37°C with physiological Ringer's solution bubbled with 95% O2 / 5% CO2.

    • Measurement of Isc: a. Clamp the voltage across the epithelium to 0 mV and record the baseline Isc. b. Add a cAMP agonist (e.g., 10 µM forskolin) to the apical and basolateral chambers to activate CFTR. c. Add the potentiator (e.g., Deutivacaftor or Ivacaftor) to the apical chamber. d. Record the peak Isc response. e. Add a CFTR inhibitor (e.g., 10 µM CFTRinh-172) to the apical chamber to confirm that the observed current is CFTR-specific.

    • Data Analysis: Calculate the change in Isc (ΔIsc) attributable to CFTR function. Compare the ΔIsc in corrector-treated cells to vehicle-treated cells.

Ussing_Chamber_Workflow start Start: Polarized Epithelial Cell Monolayer incubation Incubate with Correctors (this compound + Tezacaftor) for 24-48h start->incubation mount Mount in Ussing Chamber incubation->mount baseline Record Baseline Isc mount->baseline stimulate Stimulate with Forskolin + Potentiator (Deutivacaftor) baseline->stimulate record_peak Record Peak Isc stimulate->record_peak inhibit Inhibit with CFTRinh-172 record_peak->inhibit record_final Record Final Isc inhibit->record_final analyze Analyze ΔIsc record_final->analyze

Caption: Workflow for Ussing Chamber Assay.

2. Western Blot for CFTR Protein Maturation

This assay assesses the extent of CFTR protein processing and trafficking from the endoplasmic reticulum (ER) to the Golgi apparatus.

  • Principle: The CFTR protein undergoes glycosylation as it matures. The core-glycosylated, immature form (Band B) resides in the ER, while the complex-glycosylated, mature form (Band C) is found post-Golgi. An increase in the Band C to Band B ratio indicates improved protein processing and trafficking.

  • Protocol:

    • Cell Lysis: Lyse cells treated with correctors or vehicle in a suitable lysis buffer containing protease inhibitors.

    • Protein Quantification: Determine the total protein concentration of the lysates.

    • SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Immunodetection: a. Block the membrane with a suitable blocking buffer. b. Incubate with a primary antibody specific for CFTR. c. Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Analysis: Quantify the intensity of Band B and Band C and calculate the C/(B+C) ratio.

In Vivo Clinical Assessments

1. Sweat Chloride Test

The sweat chloride test is the gold standard for diagnosing CF and is used as a biomarker of CFTR function in clinical trials.

  • Principle: Pilocarpine, a cholinergic drug, is delivered to the skin via iontophoresis to stimulate sweat production. The collected sweat is then analyzed for its chloride concentration.

  • Protocol:

    • Patient Preparation: Ensure the patient is well-hydrated. Do not apply creams or lotions to the skin for 24 hours prior to the test.

    • Sweat Stimulation (Pilocarpine Iontophoresis): a. Place two electrodes on a cleaned area of the forearm or leg. Underneath each electrode is a gel containing pilocarpine. b. Apply a small, painless electrical current for approximately 5 minutes to drive the pilocarpine into the skin and stimulate the sweat glands.

    • Sweat Collection: a. Remove the electrodes and clean the area. b. Place a sterile sweat collection device (e.g., Macroduct® coil or filter paper) over the stimulated area. c. Collect sweat for 30 minutes. A minimum of 15 µL of sweat is required for the Macroduct method, and 75 mg for the gauze/filter paper method.

    • Sweat Analysis: Quantitatively analyze the chloride concentration in the collected sweat using an approved method.

    • Interpretation of Results:

      • ≤ 29 mmol/L: CF is unlikely.

      • 30-59 mmol/L: Intermediate, further testing may be required.

      • ≥ 60 mmol/L: Consistent with a diagnosis of CF.

2. Pulmonary Function Tests (Spirometry)

Spirometry is a non-invasive test that measures lung function. The percent predicted forced expiratory volume in one second (ppFEV1) is a key endpoint in CF clinical trials.

  • Principle: The patient takes a deep breath in and then exhales as forcefully and completely as possible into a spirometer. The device measures the volume and flow of air.

  • Protocol:

    • Patient Instruction: The patient is instructed on the proper technique for the forced expiratory maneuver.

    • Procedure: a. The patient inhales maximally. b. The patient places their mouth tightly around the mouthpiece of the spirometer. c. The patient exhales as hard and as fast as possible for at least 6 seconds.

    • Data Collection: The spirometer records the FEV1 (the volume of air exhaled in the first second) and the forced vital capacity (FVC; the total volume of air exhaled).

    • Analysis: The measured FEV1 is compared to predicted values based on the patient's age, sex, height, and ethnicity to calculate the ppFEV1. At least three acceptable maneuvers should be performed, and the best values are reported.

Conclusion

The combination of this compound with Tezacaftor and Deutivacaftor represents a significant advancement in the treatment of cystic fibrosis. This triple combination therapy effectively addresses the molecular defects of the CFTR protein by improving its processing, trafficking, and function. The experimental protocols outlined in these application notes provide a framework for researchers and clinicians to assess the efficacy of this and other emerging CFTR modulator therapies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (R)-Vanzacaftor Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of (R)-Vanzacaftor in cell culture experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it work?

This compound (also known as VX-121) is a small molecule corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2] In many individuals with cystic fibrosis, the CFTR protein is misfolded due to genetic mutations (such as the common F508del mutation) and is degraded before it can reach the cell surface to function as a chloride channel.[3] this compound helps to correct the folding and trafficking of this mutated protein, increasing the amount of functional CFTR at the cell surface.[1][4] It is often used in a triple combination therapy with another corrector, Tezacaftor, and a potentiator, Deutivacaftor, to achieve a more robust restoration of CFTR function.

2. How should I prepare and store a stock solution of this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. To ensure complete dissolution, you may need to warm the solution gently or use an ultrasonic bath. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Parameter Recommendation
Solvent DMSO
Stock Concentration 10 mM - 100 mg/mL
Short-term Storage -20°C (up to 1 month)
Long-term Storage -80°C (up to 6 months)

3. What is a good starting concentration for this compound in my cell culture experiments?

A common starting point for in vitro experiments with this compound is in the low micromolar range. A dose-response study in human bronchial epithelial (HBE) cells showed an EC50 of 4.4 µM for Vanzacaftor-induced potassium secretion, with a tested range of 0-10 µM. Therefore, a concentration range of 1 µM to 10 µM is a reasonable starting point for most cell lines. However, the optimal concentration will depend on the specific cell type, the CFTR mutation being studied, and the experimental endpoint. A dose-response curve is highly recommended to determine the most effective and non-toxic concentration for your specific experimental setup.

Cell Type Recommended Starting Concentration Range Reported EC50
Human Bronchial Epithelial (HBE) Cells1 µM - 10 µM4.4 µM (for K+ secretion)
Other CF cell models (e.g., CFBE41o-)0.1 µM - 10 µMNot specifically reported, dose-response recommended.

4. What is the recommended incubation time for this compound?

For most in vitro correction assays, a 24-hour incubation period is recommended to allow for the synthesis, folding, and trafficking of the corrected CFTR protein to the cell surface. However, the optimal time may vary depending on the cell model and experimental goals. A time-course experiment (e.g., 12, 24, 48 hours) can help determine the ideal incubation period for your specific system.

5. Should this compound be used alone or in combination with other modulators?

While this compound can demonstrate some activity as a single agent, its efficacy is significantly enhanced when used as part of a triple combination therapy with another corrector like Tezacaftor and a potentiator like Deutivacaftor. This combination approach addresses multiple defects in the mutant CFTR protein, leading to a more complete restoration of its function.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no observed CFTR correction Suboptimal this compound concentration: The concentration may be too low to elicit a significant response.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal effective concentration for your cell model.
Insufficient incubation time: 24 hours may not be sufficient for maximal correction in your cell line.Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal incubation period.
Issues with stock solution: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage in single-use aliquots at -80°C.
High cell toxicity or death This compound concentration is too high: High concentrations of CFTR modulators can sometimes lead to cytotoxicity.Reduce the concentration of this compound. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assays to determine the maximum non-toxic concentration.
High DMSO concentration: The final concentration of the DMSO vehicle in the cell culture medium may be toxic to the cells.Ensure the final DMSO concentration in your culture medium does not exceed 0.1%. Prepare a vehicle control with the same final DMSO concentration as your highest this compound concentration.
Cell culture contamination: Bacterial or fungal contamination can lead to cell death.Regularly inspect your cell cultures for any signs of contamination. Maintain sterile techniques and consider using antibiotic/antimycotic agents in your culture medium if necessary.
Inconsistent or variable results Inconsistent cell culture conditions: Variations in cell passage number, seeding density, or differentiation state can lead to variability in experimental outcomes.Standardize your cell culture protocols. Use cells within a defined passage number range and ensure consistent seeding densities. For primary cells, ensure a consistent state of differentiation.
Incomplete dissolution of this compound: The compound may not be fully dissolved in the stock solution or may precipitate out in the culture medium.When preparing the stock solution, ensure complete dissolution by gentle warming or sonication. When diluting into culture medium, mix thoroughly and visually inspect for any precipitation.

Experimental Protocols

Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

This assay is a high-throughput method to assess CFTR function in 3D organoid cultures. Activation of CFTR leads to fluid secretion into the organoid lumen, causing them to swell.

Materials:

  • Human intestinal organoids cultured in a basement membrane matrix.

  • Culture medium.

  • This compound, Tezacaftor (optional), and a CFTR potentiator (e.g., Deutivacaftor or Ivacaftor).

  • Forskolin.

  • Calcein green AM dye.

  • Confocal microscope with live-cell imaging capabilities at 37°C.

Procedure:

  • Corrector Pre-treatment: 18-24 hours prior to the assay, replace the culture medium with fresh medium containing the desired concentration of this compound (and Tezacaftor, if applicable). Include a vehicle control (DMSO).

  • Staining: On the day of the assay, stain the organoids with calcein green AM dye according to the manufacturer's protocol to visualize the cells.

  • Assay Initiation: Just before imaging, replace the medium with fresh medium containing forskolin and a CFTR potentiator.

  • Live-Cell Imaging: Immediately begin live-cell imaging using a confocal microscope at 37°C. Capture images at regular intervals (e.g., every 30 minutes) for a total of 6-8 hours.

  • Image Analysis: Quantify the swelling of the organoids by measuring the change in the total fluorescent area over time. The increase in area is proportional to CFTR function.

Ussing Chamber Assay for CFTR-Mediated Chloride Secretion

The Ussing chamber is the gold standard for measuring ion transport across epithelial cell monolayers. This protocol assesses CFTR-mediated chloride secretion.

Materials:

  • Polarized human bronchial epithelial (HBE) cells cultured on permeable supports.

  • Ussing chamber system.

  • Krebs-Bicarbonate Ringer (KBR) solution.

  • Amiloride (ENaC inhibitor).

  • Forskolin (adenylyl cyclase activator).

  • CFTR potentiator (e.g., Deutivacaftor or Ivacaftor).

  • CFTRinh-172 (CFTR inhibitor).

  • This compound.

Procedure:

  • Corrector Pre-treatment: Incubate the HBE cell monolayers with the desired concentration of this compound for 24 hours prior to the experiment.

  • Ussing Chamber Setup: Mount the permeable supports in the Ussing chambers, separating the apical and basolateral chambers. Fill both chambers with pre-warmed and gassed KBR solution.

  • Short-Circuit Current Measurement: Clamp the transepithelial voltage to 0 mV and continuously measure the short-circuit current (Isc).

  • ENaC Inhibition: Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate CFTR-mediated chloride currents. Wait for the Isc to stabilize.

  • CFTR Activation: Add forskolin to the basolateral chamber to increase intracellular cAMP and activate CFTR, resulting in an increase in Isc.

  • Potentiation: Add a CFTR potentiator to the apical chamber to enhance the activity of the corrected CFTR channels.

  • CFTR Inhibition: At the end of the experiment, add CFTRinh-172 to the apical chamber to confirm that the measured current is specific to CFTR.

Visualizations

CFTR_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane Misfolded_CFTR Misfolded F508del-CFTR Corrected_CFTR Correctly Folded CFTR Proteasomal_Degradation Proteasomal Degradation Misfolded_CFTR->Proteasomal_Degradation Degradation Vanzacaftor This compound Vanzacaftor->Misfolded_CFTR Corrects Folding Tezacaftor Tezacaftor Tezacaftor->Misfolded_CFTR Corrects Folding Processed_CFTR Processed & Glycosylated CFTR Corrected_CFTR->Processed_CFTR Trafficking CFTR_Channel CFTR Channel Processed_CFTR->CFTR_Channel Insertion Chloride_Efflux Chloride Ion Efflux CFTR_Channel->Chloride_Efflux Deutivacaftor Deutivacaftor Deutivacaftor->CFTR_Channel Potentiates Opening Experimental_Workflow cluster_Preparation Preparation cluster_DoseResponse Dose-Response Optimization cluster_Validation Validation Cell_Culture Culture CFBE41o- or primary HBE cells Dose_Range Treat cells with a range of This compound concentrations (e.g., 0.1 µM - 20 µM) for 24h Cell_Culture->Dose_Range Prepare_Stock Prepare this compound stock solution in DMSO Prepare_Stock->Dose_Range Viability_Assay Perform cell viability assay (e.g., MTT) Dose_Range->Viability_Assay Functional_Assay Perform functional assay (Ussing Chamber or FIS) Dose_Range->Functional_Assay Determine_EC50 Determine EC50 and optimal non-toxic concentration Viability_Assay->Determine_EC50 Functional_Assay->Determine_EC50 Optimal_Conc Treat cells with optimal concentration of this compound (alone or in combination) Determine_EC50->Optimal_Conc Western_Blot Assess CFTR protein maturation by Western Blot Optimal_Conc->Western_Blot Functional_Validation Validate CFTR function with Ussing Chamber or FIS assay Optimal_Conc->Functional_Validation Data_Analysis Analyze and interpret results Western_Blot->Data_Analysis Functional_Validation->Data_Analysis Troubleshooting_Logic Start Experiment Start Observe_Results Observe Experimental Results Start->Observe_Results Low_Efficacy Low or No CFTR Correction? Observe_Results->Low_Efficacy High_Toxicity High Cell Toxicity? Low_Efficacy->High_Toxicity No Optimize_Concentration Optimize Concentration: - Perform dose-response - Check stock solution integrity Low_Efficacy->Optimize_Concentration Yes Inconsistent_Results Inconsistent Results? High_Toxicity->Inconsistent_Results No Check_Toxicity Check for Toxicity: - Lower concentration - Check DMSO level (<0.1%) - Screen for contamination High_Toxicity->Check_Toxicity Yes Standardize_Protocol Standardize Protocol: - Consistent cell passage/density - Ensure complete compound dissolution Inconsistent_Results->Standardize_Protocol Yes Successful_Experiment Successful Experiment Inconsistent_Results->Successful_Experiment No Optimize_Incubation Optimize Incubation Time: - Perform time-course experiment Optimize_Concentration->Optimize_Incubation Optimize_Incubation->Observe_Results Check_Toxicity->Observe_Results Standardize_Protocol->Observe_Results

References

(R)-Vanzacaftor solubility and stability issues in experimental buffers.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-Vanzacaftor. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of this compound, with a specific focus on addressing common challenges related to its solubility and stability in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at a concentration of 100 mg/mL (161.88 mM), though ultrasonic treatment may be necessary to achieve full dissolution.[1] It is crucial to use freshly opened, anhydrous DMSO, as its hygroscopic nature can significantly impact the solubility of the product.[1]

Q2: What are the recommended storage conditions for this compound stock solutions?

To ensure stability, stock solutions of this compound should be stored under nitrogen. For long-term storage, it is recommended to keep the solution at -80°C, where it is stable for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1][2]

Q3: I am observing precipitation when diluting my DMSO stock solution into an aqueous experimental buffer. What could be the cause and how can I prevent this?

This is a common issue for compounds with low aqueous solubility, a characteristic of over 70% of new chemical entities.[3] When a concentrated DMSO stock is diluted into an aqueous buffer, the compound may crash out of solution as the solvent environment changes from highly organic to primarily aqueous.

To mitigate this, consider the following troubleshooting steps:

  • Reduce the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your experimental media, as higher concentrations can be toxic to cells and may still not be sufficient to maintain solubility.

  • Use a pre-warmed buffer: Gently warming your experimental buffer before adding the stock solution can sometimes improve solubility.

  • Increase the volume of the buffer: Adding the stock solution to a larger volume of buffer while vortexing can facilitate rapid dispersion and prevent localized high concentrations that lead to precipitation.

  • Incorporate a surfactant or co-solvent: For challenging compounds, the inclusion of a small amount of a biocompatible surfactant (e.g., Tween-20, Pluronic F-68) or a co-solvent in the final buffer can help maintain solubility.

  • Consider serial dilutions: Instead of a single large dilution, perform serial dilutions through intermediate solutions with decreasing concentrations of DMSO.

Q4: How does pH affect the solubility and stability of this compound in aqueous buffers?

The effect of pH on the solubility of this compound is not publicly well-documented. However, for many small molecule drugs, solubility is pH-dependent if the molecule has ionizable functional groups. It is advisable to perform a buffer screening study to determine the optimal pH for your specific experimental conditions. Stability can also be pH-dependent; extremes in pH can lead to hydrolysis or other forms of degradation.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

Inconsistent results can often be traced back to issues with the preparation and handling of this compound solutions.

Potential Cause Troubleshooting Step
Precipitation in media Visually inspect the media after adding this compound. If precipitation is observed, refer to the troubleshooting steps in FAQ Q3 .
Degradation of the compound Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Inaccurate concentration Ensure the stock solution was fully dissolved before making dilutions. Use calibrated pipettes for all dilutions.
Issue 2: Low bioavailability or efficacy in in-vivo experiments.

For in-vivo applications, formulation is critical for poorly soluble drugs.

Potential Cause Troubleshooting Step
Poor aqueous solubility Consider formulating this compound in a lipid-based delivery system or as a solid dispersion to enhance absorption.
Metabolic instability While Vanzacaftor is part of an orally active combination therapy, specific in-vivo experimental formulations may require optimization. Research appropriate formulation strategies for this class of compounds.

Quantitative Data Summary

The following tables provide a summary of known solubility and storage data, along with a template for a buffer screening study.

Table 1: Solubility and Storage of this compound

Parameter Value Source
Solvent DMSO
Solubility in DMSO 100 mg/mL (161.88 mM)
Long-term Storage -80°C for up to 6 months (under nitrogen)
Short-term Storage -20°C for up to 1 month (under nitrogen)

Table 2: Example Buffer Screening Template for Solubility Assessment

Buffer pH Temperature (°C) This compound Conc. (µM) Observation (Precipitate Y/N)
PBS7.4371
PBS7.4375
PBS7.43710
TRIS7.2251
TRIS7.2255
TRIS7.22510
HEPES7.4371
HEPES7.4375
HEPES7.43710

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, ultrasonic bath.

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a concentration of 100 mg/mL.

    • If the compound does not dissolve completely with vortexing, place the tube in an ultrasonic bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C under nitrogen.

Protocol 2: Kinetic Solubility Assay in Experimental Buffers
  • Materials: Prepared this compound DMSO stock solution, a selection of experimental buffers (e.g., PBS, TRIS, HEPES), 96-well plates, plate reader capable of measuring turbidity.

  • Procedure:

    • Dispense 198 µL of each experimental buffer into multiple wells of a 96-well plate.

    • Add 2 µL of the 100 mg/mL this compound DMSO stock solution to each well to achieve a final concentration of 1 mg/mL (a high concentration to induce precipitation). This results in a 1% DMSO concentration.

    • Prepare a set of control wells with 198 µL of buffer and 2 µL of DMSO.

    • Seal the plate and incubate at the desired temperature (e.g., 25°C or 37°C) for 2 hours with gentle shaking.

    • Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.

    • The difference in absorbance between the compound wells and the control wells indicates the extent of precipitation. This allows for a rank-ordering of buffers in terms of their ability to solubilize this compound.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Working Solution for Assay start Weigh this compound Powder add_dmso Add Anhydrous DMSO (100 mg/mL) start->add_dmso ultrasonicate Ultrasonicate if Necessary add_dmso->ultrasonicate aliquot Aliquot and Store at -80°C ultrasonicate->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Dilute in Pre-warmed Experimental Buffer thaw->dilute vortex Vortex Immediately dilute->vortex add_to_cells Add to Cell Culture vortex->add_to_cells

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_flowchart cluster_solutions Troubleshooting Steps start Precipitation observed after diluting stock solution? check_dmso Is final DMSO concentration > 0.5%? start->check_dmso Yes success Solution is clear start->success No lower_dmso Lower final DMSO concentration check_dmso->lower_dmso Yes check_temp Was buffer at room temp? check_dmso->check_temp No still_precipitates Still precipitates? lower_dmso->still_precipitates warm_buffer Use pre-warmed buffer (37°C) check_temp->warm_buffer Yes check_mixing Was stock added slowly to buffer? check_temp->check_mixing No warm_buffer->still_precipitates fast_dispersion Add stock to a larger volume while vortexing check_mixing->fast_dispersion No check_mixing->still_precipitates Yes fast_dispersion->still_precipitates add_surfactant Consider adding a biocompatible surfactant (e.g., Pluronic F-68) still_precipitates->add_surfactant Yes still_precipitates->success No add_surfactant->success

Caption: Troubleshooting flowchart for this compound solubility issues.

cftr_mechanism cluster_protein_synthesis Protein Synthesis & Trafficking cluster_correction Mechanism of Action cluster_function Cellular Function er Endoplasmic Reticulum (ER) misfolded_cftr Misfolded CFTR Protein (e.g., F508del) er->misfolded_cftr Synthesis degradation Proteasomal Degradation misfolded_cftr->degradation Quality Control Failure corrected_cftr Conformationally Corrected CFTR misfolded_cftr->corrected_cftr vanzacaftor This compound (CFTR Corrector) vanzacaftor->misfolded_cftr Binds and Stabilizes trafficking Trafficking to Cell Membrane corrected_cftr->trafficking functional_cftr Functional CFTR Channel trafficking->functional_cftr cell_membrane Cell Membrane ion_transport Restored Chloride Ion Transport functional_cftr->ion_transport

References

Overcoming poor cell viability in (R)-Vanzacaftor assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering poor cell viability in assays involving the CFTR corrector, (R)-Vanzacaftor. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Is this compound known to be cytotoxic?

Currently, there is no widespread evidence to suggest that this compound is inherently cytotoxic at effective concentrations in typical cell-based assays. Poor cell viability observed during experiments is more likely to stem from suboptimal assay conditions rather than direct compound toxicity. Issues such as solvent effects, inadequate cell culture maintenance, or stressful assay procedures are more common culprits.

Q2: What is the recommended solvent for this compound and what is the maximum recommended final concentration in culture media?

This compound is typically dissolved in dimethyl sulfoxide (DMSO).[1] It is critical to keep the final concentration of DMSO in the cell culture media as low as possible, ideally at or below 0.1% (v/v), as higher concentrations can negatively impact cell viability.[2] However, sensitivity to DMSO is cell-line specific.[2] Therefore, it is best practice to perform a DMSO tolerance test for your specific cell line to determine the maximum concentration that does not induce significant toxicity.[2]

Q3: How does cell confluency affect my this compound assay and cell viability?

Cell confluency is a critical parameter that can significantly impact the outcome of your experiments.[3] Over-confluency can lead to reduced proliferation, increased cell death, and altered gene expression, which can confound your results. For many cell-based assays, initiating the experiment when cells are in the logarithmic growth phase (typically 70-85% confluency) is recommended to ensure consistency and optimal cell health.

Q4: Can the prolonged incubation required for corrector compounds like this compound lead to poor cell viability?

Yes, long incubation periods, often required for CFTR correctors to promote protein trafficking (e.g., 12-48 hours), can contribute to decreased cell viability if not properly managed. During this time, it is crucial to ensure that the cell culture medium provides adequate nutrients and that evaporation is minimized to prevent changes in osmolarity and compound concentration. Using a humidified incubator and ensuring plates are properly sealed can help mitigate these effects.

Troubleshooting Guides

Issue 1: High levels of cell death observed after treatment with this compound.

This is a common issue that can often be resolved by systematically evaluating and optimizing experimental parameters.

A High Cell Death Observed B Check Solvent (DMSO) Concentration A->B C Is Final DMSO > 0.1%? B->C D Reduce DMSO Concentration C->D Yes F Review Cell Culture Conditions C->F No E Perform DMSO Tolerance Curve D->E Q Problem Resolved E->Q G Is Confluency > 90% or < 70%? F->G H Optimize Seeding Density & Timing G->H Yes I Check for Contamination G->I No H->Q J Examine Media & Supplements I->J K Assess Assay Procedure J->K L Are washing steps too harsh? K->L M Gentle Washing Protocol L->M Yes N Is incubation time too long? L->N No M->Q O Optimize Incubation Time N->O Yes P Run Positive Control for Cytotoxicity N->P No O->Q P->Q

Caption: Troubleshooting workflow for high cell death.

Issue 2: Inconsistent or low signal in functional assays (e.g., Ussing Chamber, Fluorescence-based).

Low or inconsistent signals can be a direct consequence of poor cell health and viability. Below are specific troubleshooting steps for common CFTR functional assays.

Symptom Potential Cause Related to Cell Viability Recommended Solution
Low or unstable Transepithelial Electrical Resistance (TEER) Damaged or unhealthy cell monolayer; cells lifted from the support.Ensure cells are at optimal confluency before mounting. Handle permeable supports gently to avoid disturbing the monolayer. Allow for adequate equilibration time in the Ussing chamber.
No response to forskolin or other activators Insufficient number of viable cells expressing functional CFTR.Confirm cell viability with a viability assay (e.g., Trypan Blue, Calcein AM/EthD-1) prior to the experiment. Optimize cell culture conditions to improve the health of the monolayer.
High baseline short-circuit current (Isc) Leaky monolayer due to patches of dead cells.Inspect the monolayer visually before mounting. Use TEER as a quality control metric before adding compounds.
Symptom Potential Cause Related to Cell Viability Recommended Solution
High background fluorescence or low signal-to-noise ratio Autofluorescence from dead cells; leakage of fluorescent dye from compromised cells.Use a viability dye to exclude dead cells from the analysis. Wash cells gently to remove dead cells and debris before reading the plate.
No change in fluorescence upon stimulation A low number of viable, responsive cells.Optimize cell seeding density to ensure a sufficient number of healthy cells per well. Confirm the expression and localization of the fluorescent reporter.
Signal decreases over the course of the experiment Phototoxicity or compound-induced cell death during the assay.Reduce the intensity and duration of light exposure. Perform a time-course experiment to determine the optimal endpoint before significant cell death occurs.

Experimental Protocols

Protocol 1: DMSO Tolerance Assay

This protocol helps determine the maximum non-toxic concentration of DMSO for your specific cell line.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase (e.g., 70-80% confluent) at the time of the assay.

  • DMSO Dilution Series: Prepare a serial dilution of DMSO in your cell culture medium. A typical range to test is 0.01% to 2.0% (v/v). Include a "medium only" control.

  • Treatment: Remove the old medium from the cells and add the DMSO dilutions.

  • Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24-48 hours).

  • Viability Assessment: Use a standard cell viability assay, such as MTT or a live/dead staining kit, to quantify cell viability.

  • Data Analysis: Plot cell viability (%) against DMSO concentration. The highest concentration that does not cause a significant decrease in viability is your working maximum.

cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane cluster_Assays Assay Readouts Misfolded F508del-CFTR Misfolded F508del-CFTR Degradation Degradation Misfolded F508del-CFTR->Degradation Corrected Folding Corrected Folding Misfolded F508del-CFTR->Corrected Folding Rescued by this compound This compound This compound This compound->Misfolded F508del-CFTR Binds to Further Processing Further Processing Corrected Folding->Further Processing Mature CFTR Mature CFTR Further Processing->Mature CFTR Trafficking Western Blot (Band C) Western Blot (Band C) Further Processing->Western Blot (Band C) Measures Maturation Ion Transport Ion Transport Mature CFTR->Ion Transport Enables Ussing Chamber (Isc) Ussing Chamber (Isc) Ion Transport->Ussing Chamber (Isc) Fluorescence (Signal) Fluorescence (Signal) Ion Transport->Fluorescence (Signal)

Caption: this compound mechanism and corresponding assay readouts.

Protocol 2: General Cell Viability Assay (MTT)

This is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

  • Plate Cells and Treat: Follow steps 1-4 of the DMSO Tolerance Assay protocol, but use your experimental conditions with this compound. Include appropriate controls (untreated, vehicle control).

  • Add MTT Reagent: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Solubilize Formazan: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the purple formazan crystals.

  • Read Absorbance: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Analyze Data: Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability.

Data Summary Tables

Table 1: Recommended Maximum Solvent Concentrations for In Vitro Assays

Solvent Recommended Max. Final Concentration (v/v) Notes
DMSO ≤ 0.1%Cell line-dependent; always perform a tolerance test.
Ethanol ≤ 0.5%Can have effects on some cellular processes.
Methanol Not generally recommendedCan be more toxic than DMSO or ethanol.

Table 2: Key Cell Culture Parameters for Optimal Viability

Parameter Recommendation Rationale
Confluency at start of experiment 70-85%Ensures cells are in an active, healthy growth phase and provides consistent results.
Passage Number Keep as low as possibleHigh passage numbers can lead to genetic drift and altered phenotypes.
Media Use recommended, fresh media with appropriate supplementsEnsures adequate nutrients for long incubation periods.
Incubation Conditions 37°C, 5% CO₂, ≥95% humidityStandard conditions to maintain cell health and minimize evaporation from plates.

References

How to minimize variability in (R)-Vanzacaftor experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the CFTR corrector, (R)-Vanzacaftor.

Troubleshooting Guides

This section addresses specific issues that may arise during key experimental procedures used to evaluate this compound.

Ussing Chamber Assays

Question: My Ussing chamber recordings show a high degree of variability between experiments. What are the common causes and solutions?

Answer: Variability in Ussing chamber experiments can stem from several factors related to the cells, the experimental setup, and the reagents.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Cell Monolayer Integrity Ensure a high transepithelial electrical resistance (TEER) reading (typically >300 Ω·cm²) before starting the experiment, as this indicates a well-formed, tight monolayer.[1] Culture cells for a sufficient period (e.g., 7-14 days post-confluence) to allow for proper differentiation and polarization.[1]
Inconsistent this compound Incubation Use a consistent incubation time for this compound treatment (typically 24-48 hours) to allow for maximal rescue and trafficking of the mutant CFTR protein.[1] Ensure complete solubilization of this compound in a suitable solvent like DMSO and vortex thoroughly before diluting into the culture medium.[2] Prepare fresh working solutions for each experiment.[2]
Chloride Gradient Effects Be aware that imposing a chloride gradient across the epithelial monolayer can increase the magnitude of the measured CFTR-mediated ion transport. For consistency, use either symmetrical chloride solutions or a defined chloride gradient in all comparable experiments.
Equipment and Environmental Factors Properly calibrate and maintain the Ussing chamber system. Ensure stable temperature (37°C), pH (~7.4), and continuous gassing (95% O2 / 5% CO2) of the Ringer's solution. Check for and eliminate any leaks in the chamber setup.
Reagent Variability Use fresh, high-quality reagents, including forskolin, IBMX, and CFTR inhibitors. Prepare stock solutions carefully and store them under appropriate conditions to maintain their activity.
Western Blotting for CFTR Protein

Question: I am having trouble detecting a clear increase in the mature (Band C) form of CFTR protein after this compound treatment. How can I improve my Western blot results?

Answer: Detecting the shift from the immature (Band B) to the mature, complex-glycosylated (Band C) form of CFTR is a key indicator of corrector efficacy. Several factors can influence the quality of your Western blot.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Insufficient Protein Loading Quantify the protein concentration of your cell lysates accurately using a BCA or Bradford assay. For cell lines endogenously expressing CFTR, loading 15-20 µg of total protein is often sufficient. For tissues with low CFTR expression, immunoprecipitation may be necessary to concentrate the protein before loading.
Suboptimal Sample Preparation After cell lysis, avoid boiling the samples as this can cause CFTR to aggregate. Instead, incubate at a lower temperature (e.g., 37°C for 30-45 minutes or 65°C for 15 minutes).
Inefficient Protein Transfer Ensure efficient transfer of the large CFTR protein (~170-180 kDa for Band C) from the gel to the membrane (nitrocellulose or PVDF). A wet transfer system is often recommended for large proteins. Optimize the transfer time and voltage according to your system's specifications.
Antibody Performance Use a combination of highly specific monoclonal CFTR antibodies that target different epitopes of the protein to enhance signal detection. Titrate your primary antibody to find the optimal concentration that provides a strong signal with minimal background.
Incorrect Gel Percentage Use a low-percentage polyacrylamide gel (e.g., 6-8%) or a gradient gel (e.g., 4-15%) to achieve better separation of the high-molecular-weight CFTR bands.
Patch-Clamp Electrophysiology

Question: My whole-cell patch-clamp recordings of CFTR currents are unstable and have low success rates. What can I do to improve them?

Answer: Patch-clamp is a sensitive technique, and stability is crucial for obtaining reliable data on CFTR channel function. Both manual and automated patch-clamp systems can be optimized.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Poor Cell Health Use healthy, passage-matched cells for all experiments. Ensure optimal cell culture conditions to promote robust CFTR expression.
Inadequate CFTR Activation Phosphorylation is critical for CFTR channel activation. In excised inside-out patches, include the catalytic subunit of PKA (75–200 nM) and ATP in the intracellular solution. For whole-cell recordings, use a combination of a cAMP agonist like forskolin and a phosphodiesterase inhibitor like IBMX to stimulate CFTR currents.
Suboptimal Recording Solutions To enhance the small single-channel current of CFTR, you can use a large chloride concentration gradient across the membrane patch. Ensure the intracellular solution has a high electrolyte concentration (~150 mM salt) to optimize channel gating.
Technical Issues with the Rig Ensure proper grounding of your setup to minimize electrical noise. Use freshly prepared and filtered solutions to avoid clogging the patch pipette. Fire-polish the pipette tips to ensure a good seal with the cell membrane.
Variability in Automated Patch-Clamp Be aware that standard automated patch-clamp internal solutions containing fluoride can pre-activate CFTR, which may not be ideal for studying correctors and potentiators. Use optimized protocols and solutions specifically designed for CFTR recording on automated systems.

Experimental Protocols

Detailed Methodology for Ussing Chamber Assay
  • Cell Culture and Treatment:

    • Seed CFBE41o- cells expressing F508del-CFTR onto permeable supports at a high density.

    • Culture the cells for 7-14 days post-confluence to allow for differentiation and formation of a tight monolayer (TEER > 300 Ω·cm²).

    • Prepare a stock solution of this compound in DMSO.

    • Incubate the cells with this compound-containing medium for 24-48 hours at 37°C. Include a vehicle control (DMSO) for comparison.

  • Ussing Chamber Setup:

    • Equilibrate the Ussing chamber system to 37°C.

    • Prepare fresh Ringer's solution and continuously bubble it with 95% O2 / 5% CO2 to maintain a pH of ~7.4.

    • Carefully mount the permeable support with the cell monolayer between the two halves of the Ussing chamber, ensuring a leak-proof seal.

    • Fill both chambers with pre-warmed and gassed Ringer's solution.

  • Data Acquisition:

    • Allow the system to equilibrate for 15-30 minutes and measure the baseline short-circuit current (Isc) and TEER.

    • Add amiloride (e.g., 10-100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.

    • Once the Isc stabilizes, add forskolin (e.g., 10 µM) and IBMX (e.g., 100 µM) to stimulate CFTR-mediated chloride secretion.

    • Add a CFTR-specific inhibitor, such as CFTRinh-172 (e.g., 10-20 µM), to the apical chamber to confirm that the observed current is CFTR-mediated.

  • Data Analysis:

    • Calculate the change in short-circuit current (ΔIsc) in response to each pharmacological agent.

    • A significant increase in the forskolin/IBMX-stimulated ΔIsc in the this compound-treated group compared to the vehicle control indicates successful rescue of CFTR function.

Detailed Methodology for Western Blotting
  • Cell Lysis and Protein Quantification:

    • Wash cells expressing the target CFTR mutation with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease inhibitors.

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Mix a standardized amount of protein lysate (e.g., 15-20 µg) with Laemmli sample buffer containing a reducing agent (e.g., DTT).

    • Incubate the samples at 37°C for 30-45 minutes. Do not boil.

    • Load the samples onto a low-percentage (e.g., 6-8%) or gradient (4-15%) polyacrylamide gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour.

    • Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent.

    • Quantify the band intensities for the immature (Band B, ~160 kDa) and mature (Band C, ~180 kDa) forms of CFTR. An increase in the Band C to Band B ratio in this compound-treated samples indicates corrector activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a CFTR corrector. It works by binding to the misfolded CFTR protein, which helps to stabilize its structure. This corrective action facilitates the proper folding of the protein, allowing it to bypass the cell's quality control mechanisms in the endoplasmic reticulum and be trafficked to the cell membrane where it can function as a chloride channel.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO. It is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months. When preparing working solutions, it is best to do so freshly for each experiment.

Q3: What are the expected outcomes of a successful this compound experiment?

A3: In a successful experiment, you should observe:

  • Ussing Chamber: A significant increase in the forskolin-stimulated short-circuit current (Isc) in cells treated with this compound compared to vehicle-treated controls.

  • Western Blot: An increase in the intensity of the mature, complex-glycosylated Band C (~180 kDa) of the CFTR protein, and a corresponding decrease or stabilization of the immature, core-glycosylated Band B (~160 kDa).

  • Patch-Clamp: An increase in the whole-cell CFTR current or an increase in the open probability (Po) of single CFTR channels in this compound treated cells.

Q4: Can I use this compound in combination with other CFTR modulators?

A4: Yes, this compound is often used in combination with other CFTR modulators, such as other correctors (like Tezacaftor) and potentiators (like Deutivacaftor or Ivacaftor). This is because different correctors can have additive effects by binding to different sites on the CFTR protein, and potentiators are needed to increase the channel open probability of the corrected CFTR at the cell surface.

Visualizations

CFTR_Trafficking_Pathway cluster_Nucleus Nucleus cluster_ER Endoplasmic Reticulum (ER) cluster_Degradation ER-Associated Degradation (ERAD) cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane CFTR_Gene CFTR Gene mRNA CFTR mRNA CFTR_Gene->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation Folding Protein Folding (Core Glycosylation) Ribosome->Folding Misfolded_CFTR Misfolded CFTR (e.g., F508del) Folding->Misfolded_CFTR Mutation (e.g., F508del) Corrected_CFTR Corrected CFTR (Band B) Folding->Corrected_CFTR Normal Processing Misfolded_CFTR->Corrected_CFTR Rescue Proteasome Proteasome Misfolded_CFTR->Proteasome Degradation Processing Complex Glycosylation Corrected_CFTR->Processing Trafficking Mature_CFTR Mature CFTR (Band C) Functional Channel Processing->Mature_CFTR Trafficking Vanzacaftor This compound Vanzacaftor->Misfolded_CFTR Correction

Caption: CFTR protein processing and trafficking pathway, indicating the corrective action of this compound.

Ussing_Chamber_Workflow Start Start: Culture Cells on Permeable Supports Treatment Treat with this compound (24-48h) Start->Treatment Mount Mount Monolayer in Ussing Chamber Treatment->Mount Equilibrate Equilibrate and Measure Baseline Isc Mount->Equilibrate Add_Amiloride Add Amiloride (Block ENaC) Equilibrate->Add_Amiloride Add_Forskolin Add Forskolin/IBMX (Activate CFTR) Add_Amiloride->Add_Forskolin Add_Inhibitor Add CFTRinh-172 (Confirm CFTR Current) Add_Forskolin->Add_Inhibitor Analysis Data Analysis: Calculate ΔIsc Add_Inhibitor->Analysis End End: Compare Treated vs. Control Analysis->End

Caption: Experimental workflow for assessing this compound efficacy using an Ussing chamber assay.

Troubleshooting_Logic Problem Inconsistent Results? Check_Cells Verify Cell Health, Passage Number, and Monolayer Integrity (TEER) Problem->Check_Cells Check_Reagents Confirm Reagent Concentration, Age, and Storage Conditions Problem->Check_Reagents Check_Protocol Review Protocol for Consistency (Incubation Times, Temperatures) Problem->Check_Protocol Check_Equipment Calibrate Equipment, Check for Leaks, and Ensure Stable Environment Problem->Check_Equipment Solution1 Optimize Cell Culture Conditions Check_Cells->Solution1 Solution2 Prepare Fresh Reagents Check_Reagents->Solution2 Solution3 Standardize Protocol Steps Check_Protocol->Solution3 Solution4 Perform Equipment Maintenance Check_Equipment->Solution4

Caption: Logical workflow for troubleshooting sources of variability in this compound experiments.

References

Best practices for long-term storage of (R)-Vanzacaftor

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of (R)-Vanzacaftor. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For solid, crystalline this compound, long-term storage is recommended at a controlled room temperature of 20-25°C (68-77°F) or refrigerated at 2-8°C (36-46°F).[1] The compound should be stored in a tightly sealed container, protected from light and moisture to prevent degradation.[1] For extended storage periods, refrigeration is generally preferred to minimize the risk of chemical degradation.

Q2: How should I store this compound in solution?

A2: For this compound in solution, it is best to prepare aliquots of the stock solution in single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored in a frozen state at -20°C (-4°F) or -80°C (-112°F) to maintain stability.[1] The choice of solvent can also impact stability, with anhydrous, high-purity solvents such as DMSO or ethanol being common choices.[1]

Q3: What are the potential consequences of improper storage of this compound?

A3: Improper storage can lead to the chemical degradation of this compound, resulting in a loss of purity and potency. This can lead to inconsistent experimental results and a decrease in the compound's biological activity. Exposure to light, moisture, and extreme temperatures are known factors that can accelerate the degradation of small molecule drug candidates.

Q4: Are there any known degradation pathways for this compound?

A4: While specific public information on the degradation pathways of this compound is limited, similar small molecules can be susceptible to hydrolysis and oxidation. Vanzacaftor is primarily metabolized in the body by CYP3A4 and CYP3A5 enzymes, which could suggest potential sites of oxidative metabolism that might also be relevant to chemical degradation under certain storage conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage (e.g., exposure to light, moisture, or high temperatures).1. Verify the storage conditions of your current stock. 2. Perform an analytical check (e.g., HPLC) to assess the purity of the compound. 3. If degradation is confirmed, use a fresh, properly stored aliquot.
Loss of biological activity The compound has degraded, leading to a lower effective concentration.1. Confirm the purity and concentration of your stock solution using an appropriate analytical method. 2. Prepare a fresh stock solution from a new batch of solid compound if possible.
Precipitation in stock solution after thawing The compound has low solubility in the chosen solvent at lower temperatures, or the concentration is too high.1. Gently warm the solution and vortex to redissolve the precipitate. 2. If precipitation persists, consider preparing a new stock solution at a lower concentration or in a different solvent.

Experimental Protocols

Protocol: Assessing the Stability of this compound via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity and stability of this compound over time.

Materials:

  • This compound (solid)

  • HPLC-grade solvent (e.g., acetonitrile, methanol)

  • HPLC-grade water with 0.1% formic acid

  • C18 HPLC column

  • HPLC system with UV detector

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol). From this stock, prepare a series of calibration standards at different concentrations.

  • Sample Preparation:

    • Time-Zero Sample: Immediately after preparing the stock solution, dilute an aliquot to a known concentration within the calibration range.

    • Stability Samples: Store aliquots of the stock solution under various conditions to be tested (e.g., 4°C, 25°C, 40°C). At specified time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot and dilute it to the same concentration as the time-zero sample.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

    • Inject the calibration standards to generate a standard curve.

    • Inject the time-zero and stability samples.

  • Data Analysis:

    • Determine the concentration of this compound in each sample by comparing its peak area to the standard curve.

    • Calculate the percentage of this compound remaining at each time point relative to the time-zero sample.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Signaling Pathways and Workflows

G cluster_0 Troubleshooting this compound Storage Issues start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage analyze_purity Perform Purity Analysis (e.g., HPLC) check_storage->analyze_purity Conditions OK use_fresh Use Fresh Aliquot check_storage->use_fresh Conditions Not OK degraded Degradation Confirmed analyze_purity->degraded Purity < 95% not_degraded Purity is High analyze_purity->not_degraded Purity ≥ 95% degraded->use_fresh troubleshoot_assay Troubleshoot Other Experimental Parameters not_degraded->troubleshoot_assay end Problem Resolved use_fresh->end troubleshoot_assay->end

References

Technical Support Center: (S)-Vanzacaftor Treatment Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing experimental protocols involving the CFTR corrector, (S)-Vanzacaftor (VX-121).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for (S)-Vanzacaftor?

A1: (S)-Vanzacaftor is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[1][2] Its primary function is to bind to misfolded CFTR protein, such as the common F508del mutant, stabilizing its structure.[1][2] This corrective action facilitates the proper folding of the protein, allowing it to bypass the cell's internal quality control mechanisms in the endoplasmic reticulum and be trafficked to the cell membrane where it can function as a chloride ion channel.[2] It works additively with other correctors, like tezacaftor, which binds to a different site on the CFTR protein.

Q2: What is the difference between (R)-Vanzacaftor and (S)-Vanzacaftor?

A2: (S)-Vanzacaftor (S-VX-121) is the enantiomer responsible for correcting F508del CFTR. In contrast, this compound (R-VX-121) does not exhibit CFTR correction activity and can compete with the (S)-enantiomer, potentially reducing its efficacy. Furthermore, both enantiomers have been shown to potentiate BKCa channels, an off-target effect that should be considered during experimental design. For CFTR correction studies, it is crucial to use the (S)-enantiomer.

Q3: What cell models are appropriate for studying (S)-Vanzacaftor?

A3: A variety of cell models can be used. Immortalized cell lines (e.g., Fischer Rat Thyroid (FRT) or human bronchial epithelial (CFBE41o-) cells) stably expressing mutant CFTR are common for initial high-throughput screening. For more clinically relevant data, primary human bronchial epithelial (HBE) cells derived from individuals with CF are considered a gold standard. Patient-derived intestinal organoids or spheroids are also increasingly used as they allow for functional assays like forskolin-induced swelling (FIS) to assess CFTR function.

Q4: What is a typical incubation time for CFTR correctors like (S)-Vanzacaftor?

A4: For CFTR correctors, an incubation period is required to allow for de novo synthesis, folding, and trafficking of the corrected protein to the cell surface. Published studies and general protocols for corrector compounds typically recommend an incubation time ranging from 12 to 48 hours. The optimal time can vary depending on the cell type, the specific CFTR mutation, and the assay being performed.

Troubleshooting Guide: Optimizing Incubation Time

Issue 1: Low or no rescue of CFTR function after (S)-Vanzacaftor treatment.

  • Possible Cause: Incubation time is too short.

  • Troubleshooting Steps:

    • Extend Incubation Period: The process of protein synthesis, correction, and trafficking to the cell membrane takes time. If you are incubating for 12 hours or less, extend the incubation to 24 hours, and potentially to 36 or 48 hours.

    • Create a Time-Course Experiment: To systematically determine the optimal incubation time for your specific model, perform a time-course experiment. Plate cells under identical conditions and treat with (S)-Vanzacaftor, harvesting or assaying at multiple time points (e.g., 6, 12, 24, 36, and 48 hours).

    • Verify with Western Blot: Use Western blotting to assess the maturation of the CFTR protein. The immature, core-glycosylated form (Band B) is found in the ER, while the mature, complex-glycosylated form that has reached the cell surface is represented by Band C. An effective incubation time will show a clear increase in the Band C to Band B ratio.

  • Logical Workflow for Troubleshooting Low Rescue:

    G start Low/No CFTR Rescue Observed check_time Is incubation time < 24 hours? start->check_time extend_time Action: Extend incubation to 24-48 hours check_time->extend_time Yes run_timecourse Action: Perform time-course experiment (e.g., 12, 24, 36, 48h) check_time->run_timecourse No check_band_c Assay: Western Blot for CFTR (Band C maturation) extend_time->check_band_c run_timecourse->check_band_c verify_compound Is compound activity confirmed? check_band_c->verify_compound No Increase success Optimal Time Identified check_band_c->success Band C Increases verify_compound->run_timecourse Yes other_issues Troubleshoot other variables: - Compound concentration - Cell passage number - Assay conditions verify_compound->other_issues No

    Caption: Troubleshooting workflow for low CFTR rescue.

Issue 2: High variability in results between replicate experiments.

  • Possible Cause: Inconsistent incubation timing or cellular state.

  • Troubleshooting Steps:

    • Synchronize Cell Seeding and Treatment: Ensure that all plates for a given experiment are seeded at the same density and treated at the same time post-seeding. Cells should be in a logarithmic growth phase and at a consistent confluency when the drug is applied.

    • Use a Calibrated Incubator: Verify that the incubator maintains a stable temperature and CO₂ concentration, as fluctuations can affect cell health and protein processing rates.

    • Standardize Harvest/Assay Time: Be precise with the timing of your endpoint assay. A difference of even an hour can introduce variability if the correction effect has not yet plateaued.

Issue 3: Observed cytotoxicity at longer incubation times.

  • Possible Cause: Compound toxicity or nutrient depletion in the cell culture medium.

  • Troubleshooting Steps:

    • Perform a Dose-Response and Cytotoxicity Assay: Before extending incubation times, confirm that the concentration of (S)-Vanzacaftor is not toxic to your cell model over the desired time course (e.g., using an LDH or MTT assay).

    • Replenish Media: For long incubation periods (> 24 hours), consider a medium change at the halfway point. Replenish with fresh medium containing the same concentration of (S)-Vanzacaftor to ensure nutrient availability and remove metabolic waste.

Data Presentation: Example Time-Course Study

The following tables summarize example quantitative data from a hypothetical time-course experiment to determine the optimal incubation time for 1µM (S)-Vanzacaftor in F508del homozygous human bronchial epithelial (HBE) cells.

Table 1: CFTR Maturation by Western Blot

Incubation Time (Hours)Band B (Immature) Intensity (Arbitrary Units)Band C (Mature) Intensity (Arbitrary Units)Maturation Ratio (C / (B+C))
0 (DMSO Control)105.25.10.05
1288.435.70.29
2475.168.90.48
3671.572.30.50
4869.871.90.51

Table 2: CFTR Function by Ussing Chamber Assay

Incubation Time (Hours)Forskolin-Stimulated Isc (µA/cm²)
0 (DMSO Control)4.8 ± 1.2
1225.6 ± 3.1
2445.3 ± 4.5
3647.1 ± 3.9
4846.8 ± 4.2

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Western Blot for CFTR Maturation

Objective: To assess the change in the ratio of mature (Band C) to immature (Band B) CFTR protein following treatment with (S)-Vanzacaftor.

Methodology:

  • Cell Culture: Plate F508del-CFTR expressing cells (e.g., CFBE41o-) in 6-well plates and grow to 80-90% confluency.

  • Treatment: Treat cells with the desired concentration of (S)-Vanzacaftor or vehicle control (e.g., 0.1% DMSO) for the specified incubation times (e.g., 12, 24, 36, 48 hours) at 37°C.

  • Lysis: After incubation, wash cells twice with ice-cold PBS. Lyse the cells in 150 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Quantify total protein concentration using a BCA assay.

  • SDS-PAGE: Load 30 µg of total protein per lane onto an 8% Tris-Glycine gel. Run the gel until adequate separation is achieved.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking & Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk in TBST.

    • Incubate with a primary antibody against CFTR (e.g., clone 596) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST. Apply an ECL substrate and image the blot using a chemiluminescence detector.

  • Analysis: Perform densitometry analysis on the bands corresponding to Band B (~150 kDa) and Band C (~170 kDa). Calculate the maturation ratio.

  • Workflow for CFTR Maturation Assay:

    G cluster_prep Cell Preparation cluster_biochem Biochemistry cluster_analysis Data Analysis seed Seed Cells in 6-well Plates grow Grow to 80-90% Confluency seed->grow treat Treat with (S)-Vanzacaftor for desired time grow->treat lyse Lyse Cells & Quantify Protein treat->lyse sds Run SDS-PAGE lyse->sds transfer Transfer to PVDF Membrane sds->transfer antibody Block & Incubate with Antibodies transfer->antibody detect ECL Detection antibody->detect dens Densitometry of Band B and Band C detect->dens ratio Calculate Maturation Ratio dens->ratio

Protocol 2: Ussing Chamber Short-Circuit Current (Isc) Measurement

Objective: To functionally assess CFTR chloride channel activity at the cell surface after (S)-Vanzacaftor treatment.

Methodology:

  • Cell Culture: Seed primary HBE cells or a suitable cell line onto permeable supports (e.g., Transwell inserts) and culture at an air-liquid interface (ALI) until a polarized, differentiated monolayer with a high transepithelial electrical resistance (TEER > 300 Ω·cm²) is formed.

  • Treatment: Apply (S)-Vanzacaftor to the basolateral medium and incubate for the desired time (e.g., 24 hours) at 37°C.

  • Ussing Chamber Setup: Mount the permeable supports in Ussing chambers with symmetrical Ringer's solution on both apical and basolateral sides. Maintain at 37°C and continuously bubble with 95% O₂/5% CO₂.

  • Baseline Measurement: Clamp the voltage to 0 mV and record the baseline short-circuit current (Isc).

  • Sequential Drug Addition:

    • Add an epithelial sodium channel (ENaC) inhibitor (e.g., Amiloride, 100 µM) to the apical side to inhibit sodium transport.

    • Add a CFTR activator (e.g., Forskolin, 10 µM) to the basolateral side to activate CFTR via cAMP stimulation.

    • Add a CFTR potentiator (e.g., Genistein, 50 µM, or a clinical potentiator) to the apical side to maximize channel opening.

    • Finally, add a CFTR inhibitor (e.g., CFTRinh-172, 10 µM) to the apical side to confirm the recorded current is CFTR-specific.

  • Analysis: The magnitude of the forskolin-stimulated Isc represents the level of functional CFTR at the cell membrane. Calculate the net change in current after each drug addition.

References

Dealing with batch-to-batch variability of synthesized (R)-Vanzacaftor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the batch-to-batch variability of synthesized (R)-Vanzacaftor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound is a novel corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It is a complex heterocyclic molecule with the following properties:

PropertyValue
Molecular Formula C₃₂H₃₉N₇O₄S
Molecular Weight 617.77 g/mol
CAS Number 2374124-48-6
Appearance White to off-white solid
Solubility Sparingly soluble in aqueous solutions, soluble in organic solvents like DMSO.

Q2: What are the primary potential sources of batch-to-batch variability in the synthesis of this compound?

Batch-to-batch variability in the synthesis of a complex chiral molecule like this compound can arise from several factors:

  • Incomplete Reactions: Failure to drive each step of the multi-step synthesis to completion can result in varying levels of unreacted starting materials and intermediates in the final product.

  • Side Reactions: The formation of byproducts, such as isomers (diastereomers, regioisomers) or degradation products, can fluctuate between batches.

  • Inconsistent Chiral Purity: Variations in the enantiomeric excess (e.e.) of the final product can occur due to incomplete chiral resolution or racemization during synthesis or work-up.

  • Residual Solvents and Catalysts: Inconsistent removal of solvents and catalysts used in the synthesis can lead to variability in the purity and physical properties of the final product.

  • Polymorphism: Different batches may crystallize in different polymorphic forms, affecting solubility, stability, and bioavailability.

Q3: What are the expected impurities in a typical this compound synthesis?

Based on a plausible synthetic route, potential impurities could include:

Impurity TypeDescription
Diastereomers If a chiral auxiliary or a chiral resolving agent is used, incomplete separation can lead to the presence of the undesired diastereomer.
Regioisomers In reactions involving multi-functionalized aromatic rings, substitution at an incorrect position can lead to the formation of regioisomers.
Unreacted Intermediates Incomplete reaction in the final coupling or cyclization steps can leave residual starting materials.
Catalyst Residues If transition metal catalysts (e.g., Palladium, Nickel) are used, trace amounts may remain in the final product.
Solvent Adducts Solvents used in the final crystallization step may form adducts with the this compound molecule.
(S)-Vanzacaftor The undesired enantiomer, which may be present due to incomplete chiral resolution or racemization.

Troubleshooting Guides

Problem 1: Inconsistent Yield of this compound

Lower than expected or fluctuating yields can be a significant issue.

Potential Causes and Solutions:

CauseTroubleshooting Steps
Incomplete Reaction * Monitor reaction progress closely using appropriate analytical techniques (TLC, HPLC, LC-MS). * Ensure all reagents are of high purity and are added in the correct stoichiometry. * Optimize reaction time and temperature.
Side Reactions * Analyze the crude product to identify major byproducts. * Adjust reaction conditions (e.g., temperature, solvent, catalyst) to minimize the formation of side products. * Consider the use of protecting groups for sensitive functional groups.
Degradation of Product * Evaluate the stability of this compound under the reaction and work-up conditions. * Use milder work-up procedures if degradation is observed.

Problem 2: Low or Variable Enantiomeric Excess (e.e.)

Achieving high and consistent enantiopurity is critical for a chiral drug.

Potential Causes and Solutions:

CauseTroubleshooting Steps
Inefficient Chiral Resolution * If using chiral chromatography, optimize the stationary phase, mobile phase, and loading conditions. * If using diastereomeric crystallization, screen different resolving agents and crystallization solvents.
Racemization * Identify any steps in the synthesis or work-up that involve harsh acidic, basic, or high-temperature conditions, which could lead to racemization. * Modify these steps to use milder conditions.
Impure Chiral Starting Material * Verify the enantiomeric purity of all chiral starting materials and reagents before use.

Experimental Protocols

1. Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This method is crucial for determining the enantiomeric excess of this compound.

  • Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak IA, IB, or IC).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with a small amount of an acidic or basic additive if necessary to improve peak shape. A typical starting point could be a 90:10 (v/v) mixture of hexane and isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where this compound has significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Procedure:

    • Dissolve a small, accurately weighed sample of the this compound batch in the mobile phase.

    • Inject the sample onto the equilibrated HPLC system.

    • Record the chromatogram and integrate the peak areas for the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area(R) - Area(S)) / (Area(R) + Area(S))] * 100.

2. Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is used to assess the overall purity and identify any non-enantiomeric impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a sample solution of the this compound batch in a suitable solvent (e.g., acetonitrile).

    • Inject the sample onto the equilibrated RP-HPLC system.

    • Analyze the chromatogram for the presence of any impurity peaks and calculate the percentage area of each impurity relative to the main peak.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized this compound and identifying any structural isomers.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Procedure:

    • Dissolve a few milligrams of the sample in the deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • Compare the obtained spectra with a reference spectrum of pure this compound to confirm the structure and identify any unexpected signals that might indicate impurities.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_analysis Batch Analysis cluster_quality_control Quality Control Start Starting Materials Step1 Multi-step Synthesis Start->Step1 Crude Crude this compound Step1->Crude Chiral_HPLC Chiral HPLC (e.e. determination) Crude->Chiral_HPLC RP_HPLC RP-HPLC (Purity Profile) Crude->RP_HPLC NMR NMR (Structure Confirmation) Crude->NMR MS Mass Spectrometry (Molecular Weight) Crude->MS Compare Compare to Specifications Chiral_HPLC->Compare RP_HPLC->Compare NMR->Compare MS->Compare Release Batch Release Compare->Release Rework Rework Compare->Rework Out of Spec Rework->Step1

Caption: A typical experimental workflow for the synthesis and quality control of this compound.

Troubleshooting_Decision_Tree cluster_yield Low Yield Troubleshooting cluster_purity Low Purity Troubleshooting cluster_ee Low e.e. Troubleshooting Start Batch Fails Specification Q1 What is the primary issue? Start->Q1 LowYield Low Yield Q1->LowYield Yield LowPurity Low Purity Q1->LowPurity Purity LowEE Low Enantiomeric Excess Q1->LowEE e.e. CheckReaction Check Reaction Completion LowYield->CheckReaction IdentifyImpurities Identify Impurities (LC-MS, NMR) LowPurity->IdentifyImpurities OptimizeResolution Optimize Chiral Separation LowEE->OptimizeResolution AnalyzeByproducts Analyze for Side Products CheckReaction->AnalyzeByproducts CheckStability Assess Product Stability AnalyzeByproducts->CheckStability OptimizePurification Optimize Purification Method IdentifyImpurities->OptimizePurification ModifyConditions Modify Reaction Conditions OptimizePurification->ModifyConditions CheckRacemization Investigate Racemization OptimizeResolution->CheckRacemization VerifyChiralPurity Verify Purity of Chiral Reagents CheckRacemization->VerifyChiralPurity

Caption: A decision tree for troubleshooting common issues in this compound synthesis.

Validation & Comparative

A Head-to-Head Comparison of (R)-Vanzacaftor and Elexacaftor in Correcting the F508del Mutation in Cystic Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of cystic fibrosis transmembrane conductance regulator (CFTR) modulators has revolutionized the treatment of cystic fibrosis (CF), particularly for individuals with the common F508del mutation. This mutation leads to a misfolded CFTR protein that is prematurely degraded and thus absent from the cell surface, resulting in defective ion transport. Corrector molecules aim to rescue the trafficking and processing of the F508del-CFTR protein. Elexacaftor, a key component of the highly effective triple combination therapy Trikafta®/Kaftrio®, has set a high benchmark for CFTR correction. A newer corrector, (R)-Vanzacaftor (Vanzacaftor), has been developed as part of a next-generation, once-daily triple combination therapy, Alyftrek®. This guide provides a detailed, data-driven comparison of this compound and Elexacaftor in their ability to correct the F508del mutation, based on available preclinical and clinical evidence.

Mechanism of Action

Both this compound and Elexacaftor are CFTR correctors that facilitate the proper folding and trafficking of the F508del-CFTR protein to the cell surface. They bind to the misfolded protein, stabilizing its structure and allowing it to bypass the cell's quality control machinery that would otherwise target it for degradation. Elexacaftor is classified as a type III corrector, and it is understood to act on the first membrane-spanning domain (MSD1) and the nucleotide-binding domain 1 (NBD1) of the CFTR protein. This compound is also a novel corrector that improves the processing and trafficking of the CFTR protein. Both correctors are used in combination with another corrector, tezacaftor, which acts on a different site, and a potentiator (ivacaftor or deutivacaftor) that enhances the channel's opening probability once it reaches the cell surface.

Preclinical Efficacy

In vitro studies are crucial for elucidating the specific effects of corrector molecules on the F508del-CFTR protein. These studies typically involve cell lines expressing the F508del mutation and primary human bronchial epithelial (HBE) cells from CF patients.

One preclinical study directly compared the in vitro effects of (S)-VX-121 (Vanzacaftor) with Elexacaftor. While both compounds demonstrated the ability to correct the F508del-CFTR protein, Vanzacaftor showed greater potency and efficacy in enhancing the maturation of the F508del-CFTR protein. However, this did not translate to a superior improvement in F508del-CFTR channel activity, where the two correctors showed similar improvements. This suggests that while Vanzacaftor may be more efficient at getting the corrected protein to the cell surface, the functional activation of the channel is comparable to that achieved with Elexacaftor.

Preclinical studies on Elexacaftor have shown that it synergistically restores F508del-CFTR processing when combined with type I or II correctors. In bronchial epithelial cells from patients with F508del mutations, the combination of Elexacaftor and tezacaftor significantly increased the levels of mature CFTR protein and resulted in greater chloride transport compared to either corrector alone.

Preclinical EndpointThis compoundElexacaftorReference(s)
F508del-CFTR Maturation Greater potency and efficacyEffective in promoting maturation
F508del-CFTR Channel Activity Similar improvement to ElexacaftorSignificant improvement in chloride transport

Clinical Efficacy: Head-to-Head Comparison

The most definitive comparison of this compound and Elexacaftor comes from the Phase 3 SKYLINE trials (VX20-121-102 and VX20-121-103), which were head-to-head studies comparing the triple combination of vanzacaftor/tezacaftor/deutivacaftor (Vanza

Vanzacaftor vs. Tezacaftor: A Head-to-Head Comparison of Next-Generation CFTR Modulators

Author: BenchChem Technical Support Team. Date: November 2025

A new era in cystic fibrosis treatment is being defined by the development of highly effective cystic fibrosis transmembrane conductance regulator (CFTR) modulators. This guide provides a detailed, data-driven comparison of two key CFTR correctors: Vanzacaftor and Tezacaftor. The focus will be on the most recent head-to-head clinical trial data comparing the triple-combination therapies containing these respective molecules.

Vanzacaftor and Tezacaftor are both classified as CFTR correctors, designed to address the underlying cellular defect in cystic fibrosis (CF) by facilitating the proper folding and trafficking of the defective CFTR protein to the cell surface.[1][2] Tezacaftor has been a cornerstone of CF treatment as a component of dual and triple combination therapies. Vanzacaftor represents a newer-generation corrector, developed to be used in a triple combination with Tezacaftor and a potentiator, with the aim of achieving even greater restoration of CFTR function.[3]

The most definitive comparison of these two correctors comes from the recent Phase 3 SKYLINE 102 and SKYLINE 103 clinical trials, which directly compared the triple-combination regimen of vanzacaftor/tezacaftor/deutivacaftor against the established triple-combination therapy, elexacaftor/tezacaftor/ivacaftor (Trikafta).[4][5]

Performance Data: A Tabular Comparison

The following tables summarize the key efficacy and safety data from the pooled analysis of the SKYLINE 102 and SKYLINE 103 trials.

Table 1: Efficacy Outcomes of Vanzacaftor and Tezacaftor Containing Triple-Combination Therapies
Efficacy EndpointVanzacaftor/Tezacaftor/DeutivacaftorElexacaftor/Tezacaftor/Ivacaftor (Trikafta)Trial
Absolute Change from Baseline in ppFEV1 (Week 24)
SKYLINE 102+0.5 percentage points (SE 0.3)+0.3 percentage points (SE 0.3)
SKYLINE 103+0.2 percentage points (SE 0.3)0.0 percentage points (SE 0.2)
Absolute Change from Baseline in Sweat Chloride (mmol/L) (Week 24)
SKYLINE 102 & 103 (Pooled)Superior reduction compared to Trikafta
Proportion of Patients with Sweat Chloride <60 mmol/L (Week 24)
SKYLINE 102 & 103 (Pooled)86%77%
Proportion of Patients with Sweat Chloride <30 mmol/L (Week 24)
SKYLINE 102 & 103 (Pooled)31%23%
Table 2: Safety and Tolerability Profile
Adverse EventVanzacaftor/Tezacaftor/Deutivacaftor (Pooled)Elexacaftor/Tezacaftor/Ivacaftor (Pooled)Trial
Most Common Adverse Events
Infective pulmonary exacerbation28%32%
Cough23%21%
COVID-1922%26%
Nasopharyngitis21%19%

Experimental Protocols

The primary efficacy endpoints in the SKYLINE trials were the absolute change from baseline in percent predicted forced expiratory volume in one second (ppFEV1) and the absolute change from baseline in sweat chloride concentration.

Measurement of Percent Predicted Forced Expiratory Volume in One Second (ppFEV1)

Objective: To assess changes in lung function.

Protocol:

  • Spirometry was performed according to the American Thoracic Society/European Respiratory Society (ATS/ERS) guidelines.

  • Patients performed a forced vital capacity (FVC) maneuver, exhaling as forcefully and completely as possible after a maximal inhalation.

  • The volume of air exhaled in the first second was recorded as the FEV1.

  • The measured FEV1 was then compared to predicted values for a healthy individual of the same age, sex, height, and ethnicity to calculate the percent predicted FEV1 (ppFEV1).

  • The absolute change in ppFEV1 from baseline was calculated at specified time points throughout the clinical trial.

Measurement of Sweat Chloride Concentration

Objective: To assess the function of the CFTR protein at the epithelial surface.

Protocol:

  • Sweat was stimulated on a small area of the skin, typically the forearm, using pilocarpine iontophoresis.

  • A weak electrical current was applied to deliver the pilocarpine, a sweat-inducing agent, into the skin.

  • The stimulated sweat was collected for a standardized period, typically 30 minutes, onto a pre-weighed piece of filter paper or into a Macroduct coil.

  • The collected sweat was then weighed to determine the sweat volume.

  • The chloride concentration in the sweat was measured using a standardized laboratory method, such as coulometric titration.

  • The absolute change in sweat chloride concentration from baseline was calculated at specified time points.

Signaling Pathways and Experimental Workflows

Mechanism of Action of CFTR Correctors and Potentiators

CFTR_Modulator_Mechanism cluster_0 Endoplasmic Reticulum cluster_1 Cell Membrane Misfolded_CFTR Misfolded CFTR Protein (e.g., F508del mutation) Degradation Proteasomal Degradation Misfolded_CFTR->Degradation Default Pathway Corrected_CFTR Correctly Trafficked CFTR Protein Misfolded_CFTR->Corrected_CFTR Trafficking to Cell Membrane Vanzacaftor Vanzacaftor Vanzacaftor->Misfolded_CFTR Binds to distinct site Tezacaftor Tezacaftor Tezacaftor->Misfolded_CFTR Corrects folding Chloride_Transport Increased Chloride Ion Transport Corrected_CFTR->Chloride_Transport Opens Channel Potentiator Potentiator (e.g., deutivacaftor/ivacaftor) Potentiator->Corrected_CFTR Enhances Gating

Caption: Mechanism of action of CFTR correctors (Vanzacaftor, Tezacaftor) and potentiators.

SKYLINE Clinical Trial Workflow

SKYLINE_Trial_Workflow Screening Patient Screening (CF diagnosis, specific mutations) Run_in 4-Week Run-in Period (All patients receive elexacaftor/tezacaftor/ivacaftor) Screening->Run_in Randomization Randomization (1:1) Run_in->Randomization Treatment_V Treatment Arm 1: Vanzacaftor/Tezacaftor/Deutivacaftor (Once daily) Randomization->Treatment_V Treatment_T Treatment Arm 2: Elexacaftor/Tezacaftor/Ivacaftor (Standard of care) Randomization->Treatment_T Follow_up 52-Week Treatment and Follow-up Treatment_V->Follow_up Treatment_T->Follow_up Endpoints Primary and Secondary Endpoint Analysis (ppFEV1, Sweat Chloride, Safety) Follow_up->Endpoints

Caption: Simplified workflow of the SKYLINE 102 and 103 Phase 3 clinical trials.

References

A New Era in CFTR Modulation: Synergistic Efficacy of (R)-Vanzacaftor in Triple Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A new triple combination CFTR modulator regimen, featuring (R)-Vanzacaftor, has demonstrated non-inferiority in improving lung function and superiority in reducing sweat chloride levels compared to the current standard of care, elexacaftor/tezacaftor/ivacaftor. This next-generation therapy offers a once-daily dosing option and sets a new benchmark for restoring cystic fibrosis transmembrane conductance regulator (CFTR) protein function, bringing a significant portion of patients closer to normal physiological levels.

The triple combination of this compound (VX-121), tezacaftor, and the potentiator deutivacaftor (a deuterated form of ivacaftor) represents a significant advancement in the management of cystic fibrosis (CF).[1] Extensive clinical trials have provided robust evidence of its synergistic effects, building upon the established mechanisms of CFTR modulation. This guide provides a comprehensive comparison of this novel combination with existing therapies, supported by clinical trial data and an overview of the experimental methodologies used to demonstrate its efficacy.

Mechanism of Synergistic Action

The synergistic effect of the vanzacaftor/tezacaftor/deutivacaftor combination stems from the distinct yet complementary actions of its components on the defective CFTR protein.

  • This compound and Tezacaftor (Correctors): Both molecules act as correctors, addressing the primary defect in individuals with the F508del mutation – the misfolding and subsequent degradation of the CFTR protein. They facilitate the proper folding of the protein within the endoplasmic reticulum, allowing it to traffic to the cell surface. Vanzacaftor and tezacaftor are designed to work additively to increase the amount of CFTR protein at the cell surface.

  • Deutivacaftor (Potentiator): Once the corrected CFTR protein is at the cell surface, deutivacaftor, a potentiator, increases the channel's open probability. This enhances the flow of chloride ions across the cell membrane, leading to improved hydration of the airway surface liquid. The deuteration of ivacaftor to create deutivacaftor extends its half-life, allowing for once-daily dosing.

The combination of two correctors and a potentiator ensures that a greater quantity of more functional CFTR protein is present at the cell surface, leading to a more profound restoration of ion transport than can be achieved with single or dual modulator therapies.

Comparative Clinical Efficacy

Phase 3 clinical trials, known as the SKYLINE and RIDGELINE studies, have provided extensive data on the efficacy of the vanzacaftor triple combination compared to the widely used elexacaftor/tezacaftor/ivacaftor regimen.

Table 1: Change in Percent Predicted Forced Expiratory Volume in 1 Second (ppFEV1) at Week 24
TrialTreatment GroupMean Absolute Change from Baseline in ppFEV195% Confidence Interval
SKYLINE 102 Vanzacaftor/Tezacaftor/Deutivacaftor+0.5-0.7 to 1.1
Elexacaftor/Tezacaftor/Ivacaftor+0.3-
SKYLINE 103 Vanzacaftor/Tezacaftor/Deutivacaftor+0.2-0.5 to 0.9
Elexacaftor/Tezacaftor/Ivacaftor0.0-

Data from the SKYLINE 102 and 103 trials demonstrated that the vanzacaftor triple combination was non-inferior to elexacaftor/tezacaftor/ivacaftor in improving lung function in patients aged 12 years and older.

Table 2: Change in Sweat Chloride (SwCl) Concentration at Week 24
Trial / PopulationTreatment GroupMean Absolute Change from Baseline in SwCl (mmol/L)95% Confidence Interval
SKYLINE 103 Vanzacaftor/Tezacaftor/Deutivacaftor-5.1-4.7 to -0.9
Elexacaftor/Tezacaftor/Ivacaftor-2.3-
RIDGELINE 105 (Ages 6-11) Vanzacaftor/Tezacaftor/Deutivacaftor-8.6-11.0 to -6.3

The vanzacaftor combination showed a statistically significant and clinically meaningful improvement in CFTR function, as measured by sweat chloride reduction, compared to the elexacaftor regimen. In the pediatric population, the reduction in sweat chloride was even more pronounced.

Table 3: Proportion of Patients Achieving Sweat Chloride (SwCl) Thresholds at Week 24 (Pooled SKYLINE data)
Sweat Chloride ThresholdVanzacaftor/Tezacaftor/DeutivacaftorElexacaftor/Tezacaftor/IvacaftorOdds Ratio (95% CI)
< 60 mmol/L (Diagnostic Threshold) 86%77%2.21 (1.55, 3.15)
< 30 mmol/L (Carrier Level) 31%23%2.87 (2.00, 4.12)

A significantly higher proportion of patients treated with the vanzacaftor triple combination achieved sweat chloride levels below the diagnostic threshold for CF and even to levels considered normal for CF carriers.

Experimental Protocols

The synergistic effects of this compound with other CFTR modulators were established through a combination of in vitro and clinical trial methodologies.

In Vitro Assays for CFTR Function

While specific preclinical data for the vanzacaftor triple combination is largely proprietary, the general methodologies for assessing CFTR modulator synergy are well-established and were foundational to its development.

  • Ussing Chamber Assays: This electrophysiological technique is the gold standard for measuring ion transport across epithelial cell monolayers.

    • Objective: To directly measure changes in CFTR-mediated chloride secretion in response to modulator treatment.

    • Methodology: Human bronchial epithelial (HBE) cells from CF patients are cultured on permeable supports to form a polarized monolayer. These monolayers are then mounted in an Ussing chamber, and the short-circuit current (Isc), a measure of net ion transport, is recorded. The cells are treated with the modulator combination, and the change in forskolin-stimulated Isc is measured to quantify the restoration of CFTR function. A greater increase in Isc indicates a more effective restoration of chloride transport.

  • Western Blotting for CFTR Maturation: This biochemical assay is used to assess the effect of correctors on the processing and trafficking of the CFTR protein.

    • Objective: To visualize the increase in the mature, fully glycosylated form of the CFTR protein (Band C) relative to the immature, core-glycosylated form (Band B).

    • Methodology: HBE cells are treated with the corrector combination. Cell lysates are then subjected to SDS-PAGE and immunoblotted with antibodies specific to the CFTR protein. A significant increase in the intensity of Band C indicates that the correctors have successfully rescued the protein from degradation in the endoplasmic reticulum and facilitated its trafficking to the cell surface.

Clinical Trial Design (SKYLINE and RIDGELINE Studies)

The Phase 3 trials were designed to rigorously evaluate the efficacy and safety of the vanzacaftor triple combination.

  • SKYLINE 102 & 103: These were randomized, double-blind, active-controlled trials in patients aged 12 and older with at least one F508del mutation.

    • Protocol: After a 4-week run-in period with elexacaftor/tezacaftor/ivacaftor, patients were randomized to receive either the vanzacaftor triple combination or continue with the elexacaftor regimen for 52 weeks.

    • Primary Endpoint: Absolute change from baseline in ppFEV1 through week 24.

    • Key Secondary Endpoints: Absolute change from baseline in sweat chloride concentration and the proportion of patients achieving sweat chloride levels below 60 mmol/L and 30 mmol/L.

  • RIDGELINE 105: This was a single-arm, open-label study in children aged 6 to 11 years.

    • Protocol: Participants received the vanzacaftor triple combination for 24 weeks.

    • Primary Endpoint: Safety and tolerability.

    • Secondary Endpoints: Absolute change in mean sweat chloride levels and lung function.

Visualizing the Pathway and Workflow

To better understand the mechanism of action and the experimental approach, the following diagrams illustrate the CFTR protein processing pathway and a typical in vitro experimental workflow.

CFTR_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane Nascent_CFTR Nascent CFTR (Misfolded - F508del) Corrected_CFTR Corrected CFTR Nascent_CFTR->Corrected_CFTR Vanzacaftor + Tezacaftor Degradation Proteasomal Degradation Nascent_CFTR->Degradation Default Pathway for F508del Mature_CFTR Mature CFTR (Glycosylated) Corrected_CFTR->Mature_CFTR Trafficking Surface_CFTR Surface CFTR Channel Mature_CFTR->Surface_CFTR Insertion Ion_Transport Chloride Ion Transport Surface_CFTR->Ion_Transport Deutivacaftor (Potentiation)

Caption: CFTR protein processing and trafficking pathway with modulator intervention points.

Experimental_Workflow cluster_assays Functional & Biochemical Analysis start HBE Cell Culture (from CF patient) treatment Treat with Modulator Combination (Vanzacaftor/Tezacaftor/Deutivacaftor) start->treatment ussing Ussing Chamber Assay (Measure Chloride Transport) treatment->ussing western Western Blot (Assess Protein Maturation) treatment->western data_analysis Data Analysis & Comparison ussing->data_analysis western->data_analysis conclusion Determine Synergistic Efficacy data_analysis->conclusion

Caption: In vitro experimental workflow for assessing CFTR modulator synergy.

Conclusion

The triple combination of this compound, tezacaftor, and deutivacaftor represents a significant evolution in CFTR modulator therapy. The robust clinical trial data demonstrates not only non-inferiority in lung function improvement but also superior restoration of CFTR function as measured by sweat chloride reduction when compared to the current standard of care. This offers the potential for improved long-term outcomes and a reduced treatment burden with its once-daily dosing regimen. For researchers and drug development professionals, the success of this combination underscores the power of a multi-pronged approach to correcting the fundamental defects of the CFTR protein and provides a new benchmark for future therapeutic innovations in cystic fibrosis.

References

Validating Vanzacaftor: From In Vitro Promise to Clinical Triumph in Animal and Human Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey of a new therapeutic from the laboratory bench to clinical application is a rigorous process of validation. (R)-Vanzacaftor (also known as deutivacaftor or VX-561), a key component of the next-generation triple combination therapy for cystic fibrosis (CF), is a compelling case study in this journey. While specific in vivo efficacy studies in animal models for this compound are not extensively published, its validation is strongly supported by in vitro data and extensive human clinical trial results, which ultimately are the most crucial determinant of a drug's potential.

This guide provides a comprehensive comparison of the available data for the Vanzacaftor/Tezacaftor/Deutivacaftor combination, alongside established experimental protocols for evaluating cystic fibrosis transmembrane conductance regulator (CFTR) modulators in animal models. This will offer a framework for understanding the validation process in the absence of specific preclinical animal efficacy data for this particular compound.

Mechanism of Action: A Triple Assault on Defective CFTR

The triple combination of Vanzacaftor, Tezacaftor, and Deutivacaftor is designed to restore the function of the defective CFTR protein, which is the underlying cause of cystic fibrosis.[1] Vanzacaftor and Tezacaftor act as "correctors," helping the misfolded CFTR protein to be properly processed and trafficked to the cell surface.[1] this compound (Deutivacaftor) is a "potentiator," which increases the opening probability of the CFTR channel once it is at the cell surface, thereby enhancing the flow of chloride ions.[2] This synergistic action leads to improved hydration of the airway surface and mucus clearance.

Vanzacaftor Triple Combination Mechanism of Action cluster_0 Endoplasmic Reticulum cluster_1 Cell Membrane Misfolded F508del-CFTR Misfolded F508del-CFTR Correctly Trafficked CFTR Channel Correctly Trafficked CFTR Channel Misfolded F508del-CFTR->Correctly Trafficked CFTR Channel Correction & Trafficking Functional CFTR Channel (Open) Functional CFTR Channel (Open) Correctly Trafficked CFTR Channel->Functional CFTR Channel (Open) Potentiation Chloride Ion Efflux Chloride Ion Efflux Functional CFTR Channel (Open)->Chloride Ion Efflux Vanzacaftor & Tezacaftor (Correctors) Vanzacaftor & Tezacaftor (Correctors) Vanzacaftor & Tezacaftor (Correctors)->Misfolded F508del-CFTR This compound (Deutivacaftor - Potentiator) This compound (Deutivacaftor - Potentiator) This compound (Deutivacaftor - Potentiator)->Correctly Trafficked CFTR Channel

Mechanism of the Vanzacaftor triple combination therapy.

In Vitro Validation: The Initial Spark

The journey of the Vanzacaftor/Tezacaftor/Deutivacaftor combination began with promising in vitro studies. These initial experiments, conducted on human bronchial epithelial cells, demonstrated that the triple combination could drive higher levels of chloride transport compared to the then-standard-of-care, Trikafta® (elexacaftor/tezacaftor/ivacaftor). This superior in vitro efficacy was the key driver for advancing the combination into clinical development.

Clinical Validation: The Ultimate Proof in Humans

While preclinical animal efficacy data for this compound is not publicly detailed, the validation of its therapeutic potential has been robustly established through a series of comprehensive Phase 2 and Phase 3 clinical trials. These trials have demonstrated the safety and efficacy of the once-daily Vanzacaftor/Tezacaftor/Deutivacaftor regimen in individuals with cystic fibrosis.

Key Efficacy Endpoints from Clinical Trials

The primary measures of efficacy in these trials were improvements in lung function, as measured by the percent predicted forced expiratory volume in one second (ppFEV1), and a reduction in sweat chloride concentration, a direct indicator of CFTR protein function.

TrialPopulationTreatment GroupChange in ppFEV1 from BaselineChange in Sweat Chloride from Baseline (mmol/L)
Phase 2 F/MF and F/F Genotypes (Ages 18+)VX-121/Tezacaftor/VX-561+15.9 (p<0.0001)-45.5 (p<0.0001)
SKYLINE Trials (Phase 3) F/MF and F/F Genotypes (Ages 12+)Vanzacaftor/Tezacaftor/DeutivacaftorNon-inferior to Elexacaftor/Tezacaftor/IvacaftorSuperior to Elexacaftor/Tezacaftor/Ivacaftor
RIDGELINE Trial (Phase 3) Ages 6-11 yearsVanzacaftor/Tezacaftor/DeutivacaftorMaintained FEV1 from Elexacaftor/Tezacaftor/Ivacaftor baselineFurther improved CFTR function

F/MF: One F508del mutation and one minimal function mutation. F/F: Two F508del mutations. Data from multiple sources.

These clinical results provide strong validation for the in vitro findings, demonstrating that the enhanced chloride transport observed in cell cultures translates into meaningful clinical benefits for patients with cystic fibrosis.

Experimental Protocols for In Vivo Validation of CFTR Modulators

For researchers looking to evaluate novel CFTR modulators in animal models, a well-defined experimental protocol is crucial. While specific data for this compound is not available, the following represents a standard workflow for testing such compounds in established cystic fibrosis animal models.

Animal Model Selection

The choice of animal model is critical and depends on the specific research question. Common models include:

  • CFTR Knockout or F508del Mutant Mice: These are the most common models, but they do not fully recapitulate the human lung disease.

  • Ferrets and Pigs: These larger animal models have lung anatomy and physiology more similar to humans and develop a more human-like CF lung disease.

  • Rats and Rabbits: Newer models that are also being developed and characterized.

Dosing and Administration

The drug is typically administered orally, mixed with a high-fat diet to improve absorption, mirroring the clinical administration in humans. Dosing regimens are determined based on pharmacokinetic and toxicology studies.

Efficacy Endpoints

Several endpoints can be measured to assess the efficacy of the CFTR modulator in the animal model:

  • Nasal Potential Difference (NPD): This is a key in vivo measurement of ion transport across the nasal epithelium. A correction of the CFTR-dependent chloride secretion defect is a direct indicator of drug efficacy.

  • Intestinal Current Measurements (ICM): Similar to NPD, this technique measures ion transport in intestinal tissue ex vivo, providing a direct assessment of CFTR function.

  • Sweat Chloride Measurement: In some larger animal models, sweat chloride levels can be measured, providing a translatable biomarker of CFTR function.

  • Histopathology: Examination of tissues from the lungs, pancreas, and intestines can reveal improvements in inflammation, mucus accumulation, and tissue architecture.

  • Growth and Survival: In models with severe CF phenotypes, improvements in weight gain and overall survival are important indicators of therapeutic benefit.

Safety and Toxicology

Throughout the study, animals are monitored for any signs of toxicity. At the end of the study, blood is collected for hematology and clinical chemistry analysis, and major organs are examined for any pathological changes. FDA submission documents for similar compounds, like Tezacaftor, indicate that nonclinical toxicology studies are typically conducted in species such as rats and dogs.

Experimental Workflow for In Vivo Validation of a CFTR Modulator cluster_0 Pre-study Phase cluster_1 In-life Phase cluster_2 Post-study Analysis Model Selection Select Appropriate CF Animal Model (e.g., F508del Mouse, Ferret) Dose Ranging Determine Dose and Formulation (Pharmacokinetic/Toxicology Studies) Model Selection->Dose Ranging Drug Administration Administer CFTR Modulator or Vehicle (e.g., daily oral gavage) Dose Ranging->Drug Administration In-life Monitoring Monitor Animal Health, Weight, and Survival Drug Administration->In-life Monitoring Interim Measurements Perform Interim Measurements (e.g., Nasal Potential Difference) In-life Monitoring->Interim Measurements Endpoint Analysis Endpoint Efficacy Analysis (e.g., Intestinal Current Measurement, Histopathology) Interim Measurements->Endpoint Analysis Safety Analysis Safety and Toxicology Analysis (e.g., Blood Chemistry, Organ Pathology) Endpoint Analysis->Safety Analysis Data Interpretation Interpret Data and Compare to In Vitro Results Safety Analysis->Data Interpretation

References

Proving the Premise: A Comparative Guide to the Cross-Validation of (R)-Vanzacaftor's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (R)-Vanzacaftor, a next-generation Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector, with alternative therapies. We delve into the experimental data that cross-validates its mechanism of action, offering detailed protocols for the key assays used in its evaluation and presenting comparative data in a structured format.

Introduction to CFTR Modulation and this compound

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for a chloride and bicarbonate channel critical for maintaining fluid balance across epithelial surfaces.[1] The most common mutation, F508del, leads to the misfolding of the CFTR protein, its retention in the endoplasmic reticulum, and subsequent degradation, preventing it from reaching the cell surface to function.[2]

CFTR modulator therapies aim to correct these underlying defects. They are broadly classified as:

  • Correctors : Small molecules that aid in the proper folding and trafficking of mutant CFTR protein to the cell surface.[3]

  • Potentiators : Molecules that increase the channel open probability (gating) of the CFTR protein once it is at the cell surface.[2]

This compound (also known as VX-121) is a novel CFTR corrector.[4] It is a central component of the triple-combination therapy Alyftrek®, which pairs it with a second corrector, Tezacaftor, and a potentiator, Deutivacaftor. This guide examines the evidence supporting its mechanism and its performance relative to the current standard of care.

The Dual-Corrector Mechanism of Action

The therapeutic strategy of the Vanzacaftor-based regimen involves a multi-pronged attack on the defective CFTR protein. This compound and Tezacaftor act as a corrector pair with an additive effect. They bind to distinct sites on the mutant CFTR protein during its biosynthesis, synergistically facilitating its proper folding and cellular processing. This action rescues the protein from premature degradation and improves its trafficking to the cell membrane.

Once the corrected CFTR protein is at the cell surface, the third component, Deutivacaftor (a deuterated derivative of Ivacaftor with a longer half-life), acts as a potentiator. It binds to the channel and holds it in an open state for longer, increasing the flow of chloride ions. This combined action—more channels at the surface and more active channels—restores CFTR function to a higher degree.

cluster_ER Endoplasmic Reticulum cluster_Correction Correction Mechanism cluster_Golgi Golgi & Trafficking cluster_Membrane Cell Membrane F508del_mRNA F508del CFTR mRNA Translation Translation F508del_mRNA->Translation Misfolded_CFTR Misfolded F508del CFTR Protein Translation->Misfolded_CFTR Degradation Proteasomal Degradation Misfolded_CFTR->Degradation Default Pathway Processing Folding & Glycosylation (Maturation) Misfolded_CFTR->Processing Additive Rescue Vanzacaftor This compound Vanzacaftor->Misfolded_CFTR Binds Site 1 Tezacaftor Tezacaftor Tezacaftor->Misfolded_CFTR Binds Site 2 Surface_CFTR Corrected CFTR at Cell Surface Processing->Surface_CFTR Ion_Transport RESTORED Chloride Transport Surface_CFTR->Ion_Transport Deutivacaftor Deutivacaftor (Potentiator) Deutivacaftor->Surface_CFTR Increases Gating cluster_Biochem Biochemical Validation cluster_Func Functional Validation hypothesis Hypothesis: Vanzacaftor is a CFTR Corrector western Western Blot Assay (Measures Protein Maturation) hypothesis->western ussing Ussing Chamber Assay (Measures Ion Transport) hypothesis->ussing western_result Observation: Increased Mature 'Band C' CFTR western->western_result conclusion Conclusion: Mechanism is Cross-Validated. Vanzacaftor rescues CFTR processing and function. western_result->conclusion Corroborates ussing_result Observation: Increased Forskolin-Stimulated Chloride Current (Isc) ussing->ussing_result ussing_result->conclusion Corroborates cluster_Biochem Biochemical Arm cluster_Func Functional Arm start Start: Select Cell Model (e.g., Primary HBE cells with F508del mutation) treatment Treat cells with This compound (24-48h incubation) start->treatment split treatment->split lysis Cell Lysis & Protein Extraction split->lysis Sample for Biochemistry mount Mount Cell Monolayer in Ussing Chamber split->mount Sample for Function western Western Blot for CFTR Glycosylation lysis->western analysis_b Analyze Ratio of Mature (Band C) to Immature (Band B) CFTR western->analysis_b measure Measure Transepithelial Chloride Current (Isc) mount->measure analysis_f Quantify cAMP-activated and Potentiated Current measure->analysis_f

References

Assessing the Specificity of (R)-Vanzacaftor for CFTR: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (R)-Vanzacaftor's specificity for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein against other prominent CFTR modulators. The information is intended to aid in the assessment of its suitability for research and therapeutic development.

This compound is the (R)-enantiomer of Vanzacaftor (VX-121), a novel CFTR corrector. Vanzacaftor is a key component of the triple-combination therapy ALYFTREK®, which also includes Tezacaftor and the potentiator Deutivacaftor. This combination is designed to restore the function of the defective CFTR protein in patients with specific mutations. While the (S)-enantiomer of Vanzacaftor is the active corrector, the specificity of the (R)-enantiomer is a critical aspect of its preclinical and clinical evaluation.

Recent studies have revealed that while (S)-Vanzacaftor effectively corrects the folding and trafficking of the F508del-CFTR protein, this compound does not exhibit this corrective function. However, both enantiomers have been shown to potentiate the activity of the large-conductance calcium-activated potassium (BKCa) channel, indicating a potential off-target effect.

Comparative Data on CFTR Modulator Specificity

The following tables summarize the available quantitative and qualitative data on the on-target and off-target activities of this compound and other CFTR correctors.

Table 1: On-Target Activity - CFTR Correction

CompoundTargetBinding Site on CFTREfficacy (CFTR Correction)
This compound F508del-CFTRAssociates with CFTR (competes with (S)-Vanzacaftor)No significant correction observed
(S)-Vanzacaftor F508del-CFTRNot explicitly defined, but distinct from TezacaftorEffective corrector of F508del-CFTR trafficking
Elexacaftor F508del-CFTRMembrane Spanning Domain 2 (MSD2)Effective corrector, additive with Type I and II correctors
Tezacaftor F508del-CFTRMembrane Spanning Domain 1 (MSD1)Type I corrector, stabilizes the NBD1/MSD interface
Lumacaftor F508del-CFTRMembrane Spanning Domain 1 (MSD1)Type I corrector, stabilizes the NBD1/MSD interface

Table 2: Off-Target Activity - BKCa Channel Potentiation

CompoundOff-TargetPotency (EC50)Functional Effect
This compound BKCa ChannelData not availablePotentiates BKCa channel activity
(S)-Vanzacaftor BKCa ChannelData not availablePotentiates BKCa channel activity
Elexacaftor BKCa ChannelData not availablePotentiates BKCa channels
Tezacaftor Data not availableData not availableData not available
Lumacaftor Data not availableData not availableData not available

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Ussing Chamber Assay for CFTR Function

This protocol is used to measure CFTR-mediated ion transport across epithelial cell monolayers.

Cell Culture:

  • Human bronchial epithelial (HBE) cells or Fisher rat thyroid (FRT) cells expressing F508del-CFTR are cultured on permeable supports until a confluent monolayer is formed.

Assay Procedure:

  • Mount the cell monolayer in an Ussing chamber, separating the apical and basolateral chambers.

  • Bathe both chambers with a physiological Ringer's solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

  • Measure the baseline short-circuit current (Isc).

  • To isolate CFTR-dependent chloride secretion, add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).

  • Stimulate CFTR activity by adding forskolin (to increase intracellular cAMP) to both chambers.

  • For corrector studies, pre-incubate the cells with the test compound (e.g., this compound) for 24-48 hours prior to the assay.

  • For potentiator studies, add the test compound acutely after forskolin stimulation.

  • Record the change in Isc as a measure of CFTR-mediated chloride transport.

Whole-Cell Patch Clamp for BKCa Channel Activity

This electrophysiological technique is used to measure the activity of BKCa channels in response to test compounds.

Cell Preparation:

  • Use primary HBE cells or a cell line heterologously expressing the α-subunit of the BKCa channel (e.g., HEK293 cells).

Recording Procedure:

  • Establish a whole-cell patch clamp configuration on a single cell.

  • Use intracellular and extracellular solutions formulated to isolate potassium currents.

  • Apply a series of voltage steps to elicit outward potassium currents.

  • Perfuse the cell with the test compound (e.g., this compound).

  • Record changes in the current amplitude and kinetics to determine the effect of the compound on BKCa channel activity.

  • The specificity of the effect can be confirmed by using a selective BKCa channel blocker, such as paxilline.

CFTR Binding Assays

These assays are used to determine the direct interaction of a compound with the CFTR protein.

A. Competitive Binding Assay:

  • Use cells expressing F508del-CFTR.

  • Pre-incubate the cells with a known CFTR corrector (e.g., (S)-Vanzacaftor) to occupy the binding sites.

  • Add increasing concentrations of the test compound (e.g., this compound).

  • Assess the displacement of the known corrector, which can be measured by a functional readout (e.g., Ussing chamber) or by using a labeled form of the known corrector. A reduction in the effect of the known corrector indicates competition for the same binding site.

B. Photoaffinity Labeling:

  • Synthesize a photo-reactive analog of the compound of interest that also contains a tag (e.g., biotin).

  • Incubate cells expressing CFTR with the photoaffinity probe.

  • Expose the cells to UV light to induce covalent cross-linking of the probe to its binding site on the protein.

  • Lyse the cells and isolate the CFTR protein using immunoprecipitation.

  • Detect the tagged probe to confirm direct binding. The binding site can be identified by mass spectrometry analysis of the protein fragments.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key concepts and workflows.

cluster_0 CFTR Corrector Mechanism of Action ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus ER->Golgi Trafficking Membrane Cell Membrane Golgi->Membrane Functional_CFTR Functional CFTR Channel Membrane->Functional_CFTR Misfolded_CFTR Misfolded F508del-CFTR Corrected_CFTR Corrected CFTR Misfolded_CFTR->Corrected_CFTR Degradation Proteasomal Degradation Misfolded_CFTR->Degradation Corrected_CFTR->Golgi Vanzacaftor (S)-Vanzacaftor Vanzacaftor->Misfolded_CFTR Binds & Corrects

Caption: Mechanism of action for a CFTR corrector like (S)-Vanzacaftor.

cluster_1 Ussing Chamber Experimental Workflow A Culture cells on permeable supports B Mount monolayer in Ussing Chamber A->B C Measure baseline Isc B->C D Add Amiloride (apical) C->D E Add Forskolin (basolateral/apical) D->E F Add Test Compound E->F G Record change in Isc F->G

Caption: Workflow for assessing CFTR function using an Ussing chamber.

cluster_2 Assessing this compound Specificity Logic Start This compound OnTarget CFTR Function Assay (Ussing Chamber) Start->OnTarget OffTarget BKCa Channel Assay (Patch Clamp) Start->OffTarget ResultOn No CFTR Correction OnTarget->ResultOn ResultOff BKCa Potentiation OffTarget->ResultOff Conclusion Conclusion: this compound lacks on-target CFTR correction activity but has off-target effects on BKCa channels. ResultOn->Conclusion ResultOff->Conclusion

Caption: Logical workflow for determining the specificity of this compound.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。